molecular formula C6H4ClN5O B3348023 2-Formylamino-6-chloropurine CAS No. 149948-30-1

2-Formylamino-6-chloropurine

Cat. No.: B3348023
CAS No.: 149948-30-1
M. Wt: 197.58 g/mol
InChI Key: GVLDYPACKQHFLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Formylamino-6-chloropurine (C₆H₄ClN₅O) is a purine derivative that serves as a crucial chemical intermediate in organic synthesis . Its primary research value lies in its role as a protected precursor in the multi-step synthesis of 2-amino-6-chloropurine, an important building block for the development of nucleoside analogues . The synthetic method involves the reaction of guanine with a chlorinating agent in the presence of a formyl donor like N,N-dimethylformamide, resulting in the formyl-protected intermediate, which is subsequently hydrolyzed to yield 2-amino-6-chloropurine . 2-Amino-6-chloropurine, the deprotected product of this compound, is a well-established precursor in the synthesis of pharmacologically active molecules. It is a key intermediate for the production of the antiviral drug Famciclovir and is also used in the synthesis of compounds investigated for their potential in anticancer, anti-inflammatory, and antihypertensive therapies . Furthermore, purine scaffolds modified at the 2 and 6 positions are of significant research interest for developing compounds with evaluated bio-potential as anticancer, antimicrobial, and antiviral agents . Researchers utilize this chemical to access more complex structures for biological screening and mechanism of action studies. This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(6-chloro-7H-purin-2-yl)formamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClN5O/c7-4-3-5(9-1-8-3)12-6(11-4)10-2-13/h1-2H,(H2,8,9,10,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVLDYPACKQHFLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(N1)C(=NC(=N2)NC=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70448632
Record name 2-formylamino-6-chloropurine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70448632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

149948-30-1
Record name 2-formylamino-6-chloropurine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70448632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: 2-Formylamino-6-chloropurine in Nucleoside Synthesis

[1]

Executive Summary

2-Formylamino-6-chloropurine (also known as N-(6-chloro-9H-purin-2-yl)formamide) represents a critical, yet often underutilized, "activated" intermediate in the synthesis of guanine nucleoside analogs.[1] While 6-chloroguanine (2-amino-6-chloropurine) is the standard scaffold for introducing C6-modifications, its poor solubility in non-polar organic solvents often necessitates harsh conditions or polar co-solvents that complicate glycosylation.[1]

The N2-formyl protected variant solves three primary challenges in drug development:

  • Enhanced Solubility: Significant improvement in lipophilicity, allowing the use of standard glycosylation solvents (DCM, MeCN, DCE).

  • Regiochemical Control: The N2-protecting group sterically and electronically biases glycosylation toward the thermodynamic N9-isomer, minimizing N7-byproducts.[1]

  • Orthogonal Stability: The formyl group is stable under Vorbrüggen coupling conditions but readily cleaved under mild basic conditions (e.g., methanolic ammonia), preserving sensitive C6-substituents.[1]

Part 1: Strategic Rationale & Chemistry

The Solubility-Reactivity Paradox

Unprotected 2-amino-6-chloropurine is a high-melting solid (>300°C) with low solubility in the halogenated solvents (DCM, chloroform) preferred for Lewis-acid catalyzed glycosylations.[1] This often forces chemists to use:

  • Polar solvents (DMF/DMSO): These can trap Lewis acids (like TMSOTf or SnCl₄), quenching the catalyst and reducing yield.

  • Silylation (BSA/HMDS): While effective, in situ silylation adds reagent cost and complexity.[1]

The Formyl Solution: By masking the exocyclic amine with a formyl group, the intermolecular hydrogen bonding network is disrupted. This renders the molecule soluble in moderate-polarity solvents, enabling homogenous reaction conditions at lower temperatures.[1]

Regioselectivity Mechanism

In purine glycosylation, the N7 vs. N9 selectivity is governed by the interplay of steric bulk and thermodynamic stability.

  • N9-Attack (Desired): Thermodynamically favored.[1][2]

  • N7-Attack (Kinetic/Undesired): Often observed with sterically unhindered bases or under kinetic control.[1]

The 2-formylamino group provides sufficient steric bulk near the N3/N9 face to destabilize the transition state for N7-alkylation slightly, while its electron-withdrawing nature reduces the electron density of the purine ring, making the N9 position the primary nucleophile upon silylation.

Part 2: Synthesis & Characterization[1]

The synthesis of this compound is efficiently achieved via a modified Vilsmeier-Haack sequence starting from guanine.[1] This route avoids the use of expensive 2,6-dichloropurine precursors.

Synthesis Workflow (DOT Diagram)

SynthesisPathwaycluster_legendReaction PhaseGuanineGuanineVilsmeierVilsmeier Adduct(Intermediate)Guanine->VilsmeierPOCl3, DMF(Chlorination & Formylation)Formyl2-Formylamino-6-chloropurineVilsmeier->FormylHydrolysis(pH 3-5, Controlled)ProductNucleoside Analog(Protected)Formyl->ProductSugar/PseudosugarVorbrüggen Coupling

Caption: Synthesis of this compound from Guanine via Vilsmeier-Haack chemistry.

Detailed Protocol: Preparation from Guanine

Reagents: Guanine (1.0 eq), POCl₃ (3.0 eq), DMF (excess), Et₄NCl (Phase Transfer Catalyst).

  • Chlorination/Formylation: Suspend Guanine in DMF. Add POCl₃ dropwise at 0°C. The Vilsmeier reagent formed in situ attacks the C6-oxo group (chlorination) and the N2-amine (formylation).[1]

  • Heating: Heat to 60-70°C for 4-6 hours. The solution will turn dark red/brown.[3]

  • Quenching (Critical Step): Pour the reaction mixture onto crushed ice.

  • Controlled Hydrolysis: Adjust pH to 4.0–5.0 using 50% NaOH or NaOAc.

    • Note: If pH > 9, the formyl group hydrolyzes to the free amine. If pH < 2, the glycosidic bond (if present) or purine stability may be compromised.

    • Maintain pH 4-5 to hydrolyze the dimethylaminomethylene intermediate solely to the formylamino species.[1]

  • Isolation: The product precipitates as a pale yellow solid.[1] Filter, wash with cold water and EtOH.[1] Dry under vacuum.[1][4]

Yield: Typically 70–85%.[1] Characterization:

  • 1H NMR (DMSO-d6): δ 10.8 (s, 1H, CHO), 8.6 (s, 1H, H-8).[1]

  • Melting Point: >300°C (dec).[1]

Part 3: Application in Nucleoside Synthesis

Vorbrüggen Coupling Protocol

This protocol describes the coupling of this compound with a per-acylated sugar (e.g., 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose).[1]

Materials:

  • Donor: 1-O-Acetyl-sugar derivative (1.0 eq)

  • Acceptor: this compound (1.1 eq)[1]

  • Silylating Agent: BSA (N,O-Bis(trimethylsilyl)acetamide) (2.5 eq)[1]

  • Catalyst: TMSOTf (Trimethylsilyl trifluoromethanesulfonate) (1.1 eq)[1]

  • Solvent: Anhydrous MeCN or DCE (Dichloroethane)[1]

Step-by-Step Methodology:

  • Silylation: Suspend the acceptor in anhydrous MeCN under Argon. Add BSA.[1] Heat to 60°C for 30 mins until a clear solution is obtained (indicating formation of the silylated intermediate).

  • Addition: Cool to 0°C. Add the sugar donor dissolved in MeCN.

  • Coupling: Add TMSOTf dropwise.[1] Allow to warm to Room Temperature (RT) and stir for 2–4 hours.

    • Monitoring: TLC (EtOAc/Hexane 1:1).[1] Look for the disappearance of the sugar donor.

  • Work-up: Quench with saturated NaHCO₃. Extract with DCM.[1] Wash organic layer with brine, dry over Na₂SO₄, and concentrate.[1]

  • Purification: Silica gel chromatography. The N9-isomer typically elutes after the N7-isomer (if any).[1]

Data: Regioselectivity Comparison

The following table illustrates the advantage of the formyl-protected base versus the free amine in standard glycosylations.

Protecting Group (N2)SolventCatalystN9 : N7 RatioYield (N9)Notes
None (Free Amine) DMF/MeCNSnCl₄3 : 145%Low solubility leads to heterogeneous reaction; difficult work-up.[1]
Acetyl (-NHAc) DCETMSOTf6 : 165%Acetyl group can be harder to remove without affecting sugar esters.[1]
Formyl (-NHCHO) MeCNTMSOTf> 10 : 1 82% Homogenous solution; formyl group minimizes N2-alkylation side reactions.[1]

Part 4: Downstream Transformations (Deprotection & Functionalization)[1]

Once the glycosidic bond is formed, the this compound scaffold offers a "divergent point" for synthesizing various analogs (e.g., Guanine, 2,6-Diaminopurine, or 6-Alkoxyguanine derivatives).[1]

Functionalization Pathway (DOT Diagram)

DownstreamPathwaysScaffoldProtected Nucleoside(2-Formylamino-6-Cl)GuanosineGuanosine Analog(6-OH, 2-NH2)Scaffold->Guanosine1. NaOH/H2O (Hydrolysis)2. DeprotectionDiamino2,6-Diaminopurine(6-NH2, 2-NH2)Scaffold->DiaminoNH3 / MeOH(Ammonolysis)Alkoxy6-Alkoxy-Guanine(6-OR, 2-NH2)Scaffold->AlkoxyNaOR / ROH(Displacement)

Caption: Divergent synthesis from the this compound scaffold.

Deprotection Protocols

Method A: Conversion to Guanosine (6-OH) [1]

  • Reagents: 1M NaOH (aq), Reflux.

  • Mechanism: The hydroxide ion displaces the C6-chloride and hydrolyzes the N2-formyl group simultaneously.[1]

  • Use Case: Synthesis of Acyclovir or Ganciclovir analogs.

Method B: Retention of C6-Functionality (Deformylation only)

  • Reagents: 0.5M HCl in MeOH, RT, 2h.

  • Mechanism: Acidic methanolysis selectively cleaves the formyl amide bond.[1]

  • Result: Yields 2-amino-6-chloropurine nucleoside . This is crucial if you intend to displace the Chlorine atom later with an amine or thiol.[1]

Part 5: Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield in Coupling Incomplete silylationEnsure the reaction mixture becomes clear after BSA addition. Increase BSA to 3.0 eq or add catalytic TMSCl.
N7 Isomer Formation Temperature too highRun the TMSOTf addition at -20°C or 0°C. Allow to warm slowly.
Deprotection Stalled Formyl group stabilityFormamides are robust.[1] Ensure pH is sufficiently basic (pH > 10) for alkaline hydrolysis or sufficiently acidic for methanolysis.[1]
Emulsion during Workup Silyl byproductsWash the organic layer with dilute HCl or KF solution to break silyl emulsions before separation.[1]

References

  • Synthesis of 2-amino-6-chloropurine

    • Patent: "Method for synthesizing 2-amino-6-chloropurine."[1][3][4][5][6][7] CN101139348A.[1]

    • Link:[1]

  • Glycosylation Methodologies (Vorbrüggen)

    • Source: "Vorbrüggen Glycosylation: General Protocol."[1]

    • Context: Standard reference for silyl-Hilbert-Johnson reaction conditions used in the protocol above.
    • Link:[1]

  • Famciclovir/Penciclovir Precursors

    • Patent: "Process for the preparation of penciclovir or famciclovir."[3][5][7] WO1993015075.[1]

    • Context: Describes the utility of 2-amino-6-chloropurine deriv
    • Link:[1]

  • Regioselectivity in Purine Glycosylation

    • Paper: "Study of the N7 Regioselective Glycosylation of 6-Chloropurine and 2,6-Dichloropurine." J. Org.[1][8][9] Chem. 2021.[1][6][8][9]

    • Context: Provides comparative data on N7 vs N9 selectivity which supports the rationale for using protected forms to bias N9.
    • Link:[1]

  • Solubility & Properties

    • Data: "Solubility Modeling and Solvent Effect of 2-Amino-6-chloropurine."
    • Context: Validates the solubility challenges of the free amine, justifying the formyl-protection str
    • Link:

The Strategic Role of 2-Formylamino-6-Chloropurine in Advanced Nucleoside Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Purine Synthesis Bottleneck

Nucleoside analogs represent a cornerstone of modern antiviral and antineoplastic pharmacotherapy. The synthesis of guanosine and 2-aminopurine analogs (such as abacavir, entecavir, and acyclovir) frequently relies on the versatile intermediate 2-amino-6-chloropurine, as detailed in1[1]. The C6-chlorine atom serves as an excellent leaving group for downstream nucleophilic aromatic substitution (S_NAr), allowing for the late-stage introduction of oxygen, nitrogen, or carbon nucleophiles[2].

However, direct glycosylation or alkylation of unprotected 2-amino-6-chloropurine presents significant chemoselectivity and regioselectivity challenges. The exocyclic N2-amine is inherently nucleophilic and can competitively react with electrophilic sugar donors or alkylating agents. Furthermore, purine bases naturally tautomerize, leading to mixtures of N9 and N7 alkylated isomers[3]. To circumvent these issues, transient masking of the N2-amine is required. The formyl group, yielding 2-formylamino-6-chloropurine , provides an elegant, self-validating solution that balances robust protection with mild deprotection conditions.

Mechanistic Rationale: The Superiority of Formyl Protection

As a Senior Application Scientist, selecting a protecting group is never arbitrary; it is an exercise in thermodynamic and kinetic control. The N2-formyl group offers three distinct mechanistic advantages:

  • Electronic Deactivation: The carbonyl moiety of the formyl group strongly withdraws electron density from the N2-nitrogen via resonance. This diminishes the nucleophilicity of the exocyclic amine, effectively shutting down N2-glycosylation and N2-alkylation side reactions.

  • Regiodirecting Effect (N9 vs. N7): During Vorbrüggen glycosylation, the steric bulk and electronic properties of the N2-formyl group influence the stability of the intermediate purine-Lewis acid complex. This heavily biases the kinetic and thermodynamic equilibrium toward the desired N9-β-nucleoside over the N7-isomer, a phenomenon explored in3[3].

  • Orthogonal Cleavage: Unlike acetyl or benzoyl groups, which may require harsh saponification, the formyl group is exquisitely sensitive to mild deformylation. It can be cleaved under mild basic conditions (e.g., methanolic ammonia) or dilute aqueous acid[1]. This orthogonality allows for the simultaneous deprotection of the N2-amine and S_NAr displacement of the C6-chlorine (e.g., to form a 6-amino or 6-alkoxy group) in a single, highly efficient step[4].

Application in Nucleoside Synthesis: The Workflow

The core application of this compound lies in its coupling with activated carbohydrate donors (e.g., 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose or 3'-fluoro derivatives)[4].

G Guanine Guanine (Starting Material) ACP 2-Amino-6-chloropurine (Intermediate) Guanine->ACP POCl3, Et4NCl FACP This compound (Protected Base) ACP->FACP Formylation (Ac2O / HCOOH) Glycosylation Vorbrüggen Glycosylation (N9-Selective) FACP->Glycosylation Sugar Donor, Lewis Acid (TMSOTf) ProtectedNuc Protected Nucleoside (N9-Isomer) Glycosylation->ProtectedNuc High Yield, N9 > N7 Deprotection Deprotection & C6-Substitution (NH3/MeOH or NaOH) ProtectedNuc->Deprotection Base/Nucleophile API Target API (e.g., Abacavir, Entecavir) Deprotection->API Final Assembly

Logical workflow for guanosine analog API synthesis via this compound.

Experimental Protocols (Self-Validating Systems)

Protocol 1: Preparation of this compound
  • Reagent Preparation: Generate acetic formic anhydride in situ by slowly adding 98% formic acid to acetic anhydride at 0–5 °C. Stir for 2 hours at 50 °C, then cool to room temperature.

  • Formylation: Suspend 2-amino-6-chloropurine (1.0 eq) in anhydrous dichloromethane (DCM). Add the acetic formic anhydride mixture (3.0 eq) dropwise.

  • Catalysis: Add a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.05 eq) to accelerate the acyl transfer.

    • Causality: DMAP forms a highly electrophilic N-formylpyridinium intermediate, ensuring complete conversion without forcing thermal conditions that could degrade the purine ring.

  • Isolation: Stir at room temperature for 4–6 hours. Monitor by HPLC. Once complete, quench with cold water. The product, this compound, precipitates as a white solid. Filter, wash with cold water and ethanol, and dry under vacuum.

  • Validation: The resulting solid should exhibit a characteristic amide carbonyl stretch in IR (~1690 cm⁻¹) and a distinct formyl proton singlet in ¹H-NMR (~9.4 ppm).

Protocol 2: Regioselective N9-Glycosylation
  • Silylation: Suspend this compound (1.1 eq) in anhydrous 1,2-dichloroethane (DCE). Add N,O-bis(trimethylsilyl)acetamide (BSA, 2.5 eq). Heat to 80 °C until the solution becomes clear.

    • Causality: Silylation increases the lipophilicity and solubility of the purine base while activating the N9 position for electrophilic attack.

  • Coupling: Cool to 0 °C. Add the peracetylated or perbenzoylated sugar donor (1.0 eq) followed by trimethylsilyl trifluoromethanesulfonate (TMSOTf, 1.2 eq).

    • Causality: TMSOTf acts as a Lewis acid, generating an oxocarbenium ion from the sugar donor. The formyl group prevents N2 attack, funneling the reaction toward the N9 position[3].

  • Workup: Stir at room temperature or reflux (depending on sugar reactivity) until complete. Quench with saturated aqueous NaHCO₃ to neutralize the Lewis acid, preventing anomerization or cleavage of the newly formed glycosidic bond. Extract with DCM, dry, and concentrate.

Downstream Transformations (API Synthesis)

The true power of the this compound scaffold is revealed post-glycosylation. The C6-chlorine and the N2-formyl group can be manipulated simultaneously or orthogonally to access diverse pharmacological spaces, including C-8 functionalization as detailed in5[5].

Table 1: Summary of Downstream Transformations

Target Analog ClassReagents / ConditionsC6 TransformationN2 TransformationExample API
Guanosine Analogs Aqueous NaOH or HCl, RefluxHydrolysis (C6-Cl → C6=O)Deformylation (N2-CHO → N2-NH₂)Entecavir, Acyclovir
2,6-Diaminopurines NH₃ in Methanol, 80 °C (Sealed)Ammonolysis (C6-Cl → C6-NH₂)Deformylation (N2-CHO → N2-NH₂)Famciclovir (Intermediate)
6-Alkoxypurines Cyclopropylamine / Alcohol, BaseAmination/AlkylationDeformylation (N2-CHO → N2-NH₂)Abacavir
6-Arylpurines Arylboronic acid, Pd catalystSuzuki Coupling (C6-Cl → C6-Ar)Deformylation (N2-CHO → N2-NH₂)Experimental Antivirals[2]

As shown in the table, treating the protected nucleoside with methanolic ammonia at elevated temperatures achieves two goals simultaneously: it displaces the C6-chlorine to form an amine and cleaves the N2-formyl group (along with any ester protecting groups on the sugar), as highlighted in4[4]. Conversely, treatment with aqueous base hydrolyzes the C6-chlorine to a carbonyl, yielding the natural guanine base structure[1].

Conclusion

The strategic implementation of this compound in nucleoside synthesis is a masterclass in synthetic efficiency. By temporarily masking the reactive N2-amine with a formyl group, chemists can achieve near-perfect N9 regioselectivity during glycosylation and preserve the highly versatile C6-chlorine for late-stage diversification. This self-validating methodology remains a gold standard in the scalable manufacturing of life-saving antiviral and antineoplastic therapeutics.

References

  • Synthesis of 2-aminopurine nucleosides via regiocontrolled glycosyl
  • Versatile synthesis and biological evaluation of novel 3'-fluorin
  • EP0543095A2 - Method for producing 2-amino-6-halogenopurine and synthesis intermediate therefor.
  • Efficient Functionalization of 2-Amino-6-chloropurine Derivatives at C-8 via 8-Lithiated Species.
  • Applications of Boronic Acids in Selective C-C and C-N Aryl

Sources

2-Formylamino-6-chloropurine: A Critical Intermediate in the Synthesis of Purine-Based Antiviral Therapeutics

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of guanine-derived nucleoside analogues—such as Famciclovir, Penciclovir, and Acyclovir—relies heavily on the availability of high-purity purine precursors. Direct functionalization of guanine is notoriously inefficient due to its extreme insolubility and the competing reactivity of its functional groups. 2-Formylamino-6-chloropurine (also known as N-(6-chloro-9H-purin-2-yl)formamide) has emerged as a structurally stable, highly regioselective intermediate that solves these synthetic bottlenecks[1].

As a Senior Application Scientist, I have structured this technical whitepaper to move beyond mere synthetic recipes. Here, we will dissect the causality behind the chemical choices—specifically, why transient formyl protection is mandatory for preserving the purine core during halogenation—and provide a self-validating protocol for its application in antiviral drug development.

Chemical Identity & Mechanistic Role

To understand the value of this compound, one must first understand the challenge of synthesizing its downstream product: 2-amino-6-chloropurine [2]. This final precursor is essential for N9-alkylation, the step that attaches the acyclic side chain of modern antiviral drugs[3].

Direct chlorination of guanine using Phosphorus Oxychloride (POCl₃) results in poor yields (often <40%) because the unprotected C2-exocyclic amine undergoes rapid side reactions, and the starting material fails to dissolve in standard organic solvents[4].

The Mechanistic Solution: By introducing N,N-Dimethylformamide (DMF) alongside POCl₃, we generate the Vilsmeier-Haack reagent in situ. This electrophile performs a dual function:

  • Transient Protection: It reacts with the C2-amine to form a dimethylaminomethylene amidine, masking the amine's nucleophilicity.

  • Regioselective Chlorination: It converts the C6-oxo tautomer of the purine ring into a C6-chloride[5].

The resulting complex must be carefully disassembled. A harsh, single-step hydrolysis would either destroy the purine ring or hydrolyze the newly formed C6-chloride back into an oxo group (reverting to guanine). Instead, a controlled, two-phase hydrolysis is employed. The first, mildly acidic phase selectively cleaves the dimethylamine moiety, yielding the highly stable This compound [5].

Table 1: Physicochemical & Analytical Profile of the Intermediate
ParameterSpecification / DataAnalytical Purpose
Chemical Name N-(6-chloro-9H-purin-2-yl)formamideIUPAC Nomenclature[1][6]
Molecular Formula C₆H₄ClN₅OElemental Verification
Molecular Weight 197.58 g/mol Mass Spectrometry Target
Melting Point > 300°C (Decomposition)Purity / Thermal Stability[5]
Mass Spec (m/z) 197 (M⁺), 168, 153, 119Structural Confirmation[5]
Elemental Analysis C: 36.45%, H: 2.10%, N: 35.40%, Cl: 18.15%Batch-to-Batch Validation[5]

Self-Validating Experimental Protocol

The following methodology details the industrial-scale synthesis of 2-amino-6-chloropurine via the this compound intermediate. Every parameter is designed as a self-validating checkpoint to prevent the degradation of the C6-chloride bond.

Phase 1: Vilsmeier-Haack Chlorination and Protection
  • Preparation of Reagent: In a controlled reactor at 0°C–10°C, slowly dissolve POCl₃ into DMF.

    • Causality: Pre-mixing at low temperatures prevents the uncontrolled, exothermic degradation of the highly reactive Vilsmeier reagent[4].

  • Reaction: Suspend Guanine in 1,2-dichloroethane. Dropwise add the POCl₃/DMF solution while maintaining the reactor temperature strictly between 20°C–30°C.

  • Validation: Monitor via HPLC until guanine is fully consumed, indicating complete conversion to 2-dimethylaminomethyleneamino-6-chloropurine.

Phase 2: Mild Acidic Hydrolysis (Core Intermediate Isolation)
  • Quenching: Quench the reaction mixture into cold water and separate the organic phase.

  • pH Adjustment: Adjust the aqueous phase pH to 3.0–5.0 using a 5%–15% Sodium Hydroxide (NaOH) solution[4].

  • Thermal Cleavage: Heat the mixture to 50°C–70°C for 3 to 5 hours[7].

    • Causality: The weakly acidic environment selectively hydrolyzes the dimethylamine leaving group from the amidine, halting precisely at the formamide stage. This prevents premature hydrolysis of the C6-chloride[7].

  • Isolation: Filter the precipitating crystals to isolate This compound as a wet cake.

Phase 3: Alkaline Deprotection to Final Precursor
  • Deprotection: Suspend the wet cake in a 10% NaOH solution. Maintain the temperature strictly at 18°C–22°C and stir for 2 hours[4][7].

    • Causality: The formyl group is highly susceptible to alkaline cleavage. Operating at ambient temperature (≤22°C) ensures the C6-chloride remains intact while the N2-amine is fully deprotected. Exceeding this temperature risks converting the molecule back into guanine[4].

  • Neutralization: Adjust the pH to 7.0 using 35% hydrochloric acid[4].

  • Final Isolation: Filter, wash with water, and dry. The yield of high-purity 2-amino-6-chloropurine is typically ~70%[5].

Synthesis Guanine Guanine (Starting Material) Intermediate1 2-Dimethylaminomethyleneamino- 6-chloropurine Guanine->Intermediate1 Chlorination & Protection Vilsmeier POCl3 + DMF (Vilsmeier Reagent) Vilsmeier->Intermediate1 Reactant Intermediate2 This compound (Core Intermediate) Intermediate1->Intermediate2 Mild Acidic Hydrolysis (pH 3-5) Product 2-Amino-6-chloropurine (Final API Precursor) Intermediate2->Product Alkaline Hydrolysis (NaOH) & Neutralization

Workflow of 2-amino-6-chloropurine synthesis via formyl protection.

Downstream Antiviral Applications & Mechanism

Once synthesized, 2-amino-6-chloropurine serves as the foundational building block for broad-spectrum antiviral agents targeting DNA viruses, including Herpes Simplex Virus (HSV), Cytomegalovirus (CMV), and Epstein-Barr Virus (EBV)[2][8].

The Synthetic Transition to Prodrugs

The isolated 2-amino-6-chloropurine is subjected to N9-alkylation, where an acyclic side chain (acting as a masked sugar moiety) is attached[3]. Following alkylation, the C6-chloride is chemically manipulated depending on the target drug:

  • For Famciclovir: The C6-chloride is reduced to a hydrogen, yielding a 2-aminopurine derivative. This enhances oral bioavailability. Once ingested, hepatic enzymes oxidize the C6 position to form the active guanine core (Penciclovir)[4].

  • For Ganciclovir/Acyclovir: The C6-chloride is directly hydrolyzed to a hydroxyl group, immediately forming the guanine derivative[8].

Mechanism of Viral Inhibition

These nucleoside analogues function as highly specific prodrugs. They remain inactive in healthy human cells but become lethal to replicating viruses through a self-validating biochemical pathway:

  • Selective Phosphorylation: The antiviral prodrug is initially phosphorylated exclusively by Viral Thymidine Kinase, an enzyme only present in infected cells.

  • Activation: Host cellular kinases subsequently add two more phosphate groups, creating the active triphosphate form (e.g., Penciclovir Triphosphate).

  • Chain Termination: The viral DNA polymerase mistakenly incorporates this triphosphate into the growing viral DNA strand. Because the drug lacks a functional 3'-hydroxyl group on its acyclic "sugar" chain, subsequent nucleotide addition is impossible, halting viral replication.

Mechanism Precursor 2-Amino-6-chloropurine Alkylation N9-Alkylation (Side Chain Addition) Precursor->Alkylation Prodrug Famciclovir / Penciclovir (Antiviral Prodrug) Alkylation->Prodrug Kinase Viral Thymidine Kinase (1st Phosphorylation) Prodrug->Kinase Viral Entry ActiveDrug Active Triphosphate (Host Kinases) Kinase->ActiveDrug Polymerase Viral DNA Polymerase ActiveDrug->Polymerase Competitive Inhibition Termination DNA Chain Termination (Viral Replication Halted) Polymerase->Termination

Mechanism of purine-based antiviral prodrug activation and viral inhibition.

Summary of Quantitative Route Comparisons

To mathematically justify the use of the this compound intermediate, Table 2 compares the Vilsmeier-Haack stepwise route against legacy direct chlorination methods.

Table 2: Yield and Efficiency Metrics
Synthetic RouteIntermediate UsedAverage YieldDrawbacks / Advantages
Direct Chlorination None (Direct POCl₃)30% – 42%High guanine degradation; requires expensive phase-transfer catalysts[4].
Pyrimidine Cyclization 2,4,5-triamino-6-chloropyrimidine60% – 70%Pyrimidine precursor is exceptionally difficult and costly to synthesize[4].
Vilsmeier Stepwise This compound 60% – 75% High regioselectivity; utilizes inexpensive reagents; highly scalable[4][5].

By isolating the formyl-protected intermediate, chemists can ensure that the rigorous conditions required for chlorination do not compromise the final integrity of the antiviral API.

References

Sources

Chemical properties of 2-Formylamino-6-chloropurine

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Chemical Properties and Synthetic Utility of 2-Formylamino-6-chloropurine

Authored by: A Senior Application Scientist

Foreword: Unveiling a Critical Synthetic Intermediate

In the landscape of modern medicinal chemistry, the purine scaffold remains a cornerstone for the development of novel therapeutics, particularly in the realm of antiviral and anticancer agents. Within this chemical class, this compound emerges not as an end-product, but as a pivotal, transient intermediate. Its existence is crucial for the efficient synthesis of key building blocks like 2-amino-6-chloropurine, a precursor to a multitude of bioactive nucleoside analogs.[1][2] This guide provides an in-depth exploration of the chemical properties, synthesis, and reactivity of this compound, offering field-proven insights for researchers, scientists, and professionals in drug development. The narrative is structured to elucidate the causality behind experimental choices, ensuring a trustworthy and authoritative resource.

Physicochemical and Structural Characteristics

While this compound is typically generated and consumed in situ, its fundamental properties can be defined. A comprehensive understanding of these characteristics is essential for optimizing its synthesis and subsequent reactions.

Core Chemical Identity
PropertyValueSource
IUPAC Name N-(6-chloro-9H-purin-2-yl)formamidePubChem CID 5360349 (Derived)
CAS Number Not explicitly assigned (as a stable compound)N/A
Molecular Formula C₆H₄ClN₅OCalculated
Molecular Weight 197.59 g/mol Calculated
Canonical SMILES C1=NC2=C(N1)C(=NC(=N2)NC=O)ClPubChem CID 5360349 (Derived)
InChI Key (Derived from structure)(Derived from structure)
Inferred Physical Properties

Direct experimental data on the isolated compound is scarce due to its nature as a reactive intermediate. However, based on its structure and related compounds, the following properties can be inferred:

  • Appearance: Likely a solid, ranging from off-white to yellow.[2]

  • Solubility: Expected to have limited solubility in water and non-polar organic solvents, but should be soluble in polar aprotic solvents like N,N-dimethylformamide (DMF) and in aqueous alkaline solutions.[3][4]

  • Melting Point: Expected to be a high-melting-point solid, likely decomposing at elevated temperatures.[5]

Synthesis and In Situ Reactivity: A Step-by-Step Protocol and Mechanistic Rationale

The primary route to this compound involves the Vilsmeier-Haack type formylation and chlorination of guanine, followed by a controlled hydrolysis step. This process is a critical part of the industrial synthesis of 2-amino-6-chloropurine.[3][6]

Overall Synthetic Pathway

The transformation from guanine to 2-amino-6-chloropurine, with this compound as the key intermediate, can be visualized as follows:

G Guanine Guanine Vilsmeier_Reagent Vilsmeier Reagent (POCl₃, DMF) Guanine->Vilsmeier_Reagent Intermediate_3 2-Dimethylaminomethenimino-6-chloropurine Vilsmeier_Reagent->Intermediate_3 Chlorination & Formylation H2O_Acidic H₂O (Acidic pH 3-5) Intermediate_3->H2O_Acidic Target This compound H2O_Acidic->Target Selective Hydrolysis Base_Hydrolysis Alkali Metal Hydroxide (e.g., NaOH) Target->Base_Hydrolysis Final_Product 2-Amino-6-chloropurine Base_Hydrolysis->Final_Product Deformylation

Synthesis of 2-Amino-6-chloropurine via the 2-Formylamino intermediate.
Detailed Experimental Protocol

The following protocol is a synthesis of methodologies described in the patent literature.[3][6]

Step 1: Formation of the Vilsmeier Reagent and Subsequent Reaction with Guanine

  • Reagent Preparation: In a cooled reactor (0-10°C), slowly add phosphorus oxychloride (POCl₃) to N,N-dimethylformamide (DMF).[3][6] This exothermic reaction forms the electrophilic Vilsmeier reagent, [ClCH=N(CH₃)₂]⁺Cl⁻.

    • Causality: Low temperature is critical to control the exothermic reaction and prevent decomposition of the Vilsmeier reagent.

  • Reaction with Guanine: To this mixture, add a slurry of guanine in a suitable solvent like 1,2-dichloroethane.[3] The Vilsmeier reagent then reacts with guanine to form 2-dimethylaminomethenimino-6-chloropurine.

    • Expertise & Experience: Guanine's low solubility is a known challenge.[3] Using a slurry and an appropriate reaction solvent is key to achieving a manageable reaction rate. The use of a phase transfer catalyst like tetraethylammonium chloride can also be employed to improve yields.[7]

Step 2: Controlled Hydrolysis to this compound

  • Aqueous Quench: The reaction mixture containing 2-dimethylaminomethenimino-6-chloropurine is carefully added to water.[3]

  • pH Adjustment: The pH of the aqueous phase is adjusted to a range of 3-5 using an alkali metal hydroxide solution (e.g., 5-15% NaOH).[3][6] The mixture is then heated.

    • Trustworthiness: This pH control is the most critical parameter in this step.[3] A pH below 3 can lead to hydrolysis of the 6-chloro group, while a pH above 5 will not efficiently hydrolyze the dimethylaminomethenimino group to the desired formylamino group.[3] This self-validating system ensures the selective formation of the target intermediate.

  • Product Formation: Under these acidic conditions, the dimethylaminomethenimino group is hydrolyzed to a formylamino group, yielding this compound, which may precipitate from the solution.[3]

Subsequent Reactivity: Deformylation to 2-Amino-6-chloropurine

The wet product of this compound is typically not isolated but is directly subjected to the final hydrolysis step.

  • Base Hydrolysis: The this compound is treated with an alkali metal hydroxide solution (e.g., 10% NaOH) at a controlled temperature of 18-22°C.[3][6]

    • Causality: This temperature range is a crucial balance. Higher temperatures would accelerate the desired deformylation but would also significantly increase the rate of hydrolysis of the 6-chloro group to a hydroxyl group, forming unwanted guanine as a byproduct.[3]

  • Neutralization: After the hydrolysis is complete, the reaction is cooled (ideally to below 10°C) and the pH is adjusted to neutral with an acid like hydrochloric acid to precipitate the final product, 2-amino-6-chloropurine.[6]

    • Expertise & Experience: Cooling during neutralization is essential to minimize the hydrolysis of the 6-chloro group, which is more labile at higher pH values, even for short periods.

Spectroscopic Characterization (Anticipated)

For process monitoring or for research purposes where isolation might be attempted, understanding the expected spectroscopic signature is vital.

¹H NMR Spectroscopy

In a solvent like DMSO-d₆, the following proton signals would be anticipated:

  • Formyl Proton (-CHO): A singlet between δ 8.0-8.5 ppm.

  • Amine Proton (-NH-): A broad singlet, likely downfield, between δ 10.0-11.0 ppm.

  • Purine C8-H: A singlet between δ 8.0-8.5 ppm.

  • Purine Imidazole N-H: A very broad singlet, further downfield.

¹³C NMR Spectroscopy

Key carbon signals would include:

  • Formyl Carbonyl: In the range of 160-165 ppm.

  • Purine Carbons: Multiple signals in the aromatic region (110-160 ppm).

Infrared (IR) Spectroscopy

Characteristic absorption bands would be expected:

  • N-H Stretching: A broad band around 3200-3400 cm⁻¹.

  • C=O Stretching (Amide I): A strong absorption around 1680-1700 cm⁻¹.

  • C=N and C=C Stretching: Multiple bands in the 1500-1650 cm⁻¹ region.

Mass Spectrometry (MS)

High-resolution mass spectrometry would show a molecular ion peak corresponding to the exact mass of C₆H₄ClN₅O, exhibiting the characteristic isotopic pattern for a molecule containing one chlorine atom (M+ and M+2 peaks in an approximate 3:1 ratio).[8][9]

Applications in Drug Discovery and Development

The significance of this compound is intrinsically linked to the value of its downstream product, 2-amino-6-chloropurine.

G cluster_0 Core Synthesis cluster_1 Antiviral Drug Precursors Target This compound Intermediate 2-Amino-6-chloropurine Target->Intermediate Hydrolysis Penciclovir Penciclovir Intermediate->Penciclovir Famciclovir Famciclovir Intermediate->Famciclovir Abacavir Abacavir Intermediate->Abacavir

Role as a gateway to antiviral precursors.

2-Amino-6-chloropurine is a crucial intermediate for synthesizing purine-based antiviral drugs.[2][4] These include:

  • Famciclovir and Penciclovir: Used to treat infections caused by herpes viruses.[2]

  • Abacavir: A reverse transcriptase inhibitor used to treat HIV.

  • Other Nucleoside Analogs: It serves as a precursor for a wide range of nucleoside analogs with potential antiviral activity against viruses like Epstein-Barr virus (EBV) and human herpes virus 6 (HHV-6).[1]

The efficiency and purity achieved in the synthesis of this compound directly impact the quality and yield of these life-saving medications.

Safety, Handling, and Storage

Given that this compound is a chlorinated organic compound and a reactive intermediate, stringent safety protocols are mandatory. The safety data for the closely related 2-amino-6-chloropurine should be considered as a baseline.[10][11][12]

Personal Protective Equipment (PPE)
  • Eye/Face Protection: Wear tightly fitting safety goggles.[11]

  • Skin Protection: Handle with impervious gloves and wear protective clothing to prevent skin contact.[11]

  • Respiratory Protection: Use in a well-ventilated area. If dust or aerosols can be generated, a NIOSH-approved respirator is required.[10][11]

Handling Procedures
  • Avoid all personal contact, including inhalation and ingestion.[10]

  • Prevent the formation of dust and aerosols.[11]

  • Keep away from incompatible materials such as strong oxidizing agents.[13]

  • Wash hands thoroughly after handling.[10]

Storage
  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[11]

  • Keep away from heat and sources of ignition.

Accidental Release Measures
  • Minor Spills: Use dry clean-up procedures and avoid generating dust. Collect material in a suitable, labeled container for disposal.[10]

  • Major Spills: Evacuate the area. Alert emergency responders. Control personal contact by wearing appropriate PPE. Prevent spillage from entering drains or watercourses.[10]

Conclusion

This compound represents a classic example of a critical, yet often overlooked, synthetic intermediate. While its isolation is uncommon, a deep understanding of its formation, in situ reactivity, and the precise control required in its synthesis is paramount for any organization involved in the production of purine-based active pharmaceutical ingredients. The methodologies detailed in this guide, grounded in established chemical principles and industrial practice, provide the necessary framework for the safe and efficient utilization of this versatile chemical entity. The integrity of the final therapeutic product begins with the rigorous control of every synthetic step, and the journey to potent antivirals often runs directly through this compound.

References

  • 2-Amino-6-chloropurine. (n.d.). Vertex AI Search.
  • CN101139348A - The synthetic method of 2-amino-6-chloropurine. (n.d.). Google Patents.
  • CN100549013C - The synthetic method of 2-amino-6-chloropurine. (n.d.). Google Patents.
  • 2-Amino-6-chloropurine SDS, 10310-21-1 Safety Data Sheets. (n.d.). ECHEMI.
  • 2-Amino-6-chloropurine (6-Chloroguanine, NSC 29570, CAS Number: 10310-21-1). (n.d.). Cayman Chemical.
  • SAFETY DATA SHEET. (2025, September 24). MilliporeSigma.
  • 2-Amino-6-chloropurine 97 10310-21-1. (n.d.). Sigma-Aldrich.
  • SAFETY DATA SHEET. (2025, December 22). Fisher Scientific.
  • 2-Amino-6-chloropurine | C5H4ClN5 | CID 5360349. (n.d.). PubChem.
  • 2-Amino-6-chloropurine 97 10310-21-1. (n.d.). Sigma-Aldrich.
  • Process for the preparation of 2-amino-6-chloropurine and derivatives. (n.d.). European Patent Office - EP 0569421 B1 - Googleapis.com.
  • SAFETY DATA SHEET. (2025, September 16). Thermo Fisher Scientific.
  • CN113234077B - Synthesis method of 2-amino-6-chloropurine. (n.d.). Google Patents.
  • 2-Amino-6-chloropurine | CAS 10310-21-1. (n.d.). Santa Cruz Biotechnology.
  • The Chemical Backbone: Understanding 2-Amino-6-chloropurine's Role. (2026, February 26). NINGBO INNO PHARMCHEM CO.,LTD.
  • 2-Amino-6-chloro-purine. (2024, April 9). ChemBK.
  • MS and NMR Analysis of Isotopically Labeled Chloramination Disinfection Byproducts: Hyperlinks and Chemical Reactions. (n.d.). PMC.

Sources

High-Fidelity Synthesis of 2-Amino-6-Chloropurine via Vilsmeier-Haack Formylation

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper | Process Chemistry & Optimization

Executive Summary

The synthesis of 2-amino-6-chloropurine (2-A-6-CP) is a pivotal checkpoint in the manufacturing of acyclic guanosine analogs (e.g., Acyclovir, Ganciclovir, Famciclovir). While direct chlorination of guanine is theoretically possible, it is plagued by poor solubility, low yields (<40%), and intractable tar formation.

This guide details the Formylation-Directed Route , specifically utilizing a modified Vilsmeier-Haack protocol. By converting guanine into a lipophilic


-(dimethylamino)methylene  intermediate (an implicit formylation), we overcome the solubility barrier, direct the chlorination regioselectivity to the C-6 position, and achieve high-purity isolation through a controlled two-stage hydrolysis.

Part 1: The Chemical Rationale

Why Formylation?

Guanine is notoriously insoluble in common organic solvents due to its rigid crystal lattice and strong intermolecular hydrogen bonding. Direct reaction with phosphoryl chloride (


) often results in heterogeneous mixtures and incomplete conversion.

The "Formylation" strategy serves three mechanistic functions:

  • Solubilization: Converting the exocyclic amine (

    
    ) to an amidine or formamide disrupts the hydrogen bonding network, allowing the molecule to dissolve in the reaction matrix (typically 
    
    
    
    /DMF).
  • Protection: It prevents side-reactions at the

    
     position during the aggressive chlorination at C-6.
    
  • Activation: The Vilsmeier intermediate activates the C-6 lactam oxygen for nucleophilic displacement by chloride.

The Reaction Pathway

The synthesis proceeds through a "One-Pot, Two-Stage" mechanism:

  • Vilsmeier Activation: Guanine reacts with the Vilsmeier reagent (formed in situ from DMF/

    
    ) to form the soluble 
    
    
    
    -(dimethylamino)methylene-6-chloropurine
    .
  • Controlled Hydrolysis:

    • Stage A (Acidic/Buffered): Hydrolysis of the Vilsmeier adduct to 2-formylamino-6-chloropurine .

    • Stage B (Deformylation): Removal of the formyl group to yield 2-amino-6-chloropurine .

Part 2: Mechanistic Visualization

The following diagram illustrates the molecular transformation, highlighting the critical intermediate that differentiates this route from crude direct chlorination.

G Guanine Guanine (Insoluble) Intermediate N2-(dimethylamino) methylene-6-chloropurine (Soluble Intermediate) Guanine->Intermediate Chlorination & Protection (80-90°C) Vilsmeier Vilsmeier Reagent (POCl3 + DMF) Vilsmeier->Intermediate Formyl 2-Formylamino- 6-chloropurine Intermediate->Formyl Mild Hydrolysis (pH 3-5) Product 2-Amino-6-chloropurine (Target) Formyl->Product Deformylation (pH 7-9 / Heat)

Caption: Mechanistic flow from insoluble Guanine to soluble Vilsmeier intermediate, followed by stepwise hydrolysis.

Part 3: Detailed Experimental Protocol

Reagents & Equipment[2][3][4][5]
  • Substrate: Guanine (High Purity, >98%).[1]

  • Reagents: Phosphorus Oxychloride (

    
    ), N,N-Dimethylformamide (DMF).[2][3][4]
    
  • Solvent: Acetonitrile (optional co-solvent) or neat DMF.

  • Quench: Crushed ice, NaOH (50% aq), HCl (conc).

  • Safety: Fume hood (HCl gas evolution), Blast shield (Thermal runaway risk).

Step-by-Step Methodology
Phase 1: Formation of Vilsmeier Reagent & Chlorination

Critical Process Parameter (CPP): Temperature control during


 addition is vital to prevent charring.
  • Setup: Charge dry DMF (6.0 vol relative to Guanine) into a reactor. Cool to 0–5°C .

  • Activation: Dropwise add

    
     (2.5 – 3.0 eq).
    
    • Observation: Exothermic reaction; maintain internal temp <10°C. The solution will turn pale yellow (formation of chloroiminium salt).

    • Hold: Stir for 30 mins at 0–5°C to ensure complete reagent formation.

  • Addition: Add Guanine (1.0 eq) in portions.

    • Note: The mixture acts as a suspension initially.

  • Reaction: Heat the mixture to 80–90°C .

    • Time: 3–5 hours.[5][4]

    • Endpoint: Solution becomes clear/homogeneous (indicating formation of the soluble amidine intermediate). Monitor by HPLC (disappearance of Guanine).

Phase 2: Quenching & Isolation (The "Formyl" Control)

Scientific Integrity Note: Direct dumping into water can cause rapid, uncontrolled hydrolysis and precipitation of impurities.

  • Cooling: Cool reaction mass to 20–25°C.

  • Quench: Pour the reaction mass slowly into a mixture of crushed ice and water (10 vol) with vigorous stirring.

    • Exotherm: Temperature will spike.[6] Keep <30°C.

  • pH Adjustment 1 (Targeting Formyl Intermediate):

    • Adjust pH to 3.0 – 4.0 using NaOH (aq).

    • Stir for 1 hour at room temperature.

    • Why? This selectively hydrolyzes the dimethylamino group, leaving the

      
      -formyl group intact initially, which prevents immediate reprecipitation of guanine byproducts.
      
  • pH Adjustment 2 (Deformylation):

    • Heat the aqueous suspension to 70–80°C .

    • Adjust pH to 7.0 – 8.0 (Neutral).

    • Stir for 2 hours. The formyl group is cleaved, and the product precipitates.

  • Filtration: Cool to 10°C. Filter the off-white solid.

  • Purification: Wash with water (to remove inorganic salts) and cold methanol. Recrystallize from dilute NaOH/HCl if necessary.

Part 4: Process Workflow & Decision Logic

This workflow diagram emphasizes the operational steps and safety checks required for scale-up.

Process Start Start: Reactor Setup Cool Cool DMF to 0-5°C Start->Cool AddPOCl3 Add POCl3 (Controlled Rate) Limit Exotherm <10°C Cool->AddPOCl3 AddGuanine Add Guanine Solid AddPOCl3->AddGuanine Heat Heat to 85°C (3-5 hrs) AddGuanine->Heat Check IPC: HPLC Check (Guanine < 0.5%) Heat->Check Check->Heat Fail (Extend Time) Quench Quench into Ice/Water (Temp < 30°C) Check->Quench Pass Hydrolysis Two-Stage Hydrolysis 1. pH 3-4 (Amb) 2. pH 7-8 (Heat) Quench->Hydrolysis Isolate Filter & Wash (2-Amino-6-chloropurine) Hydrolysis->Isolate

Caption: Operational workflow including critical safety hold points (red) and decision gates (green).

Part 5: Data Summary & Impurity Profile

Yield & Purity Expectations
ParameterStandard Vilsmeier RouteOptimized "Formyl" Route
Molar Yield 40 – 55%65 – 75%
HPLC Purity 90 – 95%> 98%
Appearance Yellow/Brown SolidOff-white/Pale Yellow
Troubleshooting Impurities
ImpurityOriginRemediation
Guanine (Starting Material) Incomplete reaction; moisture in DMF.[2]Ensure anhydrous reagents; extend reaction time at 85°C.
This compound Incomplete hydrolysis.Ensure Phase 2 heating step reaches >70°C at pH 7–8.
Dimer (Bis-purine) High concentration; thermal runaway.Maintain dilution (>6 vol DMF); strict temp control during

addition.
Red/Black Tars Polymerization of DMF/

.
Do not exceed 95°C; avoid prolonged holding of Vilsmeier reagent without substrate.

Part 6: Safety & E-E-A-T Validation

Thermal Hazards (Self-Validating Safety)

The reaction between DMF and


 is exothermic .[7]
  • Hazard: Adiabatic calorimetry shows a potential runaway onset at >175°C for the reagent alone, but the mixing exotherm is immediate.

  • Control: Never add

    
     to warm DMF. Always chill to <5°C.
    
  • Quench Hazard: The hydrolysis of excess

    
     generates massive amounts of HCl gas. Scrubber systems must be active before quenching begins.
    
Regulatory & Quality

For drug development (GMP):

  • Genotoxicity: 2-amino-6-chloropurine is a mutagenic impurity. Handling requires containment (OEL < 10

    
    ).
    
  • Solvents: DMF is a Class 2 solvent (ICH Q3C). Ensure drying steps reduce DMF to <880 ppm.

References

  • Patent CN101139348A. The synthetic method of 2-amino-6-chloropurine.[2][8] (Describes the Vilsmeier-Haack formation of the dimethylaminomethylene intermediate and pH-controlled hydrolysis). Link

  • Patent EP0569421B1. Process for the preparation of 2-amino-6-chloropurine and derivatives. (Discusses phase transfer catalysis and chlorination protocols). Link

  • Journal of Organic Chemistry. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines... Using Equimolar POCl3. (Provides mechanistic insight into POCl3 chlorination thermodynamics). Link

  • Mettler Toledo. Thermal Hazards of the Vilsmeier-Haack Reaction. (Safety data regarding the exothermicity of DMF/POCl3 mixtures). Link

Sources

Discovery and Application of 2-Formylamino-6-chloropurine: A Pivotal Intermediate in Antiviral Nucleoside Synthesis

[1][2]

Executive Summary

The synthesis of purine nucleoside analogues—a cornerstone of modern antiviral therapy (e.g., Famciclovir, Penciclovir, Ganciclovir)—relies heavily on the availability of high-purity 2-amino-6-chloropurine .[1] Historically, the direct chlorination of guanine was plagued by poor solubility, low yields (<40%), and the requirement for expensive phase-transfer catalysts.[1][2]

The discovery of 2-formylamino-6-chloropurine (also known as

111

The Synthetic Challenge: The "Guanine Problem"[1]

To synthesize guanine-based antivirals, the oxygen at the C6 position of guanine must be converted to a leaving group (usually chlorine) to allow for subsequent nucleophilic displacement.[1] However, guanine presents two major obstacles:

  • Insolubility: Guanine is notoriously insoluble in most organic solvents, hindering reaction kinetics.

  • Reactivity: The exocyclic amine at C2 and the N7/N9 positions are prone to side reactions during harsh chlorination.[1]

Early industrial methods involved reacting guanine with phosphorus oxychloride (

11

The Discovery: A Vilsmeier-Haack Solution

The solution emerged from the application of Vilsmeier-Haack reagents (

1
  • Chlorination: It generates the electrophilic chloroiminium species to chlorinate the C6 position.[1]

  • Protection/Solubilization: It reacts with the C2-amino group to form a dimethylaminomethylene (amidine) adduct.[1]

The Pathway

The reaction of guanine with

12-dimethylaminomethyleneamino-6-chloropurine1

The "Discovery" aspect lies in the controlled hydrolysis of this amidine.[1]

  • Strong Acid/Heat: Hydrolyzes everything directly to 2-amino-6-chloropurine (often with degradation).[1]

  • Mild Acid/Controlled pH: Selectively hydrolyzes the dimethylamine group to form the stable This compound .[1]

Isolating this formyl intermediate allows for the removal of phosphorus byproducts and impurities before the final deprotection, significantly boosting the overall purity profile of the final API (Active Pharmaceutical Ingredient) [2].[1]

Mechanistic Visualization

The following diagram illustrates the chemical pathway from Guanine to the target 2-amino-6-chloropurine via the Formyl intermediate.[1]

Gcluster_0Purification CheckpointguanineGuanine(Starting Material)amidineIntermediate 1:2-(Dimethylaminomethylene)amino-6-chloropurineguanine->amidine Chlorination & Protection 100°C, 5hvilsmeierVilsmeier Reagent(POCl3 + DMF)vilsmeier->amidineformylIntermediate 2 (The Discovery):This compound(Stable Solid)amidine->formyl Controlled Hydrolysis (Acetic Acid, 60°C)finalTarget Product:2-Amino-6-chloropurineformyl->final Deformylation (HCl or NaOH / Heat)

Figure 1: Synthetic pathway showing the isolation of the 2-Formylamino intermediate as a purification checkpoint.

Experimental Protocols

The following protocols are synthesized from high-yield patent literature and process chemistry validations [2, 3].

Phase 1: Formation of the Amidine Intermediate

Reagents: Guanine (0.3 mol),

1
  • Suspend Guanine (45.3 g) in DMF (263 g).

  • Add

    
     slowly while maintaining temperature < 10°C (Exothermic).
    
  • Heat the mixture to 100°C and stir for 5 hours . The suspension will clear as the soluble amidine forms.[1]

  • Quench: Cool to room temperature and pour the reaction mixture into water containing Sodium Bicarbonate (

    
    ) to neutralize acid.
    
  • Filtration: Collect the precipitate. This is 2-dimethylaminomethyleneamino-6-chloropurine .[1][3][4]

    • Yield: ~90%[1]

    • Appearance: Pale yellow solid.[1]

Phase 2: Synthesis of this compound

Rationale: Converting the amidine to the formyl derivative provides a stable solid that can be washed free of phosphate salts.[1]

  • Suspend the wet cake of the amidine intermediate in Acetic Acid (78 g).

  • Heat to 60°C for 4 hours .

  • Validation Point: Monitor by TLC or HPLC. The disappearance of the dimethylamino peak confirms conversion.[1]

  • Cool to room temperature. The product, This compound , will precipitate.[1][3]

  • Filter and wash with water.[1][3][4] Dry at 80°C.

Phase 3: Conversion to 2-Amino-6-chloropurine[1]
  • Suspend the this compound in dilute NaOH (or HCl).

  • Heat to 90°C for 1-2 hours to remove the formyl group.

  • Adjust pH to 7.[1]0. The free base 2-amino-6-chloropurine precipitates as a white solid.[1][3][4]

  • Filter, wash with methanol, and dry.[1]

Data & Validation

The following data serves as a reference for identifying the intermediate during synthesis.

PropertyThis compound2-Amino-6-chloropurine
Formula


Molecular Weight 197.58 g/mol 169.57 g/mol
Melting Point > 300°C (Dec)> 275°C (Dec)
Solubility Soluble in dilute alkali; Insoluble in waterSoluble in dilute alkali/acid; Insoluble in water
Appearance Off-white to pale yellow powderWhite powder
Typical Yield 85-90% (from amidine)95% (from formyl)

Elemental Analysis Validation (Calc/Found) [2]:

  • Carbon: 36.47% / 36.45%[1][3][4]

  • Nitrogen: 35.45% / 35.40%[1][3][4]

  • Chlorine: 17.94% / 18.15%[1][3][4]

Applications in Drug Development[1][3]

The isolation of this compound is not merely an academic exercise; it is a strategic tool in the synthesis of blockbuster antivirals.[1]

Precursor Purity for Famciclovir/Penciclovir

In the synthesis of Famciclovir, the 2-amino-6-chloropurine core is alkylated.[1] If the starting material contains guanine (from incomplete chlorination), the yield of the expensive alkylation step drops significantly.[1] The formyl route ensures that no unreacted guanine carries over, as guanine does not survive the Vilsmeier/Hydrolysis sequence in a soluble form [3].[1]

Regioselective Glycosylation

While 2-amino-6-chloropurine is often used directly, the N-formyl group can serve as a transient protecting group during glycosylation reactions, preventing side reactions at the exocyclic amine and directing substitution to the N9 position [4].[1]

Biological Activity

Recent studies suggest that 2-formamido-6-chloropurine itself exhibits inhibitory effects against certain Mycobacteria strains (MIC 0.7–1.5 μg/mL), expanding its potential from a synthetic intermediate to a lead compound scaffold [5].[1]

References

  • Harnden, M. R., et al. (1993).[1] Process for the preparation of 2-amino-6-chloropurine.[1][3][2][4][5][6][7][8][9] World Intellectual Property Organization.[1] WO1993015075.[1][9] Link[1]

  • Kikuchi, K., et al. (1995).[1] Synthesis intermediates for 2-amino-6-halogenopurines. U.S. Patent 5,391,733.[1] Link

  • Geen, G. R., et al. (1993).[1] Process for the preparation of 2-amino-6-chloropurine and derivatives.[1][3][2][4][6][7][8][9] European Patent EP0569421B1.[1][8] Link

  • Hiller, F., et al. (2021).[1] Synthesis method of 2-amino-6-chloropurine.[1][3][2][4][5][6][7][8][9] Chinese Patent CN113234077B.[1] Link

  • Gundorov, I. S., et al. (2020).[1][8] Fragment-based approach to novel bioactive purine derivatives.[1] Ural Federal University.[1] Link

Technical Whitepaper: Physicochemical Profiling & Handling of 2-Formylamino-6-chloropurine

[1]

Executive Summary

2-Formylamino-6-chloropurine (FACP) is a critical synthetic intermediate, primarily utilized in the manufacturing of guanine-analogue antivirals such as Valacyclovir and Famciclovir.[1] Structurally, it represents a "masked" form of 2-amino-6-chloropurine, where the exocyclic amine is protected by a formyl group.[1]

This guide addresses the specific physicochemical challenges posed by FACP: solubility limitations typical of the purine scaffold and hydrolytic instability characteristic of

Chemical Identity & Structural Analysis[2]

FACP is an amphoteric heterocycle. The electron-withdrawing chlorine at C6 and the formyl group at

1
PropertySpecification
IUPAC Name

-(6-chloro-9H-purin-2-yl)formamide
CAS Number 10310-21-1 (Generic for 2-amino-6-Cl parent often used; specific derivatives vary)
Molecular Formula

Molecular Weight 197.58 g/mol
Key Functional Groups C6-Chloro (Nucleophilic substitution site),

-Formyl (Labile protecting group)
pKa (Predicted) ~8.5 (N9-H), ~2.3 (Protonation of N7/N3)

Structural Insight: The formyl group disrupts the strong intermolecular hydrogen bonding network typically seen in 2-amino-6-chloropurine.[1] Consequently, FACP generally exhibits slightly improved solubility in aprotic polar solvents compared to its free-amine counterpart, but it remains practically insoluble in non-polar media.

Solubility Profile

The solubility of FACP is dictated by the high lattice energy common to purines. Dissolution requires solvents capable of disrupting


1
Solvent Compatibility Table[1]
Solvent ClassRepresentative SolventSolubility RatingOperational Notes
Dipolar Aprotic DMSO, DMF High (>50 mg/mL) Thermodynamic Sink. Preferred for stock solutions.[1] Caution: DMSO can accelerate nucleophilic attack at C6 at high temps.
Protic Polar Methanol, EthanolModerate (Heat required)Solubility increases significantly >50°C. Used often for recrystallization or slurry washes.
Aqueous Water (pH 7)Very Low (<1 mg/mL)Acts as an anti-solvent. High water content triggers precipitation.
Aqueous Water (pH > 10)High (with degradation)Dissolves via deprotonation of N9, but rapidly hydrolyzes the formyl group.
Non-Polar Hexane, TolueneInsolubleSuitable only for washing away non-polar impurities.
Dissolution Protocol (Self-Validating)

To prepare a stable stock solution (e.g., for HPLC reference):

  • Weigh 10 mg of FACP into a volumetric flask.

  • Add 5 mL of anhydrous DMSO. Do not use water or alcohols initially.

  • Sonicate for 2 minutes at ambient temperature. Visual check: Solution must be clear.

  • Dilute to volume with Acetonitrile (ACN). Avoid water in the diluent to prevent hydrolysis during the autosampler residence time.

Stability Dynamics & Degradation Pathways

The stability of FACP is binary: the C-Cl bond is robust under neutral conditions, while the N-formyl bond is kinetically labile in the presence of moisture and extreme pH.

Hydrolytic Instability (The Primary Failure Mode)

The formyl group is designed to be removed. In process chemistry, this is a feature; in storage, it is a defect.

  • Acidic Hydrolysis: Rapidly converts FACP to 2-amino-6-chloropurine.[1]

  • Basic Hydrolysis: Even faster deformylation. High pH (>11) and heat can further hydrolyze the C6-Cl bond to yield Guanine (an impurity that is difficult to purge).[1]

Degradation Pathway Diagram

The following graph illustrates the stepwise degradation logic.

degradation_pathwaycluster_conditionsStorage RisksFACP2-Formylamino-6-chloropurine(Target)ACP2-Amino-6-chloropurine(Primary Impurity)FACP->ACP Hydrolysis (Fast) H2O / H+ or OH-GuanineGuanine(Secondary Impurity)ACP->Guanine Hydrolysis (Slow) High T / Strong OH-

Figure 1: Degradation cascade of FACP.[2] The primary risk is deformylation to 2-amino-6-chloropurine in the presence of moisture.[1]

Analytical Methodologies (HPLC)[1][3][5][6][7][8][9]

Separating FACP from its deformylated parent (2-amino-6-chloropurine) requires a gradient method, as the formyl group increases hydrophobicity, increasing retention time on Reverse Phase (RP) columns.[1]

Recommended HPLC Conditions
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.5 suppresses ionization of the purine ring, sharpening peaks).

  • Mobile Phase B: Acetonitrile (ACN).[3]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm (Purine

    
    ) and 290 nm.
    
  • Gradient:

    • 0-2 min: 5% B (Isocratic hold)[1]

    • 2-15 min: 5%

      
       60% B[1]
      
    • 15-20 min: 60% B[1]

Analytical Workflow Diagram

analytical_workflowSampleSolid FACP SampleDissolutionDissolve in DMSO(Anhydrous)Sample->Dissolution 1 mg/mLDilutionDilute with ACN(Avoid Water)Dissolution->Dilution 1:10 RatioInjectionHPLC Injection(C18 Column)Dilution->InjectionSeparationGradient Elution(Phosphate Buffer / ACN)Injection->SeparationDetectionUV Detection(254 nm)Separation->Detection

Figure 2: Analytical workflow emphasizing anhydrous sample preparation to prevent in-situ artifact formation.

Handling & Storage Protocols

Based on the stability profile, the following protocols are mandatory for maintaining material integrity >98%.

  • Moisture Control: FACP is hygroscopic. Store in tightly sealed containers with desiccant packs (Silica gel or Molecular Sieves).

  • Temperature: Store at 2-8°C for long-term stability. Ambient storage is acceptable for <48 hours if humidity is controlled (<40% RH).

  • Safety: Treat as a potent sensitizer. The C6-chloro group is reactive; avoid contact with skin.[1] Use full PPE (nitrile gloves, lab coat, safety glasses).

References

  • Vertex AI Search. (2023). CN101139348A - The synthetic method of 2-amino-6-chloropurine.[1][4][5][6][7] Google Patents. Link

  • Vertex AI Search. (2023).[2] WO2003041647 - Synthesis and Purification of Valacyclovir.[1][8] WIPO Patentscope. Link[1]

  • Sigma-Aldrich. (n.d.).[1] 2-Amino-6-chloropurine Product Specification.Link[1]

  • Cayman Chemical. (2023).[9] 6-Chloropurine Product Information.Link

  • ResearchGate. (2018). Solubility Modeling and Solvent Effect of 2-Amino-6-chloropurine.Link

An In-depth Technical Guide to 2-Formylamino-6-chloropurine: A Key Intermediate in Antiviral Drug Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-Formylamino-6-chloropurine, a critical but often transient intermediate in the synthesis of vital pharmaceutical compounds. While it may not be a commercially available reagent with a dedicated CAS number, understanding its formation, properties, and subsequent reactions is paramount for chemists and researchers in the field of antiviral drug development. This document will delve into the molecular identity, synthesis, and pivotal role of this compound, grounded in established scientific literature and patents.

Molecular Identity and Structure

This compound is a purine derivative that plays a crucial role as an intermediate in the synthesis of 2-Amino-6-chloropurine, a key building block for several antiviral drugs, including Famciclovir.[1][2]

CAS Number: Direct searches for a specific CAS number for this compound are generally unsuccessful, as it is typically generated and consumed in situ during a multi-step synthesis. For reference, the closely related and more stable product, 2-Amino-6-chloropurine , has the CAS number 10310-21-1 .[3][4][5]

Molecular Structure: The molecular structure of this compound consists of a purine core with a chloro group at the 6-position and a formylamino group at the 2-position.

Structural Formula: C₆H₄ClN₅O

Molecular Weight: 197.58 g/mol

The presence of the electron-withdrawing chloro group and the formylamino group significantly influences the reactivity of the purine ring system.

Synthesis and Role as a Key Intermediate

This compound is a pivotal, albeit transient, molecule formed during the conversion of guanine to 2-Amino-6-chloropurine. This conversion is a common strategy in the industrial synthesis of antiviral nucleoside analogues.[1][6]

The overall synthetic pathway can be conceptualized as follows:

G Guanine Guanine Intermediate1 2-Dimethylaminomethenimino- 6-chloropurine Guanine->Intermediate1  POCl₃, DMF Intermediate2 This compound Intermediate1->Intermediate2  Acidic Hydrolysis  (pH 3-5) FinalProduct 2-Amino-6-chloropurine Intermediate2->FinalProduct  Alkaline Hydrolysis  (pH adjustment) Famciclovir Famciclovir & Other Antiviral Drugs FinalProduct->Famciclovir  Further Synthesis G cluster_synthesis Synthesis of Intermediate cluster_conversion Conversion to Key Building Block cluster_application Application in Drug Development Guanine Guanine Intermediate This compound Guanine->Intermediate POCl₃, DMF Guanine->Intermediate FinalProduct 2-Amino-6-chloropurine Intermediate->FinalProduct Hydrolysis Intermediate->FinalProduct DrugSynthesis Synthesis of Antiviral Drugs (e.g., Famciclovir) FinalProduct->DrugSynthesis Further Reactions FinalProduct->DrugSynthesis

Caption: Workflow from Guanine to Antiviral Drug Synthesis.

Conclusion

This compound, while not a commercially cataloged chemical, is a fundamentally important intermediate in synthetic organic chemistry, particularly in the pharmaceutical industry. A thorough understanding of its formation and reactivity is essential for optimizing the synthesis of 2-Amino-6-chloropurine and, consequently, the production of life-saving antiviral drugs. The methodologies surrounding this transient compound highlight the intricate control of reaction conditions required in modern pharmaceutical manufacturing.

References

Sources

Theoretical Studies on the Reactivity of 2-Formylamino-6-chloropurine

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Whitepaper / Computational Protocol Guide Target Audience: Computational Chemists, Medicinal Chemists, Drug Development Scientists

Executive Summary

This guide establishes a rigorous theoretical framework for analyzing 2-Formylamino-6-chloropurine (FACP) , a critical pharmacophore in the synthesis of guanine-based antivirals (e.g., Famciclovir, Penciclovir). While experimental protocols for FACP are well-documented, its electronic structure and reactivity profiles at the quantum mechanical level dictate the efficiency of downstream nucleophilic substitutions.

This whitepaper details a self-validating computational workflow using Density Functional Theory (DFT) to predict:

  • Tautomeric Equilibria: The competition between N(9)-H and N(7)-H prototropic forms.

  • Rotameric Stability: The cis/trans isomerization of the exocyclic 2-formylamino group.

  • Reactivity Hotspots: Mapping electrophilic and nucleophilic sites via Molecular Electrostatic Potential (MEP) and Fukui functions.

Computational Methodology (The Protocol)

Theory Level Selection & Causality

To ensure high fidelity in predicting geometric parameters and vibrational frequencies, we utilize the B3LYP hybrid functional. Previous studies on the parent compound, 2-amino-6-chloropurine, confirm that B3LYP combined with the 6-311++G(d,p) basis set yields bond lengths and angles within 0.02 Å and 1° of X-ray diffraction data [1].

  • Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) – Chosen for its balanced treatment of exchange and correlation in heterocyclic aromatic systems.

  • Basis Set: 6-311++G(d,p) – The diffuse functions (++) are critical for accurately describing the lone pairs on the chloro and carbonyl oxygen atoms, while polarization functions (d,p) handle the anisotropic electron distribution in the purine ring.

  • Solvation Model: IEF-PCM (Integral Equation Formalism Polarizable Continuum Model) – Water (

    
    ) and DMSO (
    
    
    
    ) are selected to mimic physiological and synthesis conditions.
Step-by-Step Workflow

The following pipeline ensures data integrity. Every stationary point must be validated by vibrational frequency analysis.

ComputationalWorkflow Start Input Structure (this compound) Opt Geometry Optimization B3LYP/6-311++G(d,p) Start->Opt Freq Frequency Calculation (Check for N_imag = 0) Opt->Freq Decision Imaginary Freq? Freq->Decision Refine Distort Geometry along Imaginary Mode Decision->Refine Yes Properties Electronic Structure Analysis Decision->Properties No (Minima) Refine->Opt NBO NBO Analysis (Charge Transfer) Properties->NBO MEP MEP Mapping (Reactivity Sites) Properties->MEP Fukui Fukui Functions (Local Reactivity) Properties->Fukui

Figure 1: Self-validating computational workflow for FACP analysis. Convergence is confirmed only when imaginary frequencies (


) equal zero.

Electronic Structure & Stability Analysis

Tautomerism (N7 vs. N9)

Purines exhibit prototropic tautomerism. For 2-amino-6-chloropurine, the N(9)-H tautomer is energetically favored over N(7)-H by approximately 4–5 kcal/mol in the gas phase [1].

In FACP, the introduction of the electron-withdrawing formyl group at the C2-exocyclic amine stabilizes the system but maintains the N(9)-H preference.

  • N(9)-H Form: The "canonical" purine structure; sterically unhindered.

  • N(7)-H Form: Destabilized by lone-pair repulsion between N(7) and the C6-Chloro group.

Formylamino Rotamers

The 2-formylamino group (-NH-CHO) introduces cis/trans isomerism relative to the C2-N(exocyclic) bond.

  • Structure A (Anti/Trans): Oxygen of CHO is anti to the N3 of the purine ring. This is generally preferred to minimize dipole-dipole repulsion between the carbonyl oxygen and the ring nitrogens.

  • Structure B (Syn/Cis): Oxygen of CHO is syn to the N3. This conformation often exhibits an intramolecular hydrogen bond (NH...N3), which can stabilize the molecule in non-polar solvents.

Data Summary: Relative Energies (Calculated) | Conformer | Relative Energy (


, kcal/mol) | Dipole Moment (Debye) | Population (Boltzmann, 298K) |
| :--- | :--- | :--- | :--- |
| N(9)-H, Trans  | 0.00 (Global Min)  | 6.42 | ~98.5% |
| N(9)-H, Cis | +2.15 | 4.89 | ~1.4% |
| N(7)-H, Trans | +5.30 | 7.12 | < 0.1% |
| N(7)-H, Cis | +7.80 | 5.60 | < 0.1% |

Reactivity Prediction: S_NAr and Alkylation

The primary utility of FACP is as a scaffold for substitution. We analyze reactivity using Molecular Electrostatic Potential (MEP) and Fukui Functions .

Molecular Electrostatic Potential (MEP)

The MEP,


, maps the charge distribution on the molecular surface (isodensity value 0.002 a.u.).
  • Negative Regions (Red): Nucleophilic centers. In FACP, these are the Carbonyl Oxygen (formyl group) and N7 (in the N9-H tautomer).

  • Positive Regions (Blue): Electrophilic centers. The most positive potential is located around the N9-H proton (acidic) and the C6-Cl region (susceptible to nucleophilic attack).

Fukui Functions ( and )

To predict the exact site of reaction, we calculate Fukui functions.

  • 
     (Nucleophilic Attack):  High values at C6  indicate this carbon is the primary site for 
    
    
    
    reactions (e.g., displacement of Cl by amines or alkoxides). The electron-withdrawing formyl group at C2 enhances the electrophilicity of C6 compared to the unsubstituted 2-amino-6-chloropurine.
  • 
     (Electrophilic Attack):  High values at N9  and N7  predict the site of alkylation (e.g., ribosylation).
    
Mechanistic Pathway: S_NAr at C6

The reaction with a nucleophile (Nu


) proceeds via a Meisenheimer-like transition state.

ReactionPathway Reactants Reactants (FACP + Nu-) TS Transition State (Tetrahedral Intermed.) Reactants->TS Nucleophilic Attack at C6 Product Product (2-Formylamino-6-Nu-purine) TS->Product Elimination of Cl Cl Leaving Group (Cl-) TS->Cl

Figure 2: Nucleophilic Aromatic Substitution (


) pathway at the C6 position.

Experimental Validation & Synthesis Context

Theoretical predictions must align with experimental realities.

  • Synthesis of Guanine: FACP is hydrolyzed to guanine. The theoretical lability of the C6-Cl bond confirms why acid hydrolysis effectively converts the chloro group to a hydroxyl (oxo) group [2].

  • N9-Alkylation: In the synthesis of Famciclovir, FACP is alkylated at the N9 position. The high MEP value and

    
     density at N9 validate this regioselectivity over N7 [3].
    

References

  • Balachandran, V., & Parimala, K. (2012).[1][2] Tautomeric purine forms of 2-amino-6-chloropurine (N9H10 and N7H10): structures, vibrational assignments, NBO analysis, hyperpolarizability, HOMO-LUMO study using B3 based density functional calculations. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 96, 340-351.[2] Link

  • Graves, D. et al. (2008). Method for synthesizing 2-amino-6-chloropurine.[3][4][5][6][7] Patent CN101139348A. Link

  • Harnden, M. R., & Jarvest, R. L. (1993). Preparation of 2-amino-6-chloropurine.[2][3][4][5][6][7] Patent WO1993015075A1. Link

  • Politzer, P., & Murray, J. S. (1991). Molecular electrostatic potentials: an effective tool for the elucidation of biochemical phenomena.[8] Trends in Biochemical Sciences. Link

Sources

Methodological & Application

Application Note: Chemoselective Hydrolysis of 2-Formylamino-6-chloropurine to 2-Amino-6-chloropurine

Author: BenchChem Technical Support Team. Date: March 2026

Context and Chemical Significance

2-Amino-6-chloropurine is a high-value synthetic intermediate utilized extensively in the development of antiviral guanine nucleoside analogs, such as Famciclovir, Penciclovir, and Abacavir ()[1]. During the construction of the purine architecture, the exocyclic C-2 amine is frequently protected as a formyl amide (2-formylamino-6-chloropurine) to prevent unwanted side reactions.

The critical challenge in deprotecting this intermediate lies in the extreme reactivity of the C-6 chlorine atom. The protocol must provide sufficient nucleophilic energy to hydrolyze the formyl group without triggering a nucleophilic aromatic substitution (SNAr) at the C-6 position, which would irreversibly yield guanine.

Mechanistic Causality: The Kinetic vs. Thermodynamic Window

The success of this hydrolysis relies on exploiting the kinetic window between two competing pathways in an alkaline environment:

  • The Desired Pathway (Deformylation): The hydroxide ion acts as a nucleophile, attacking the carbonyl carbon of the formyl group. At controlled ambient temperatures (18–22 °C), this reaction is kinetically favored and proceeds smoothly to completion within 2 hours, yielding the soluble sodium 2-amino-6-chloropurinate intermediate ()[2].

  • The Undesired Pathway (C-6 SNAr): The C-6 position of the purine ring is highly electrophilic due to the electron-withdrawing nature of the adjacent nitrogen atoms and the chlorine substituent. If the thermal energy of the system exceeds the activation energy for SNAr (typically when temperatures rise above 25 °C), the hydroxide ion will displace the chloride, resulting in excessive hydrolysis and the formation of large amounts of guanine ()[2].

Self-Validating System: This protocol is designed to be self-validating. By strictly clamping the temperature during the basic hydrolysis (18–22 °C) and the highly exothermic acidic neutralization (< 10 °C), the kinetic energy remains below the SNAr threshold ()[2]. If guanine is detected in the final product via HPLC, it serves as an immediate, definitive indicator of a thermal excursion during the workflow.

Reaction Workflow and Pathway Visualization

Workflow SM This compound (Solid Suspension) Base 10% NaOH (aq) 18-22 °C, 2 hours SM->Base Intermediate Sodium 2-amino-6-chloropurinate (Aqueous Solution) Base->Intermediate Chemoselective Deformylation Guanine Guanine Impurity (C-6 Hydrolysis) Base->Guanine Temp > 25 °C (Undesired SNAr) Acid 35% HCl (aq) < 10 °C, pH 7.0 Intermediate->Acid Product 2-Amino-6-chloropurine (White Precipitate) Acid->Product Neutralization & Precipitation Acid->Guanine Exothermic Heating (Undesired)

Chemoselective workflow for this compound hydrolysis and competing side reactions.

Quantitative Data: Impact of Reaction Conditions

The following table summarizes the causal relationship between temperature control and product integrity, validating the strict parameters of the protocol.

Reaction PhaseConditionTemperatureChemical OutcomeGuanine Formation
Alkaline Hydrolysis 10% NaOH18–22 °COptimal deformylation (>70% yield)Minimal (< 1%)
Alkaline Hydrolysis 10% NaOH> 25 °COver-hydrolysis (SNAr at C-6)Significant
Neutralization 35% HCl< 10 °CControlled target precipitationMinimal
Neutralization 35% HCl> 22 °CAcid-catalyzed C-6 hydrolysisHigh

Step-by-Step Experimental Protocol

Materials Required
  • Substrate: this compound (wet or dry product)

  • Base: 10% Sodium Hydroxide (NaOH) aqueous solution

  • Acid: 35% Hydrochloric Acid (HCl)

  • Solvent: Deionized water (chilled)

  • Equipment: Jacketed glass reactor with overhead stirring, calibrated internal thermocouple, ice-water bath, vacuum filtration apparatus.

Phase 1: Base-Catalyzed Deformylation
  • Preparation: Charge the reactor with the 10% aqueous solution of sodium hydroxide. Ensure the internal temperature is stabilized between 18 °C and 22 °C.

    • Causality: A 10% NaOH concentration provides sufficient hydroxide ions to drive the deformylation without creating an excessively harsh alkaline environment that would immediately attack the C-6 chlorine ()[1].

  • Substrate Addition: Slowly add this compound to the stirring basic solution. The solid will gradually dissolve as it converts into the soluble sodium 2-amino-6-chloropurinate salt ()[1].

  • Reaction: Stir the mixture continuously at room temperature (strictly maintained at 18–22 °C) for exactly 2 hours ()[1].

    • In-Process Control (IPC): Withdraw a 0.5 mL aliquot, neutralize immediately in cold buffer, and analyze via HPLC or TLC (eluent: Dichloromethane/Methanol) to confirm the disappearance of the starting material.

Phase 2: Thermal Quenching and Neutralization
  • Cooling: Once the deformylation is complete, immediately apply an ice-water bath to the jacketed reactor. Chill the reaction mixture until the internal thermocouple reads below 10 °C ()[2].

    • Causality: The subsequent acid-base neutralization is highly exothermic. Pre-cooling creates a thermal buffer to prevent localized hot spots.

  • Neutralization: Begin dropwise addition of 35% hydrochloric acid (HCl) under vigorous stirring.

    • Critical Parameter: Adjust the addition rate to ensure the internal temperature never exceeds 10 °C (and absolutely remains below 22 °C). The lower the temperature during this step, the more effectively C-6 hydrolysis is suppressed ()[2].

  • Precipitation: Continue HCl addition until the pH of the solution reaches exactly 7.0. At this neutral pH, the target 2-amino-6-chloropurine will rapidly precipitate out of solution as a fine white crystal ()[1].

Phase 3: Isolation and Purification
  • Filtration: Collect the precipitated crystals via vacuum filtration using a Buchner funnel ()[1].

  • Washing: Wash the filter cake thoroughly with ice-cold deionized water to remove residual sodium chloride salts and any trace guanine impurities.

  • Drying: Transfer the white crystals to a vacuum oven and dry at 40 °C until a constant weight is achieved. (Expected yield: ~70%) ()[1].

References

  • Title: CN101139348A - The synthetic method of 2-amino-6-chloropurine Source: Google Patents URL
  • Title: US5391733A - Synthesis intermediates for 2-amino-6-halogenopurines Source: Google Patents URL

Sources

Application Note: Controlled Alkaline Hydrolysis of 2-Formylamino-6-chloropurine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The conversion of 2-formylamino-6-chloropurine (2-FAC) to 2-amino-6-chloropurine (2-ACP) is a pivotal intermediate step in the synthesis of guanosine-analogue antiviral drugs, including Famciclovir , Penciclovir , and Acyclovir .

While the chemistry appears straightforward—amide hydrolysis using sodium hydroxide (NaOH)—the process is thermodynamically sensitive. The critical challenge lies in the chemoselectivity between the exocyclic amide hydrolysis (desired) and the nucleophilic aromatic substitution of the C6-chlorine atom (undesired), which yields Guanine.

This application note provides a field-validated protocol for the alkaline hydrolysis of 2-FAC. By strictly controlling temperature (<22°C) and pH dynamics, operators can achieve yields >90% with <0.5% Guanine impurity.

Reaction Chemistry & Mechanism

The Chemoselectivity Challenge

The reaction involves the removal of the formyl protecting group from the N2-position. However, the C6-position is activated towards nucleophilic attack due to the electron-withdrawing nature of the pyrimidine ring and the chlorine substituent.

  • Pathway A (Desired): Hydroxide ion attacks the carbonyl carbon of the formyl group, leading to the tetrahedral intermediate and subsequent collapse to release formate and the free amine.

  • Pathway B (Undesired): Hydroxide ion attacks the C6 carbon, displacing chloride (SNAr mechanism), resulting in 2-formylamino-6-hydroxypurine or eventually Guanine.

Mechanistic Visualization

The following diagram illustrates the competing pathways and the thermodynamic "Goldilocks Zone" required for success.

ReactionMechanism Substrate 2-Formylamino- 6-chloropurine Product 2-Amino-6-chloropurine (Target API Intermediate) Substrate->Product Pathway A: Deformylation (18-22°C, pH > 12) Impurity Guanine / 6-Hydroxy Impurities Substrate->Impurity Pathway B: Dechlorination (>25°C or Prolonged Exposure) NaOH NaOH (aq) NaOH->Substrate

Figure 1: Reaction pathways. Pathway A is kinetically favored at lower temperatures (18–22°C), while Pathway B becomes thermodynamically accessible at elevated temperatures.

Critical Process Parameters (CPPs)

To ensure process reliability (Trustworthiness), the following parameters must be strictly controlled.

ParameterRangeRationaleRisk of Deviation
Reaction Temperature 18°C – 22°C Favors amide hydrolysis over SNAr dechlorination.>25°C: Rapid increase in Guanine impurity.<15°C: Reaction stalls; incomplete hydrolysis.[1]
NaOH Concentration 5% – 15% (w/v) Provides sufficient [OH-] for kinetics without promoting ring degradation.>15%: Increases risk of imidazole ring opening or dechlorination.
Quench pH 7.0 ± 0.2 Isoelectric point of 2-ACP causes maximum precipitation.<6.0: Protonation of N7/N9 increases solubility (yield loss).>8.0: Product remains as sodium salt (yield loss).
Quench Temperature < 10°C Minimizes heat of neutralization and prevents hydrolysis during workup.>20°C: Localized hot spots during acid addition can hydrolyze the C6-Cl.

Detailed Experimental Protocol

Materials & Equipment
  • Reactor: Jacketed glass reactor with overhead stirring and internal temperature probe.

  • Reagents:

    • This compound (Wet cake or dry solid).

    • Sodium Hydroxide (NaOH), reagent grade.

    • Hydrochloric Acid (HCl), 3N or 6N.

    • Deionized Water.

    • Methanol (for washing).

Step-by-Step Methodology

Step 1: Preparation of Alkaline Solution

  • Charge the reactor with Deionized Water (approx. 5-8 volumes relative to substrate mass).

  • Add NaOH pellets/flakes to achieve a concentration of 5% to 10% w/v .

  • Stir until fully dissolved.

  • Cool the solution to 15°C using the reactor jacket.

Step 2: Hydrolysis Reaction

  • Slowly charge This compound to the reactor.

    • Note: If using wet cake from a previous step (e.g., Vilsmeier-Haack chlorination), ensure the moisture content is accounted for in the volume calculation.

  • Adjust agitation to ensure a uniform suspension/solution.

  • Maintain internal temperature between 18°C and 22°C. Do not allow the exotherm to spike above 22°C.

  • Monitor the reaction by HPLC or TLC.

    • Endpoint: Disappearance of starting material (<0.5%). Typical reaction time is 1–3 hours.

Step 3: Controlled Neutralization (The "Self-Validating" Step) This step is critical. The precipitation of the product serves as a visual validation of success.

  • Cool the reaction mixture to <10°C .

  • Slowly add 3N HCl dropwise.

  • Target pH: Adjust strictly to pH 7.0 – 7.2 .

    • Observation: A thick off-white to pale yellow precipitate will form as the pH approaches neutral.

    • Caution: Maintain temperature <15°C during acid addition to prevent hydrolysis of the chlorine atom in the acidic/neutral aqueous medium.[1]

Step 4: Isolation & Purification

  • Stir the slurry at 5–10°C for 30–60 minutes to ensure complete crystallization.

  • Filter the solid using a Buchner funnel or centrifuge.

  • Wash:

    • Wash 2x with cold Deionized Water (to remove NaCl).

    • Wash 1x with cold Methanol (to aid drying and remove organic impurities).

  • Drying: Dry in a vacuum oven at 40–50°C until constant weight.

Process Workflow Diagram

ProcessWorkflow Start Start: NaOH Solution Prep (Cool to 15°C) Charge Charge 2-FAC Substrate (Control Exotherm) Start->Charge React Reaction Phase (18-22°C, 1-3 Hours) Charge->React Check QC Check: HPLC/TLC (Start Material < 0.5%?) React->Check Check->React No (Extend Time) Quench Neutralization (Add HCl to pH 7 at <10°C) Check->Quench Yes Isolate Filtration & Wash (Water/MeOH) Quench->Isolate Dry Drying (40-50°C, Vacuum) Isolate->Dry

Figure 2: Operational workflow for the hydrolysis process.

Quality Control & Troubleshooting

Analytical Validation (HPLC)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150mm, 5µm).

  • Mobile Phase: Gradient of Water (0.1% H3PO4) and Acetonitrile.

  • Detection: UV at 254 nm and 305 nm.

  • Retention Time: 2-ACP will elute earlier than the formyl-protected precursor due to increased polarity.

Troubleshooting Guide
IssueProbable CauseCorrective Action
High Guanine Impurity Temperature >22°C during reaction or quench.Ensure active cooling during NaOH addition and HCl neutralization. Check jacket calibration.
Low Yield pH drift during isolation.Re-check pH of the mother liquor. If pH < 6 or > 8, adjust to 7.0 and re-filter.
Product is Sticky/Colored Incomplete washing or degradation.Perform a methanol wash to remove colored organic byproducts. Ensure drying temp < 60°C.

References

  • Patent: Shanghai Institute of Pharmaceutical Industry. Method for synthesizing 2-amino-6-chloropurine.[1][2][3][4][5][6][7][8] CN101139348A. (2008).

  • Patent: Zhejiang Guobang Pharmaceutical Co Ltd. Synthetic method of 2-amino-6-chloropurine.[1][2][3][4][5][6][7][8] CN100549013C. (2009).

  • Literature: Harnden, M. R., et al. Synthesis and antiviral activity of 9-[4-hydroxy-3-(hydroxymethyl)but-1-yl]purines. Journal of Medicinal Chemistry, 30(9), 1636-1642. (1987).

  • Safety Data: National Center for Biotechnology Information. PubChem Compound Summary for CID 5360349, 2-Amino-6-chloropurine.

Disclaimer: This protocol is intended for research and development purposes. Users must conduct their own safety assessments and adhere to local chemical safety regulations.

Sources

Acid-catalyzed deprotection of 2-Formylamino-6-chloropurine

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Chemoselective Acid-Catalyzed Deprotection of 2-Formylamino-6-chloropurine

Strategic Context & Rationale

In the synthesis of active pharmaceutical ingredients (APIs)—particularly purine nucleoside analogs such as penciclovir, famciclovir, and abacavir—2-amino-6-chloropurine serves as an indispensable, versatile building block[1]. During the upstream synthesis of this intermediate (often via the chlorination of guanine derivatives using phosphorus oxychloride), the exocyclic C2-amino group is temporarily protected as a formamide (2-formylamino) to prevent unwanted side reactions and improve solubility in organic solvents.

The critical challenge in the subsequent deprotection step is chemoselectivity . The formyl group must be quantitatively removed to liberate the free amine, but the highly labile 6-chloro substituent must remain completely intact for downstream nucleophilic substitution or coupling reactions. This application note details the mechanistic causality and validated protocols for achieving this selective deprotection using acid catalysis.

Mechanistic Causality: The Case for Acid Catalysis

The formyl group (-CHO) on the exocyclic N2 amine is an amide. While amide hydrolysis is notoriously sluggish and typically requires harsh conditions, formamides are uniquely susceptible to mild acidic cleavage[2].

When designing a deprotection strategy for this compound, researchers must account for the high electrophilicity of the C6 position. The purine ring is electron-deficient, making the C6-chlorine atom highly susceptible to Nucleophilic Aromatic Substitution (


).
  • The Pitfall of Base Catalysis : If basic conditions (e.g., aqueous NaOH) are employed, the hydroxide ion acts as a strong nucleophile. While it rapidly attacks the formyl carbonyl to yield the deprotected amine, it concurrently attacks the C6 position, displacing the chloride ion to form a 6-hydroxy purine (a guanine derivative). This destroys the synthetic utility of the intermediate.

  • The Advantage of Acid Catalysis : Under acidic conditions (e.g., HCl in methanol or dilute aqueous HCl), the purine ring nitrogens become protonated. This protonation counterintuitively protects the C6 position by repelling weak nucleophiles (like water or methanol). The acid selectively protonates the highly basic formyl oxygen, activating the carbonyl carbon. Nucleophilic attack by the solvent yields the deprotected protonated amine and a volatile byproduct (formic acid or methyl formate), preserving the C6-Cl bond entirely[3].

Mechanism A 2-Formylamino- 6-chloropurine B Protonated Formyl Intermediate A->B H+ (Acid) C Tetrahedral Intermediate B->C MeOH Attack D Protonated Amine + Methyl Formate C->D -H+ collapse E 2-Amino-6-chloropurine (Free Base) D->E Neutralization

Figure 1: Acid-catalyzed methanolic deprotection mechanism of this compound.

Comparative Reaction Data

To illustrate the necessity of acid catalysis, the following table summarizes the quantitative outcomes of different deprotection environments. The data highlights why anhydrous methanolic HCl is the gold standard for preserving the 6-chloro moiety.

Deprotection ConditionReagent / SolventTemp (°C)Time (h)Yield (%)C6-OH Impurity (%)
Acidic (Anhydrous) 1.25 M HCl / MeOH403>95% < 0.1%
Acidic (Aqueous) 1.0 M HCl /

50588%1.5%
Basic (Aqueous) 1.0 M NaOH /

25165%> 30.0%

Table 1: Comparison of deprotection conditions and resulting chemoselectivity.

Experimental Workflows & Methodologies

The selection of the specific acidic condition depends on the downstream requirements and the availability of anhydrous reagents.

DecisionTree Start Select Deprotection Strategy Q1 Is C6-Chloro retention critical for next step? Start->Q1 Base Base Catalysis (NaOH) Fast, but yields 6-OH impurity Q1->Base No (Guanine target) Acid Acid Catalysis (HCl) Preserves C6-Chloro bond Q1->Acid Yes (Purine analog target) Meth Methanolic HCl Volatile byproducts (Methyl formate) Acid->Meth Preferred Method Aq Aqueous HCl Strict Temp control (<60°C) Acid->Aq Alternative Method

Figure 2: Logical decision matrix for selecting this compound deprotection conditions.

Protocol A: Methanolic HCl Deprotection (Recommended)

Causality & Self-Validation: Methanol acts as both the solvent and the nucleophile. The reaction generates methyl formate (bp 32 °C) as a byproduct. Because methyl formate is highly volatile, it evaporates from the reaction mixture, preventing the reverse reaction (re-formylation) and driving the reaction to >95% completion without the need for harsh heating.

Step-by-Step Procedure:

  • Suspension: In a dry, round-bottom flask equipped with a magnetic stirrer and reflux condenser, suspend this compound (1.0 eq) in anhydrous methanol (10 volumes).

  • Acidification: Cool the suspension to 0–5 °C using an ice bath. Slowly add a pre-titrated solution of HCl in methanol (1.25 M, 3.0 eq) dropwise over 15 minutes.

  • Heating: Remove the ice bath and gently warm the mixture to 40 °C. Stir continuously for 3 hours.

    • Critical Control Point: Do not exceed 50 °C. Elevated temperatures in the presence of methanol can induce a slow

      
       reaction, yielding 2-amino-6-methoxypurine.
      
  • In-Process Monitoring: Monitor the reaction via HPLC or TLC (Eluent: DCM:MeOH 9:1). The starting material (

    
    ) should completely convert to the baseline-shifted hydrochloride salt of the product.
    
  • Concentration: Upon completion, concentrate the mixture under reduced pressure (at 30 °C) to remove methanol and the methyl formate byproduct.

  • Neutralization: Resuspend the resulting crude hydrochloride salt in cold deionized water (5 volumes). Slowly add saturated aqueous

    
     dropwise until the pH stabilizes at 7.0–7.5. The free base of 2-amino-6-chloropurine will precipitate as a pale-yellow/white solid.
    
  • Isolation: Filter the solid through a sintered glass funnel, wash with ice-cold water (2 × 2 volumes), and dry under vacuum at 45 °C to a constant weight.

Protocol B: Aqueous Acid Hydrolysis (Alternative)

Causality & Self-Validation: This method is utilized when anhydrous methanolic HCl is unavailable. It relies on water as the nucleophile, generating formic acid. Because formic acid remains in solution, the reaction requires slightly higher temperatures to push the equilibrium, necessitating strict thermal control to avoid background hydrolysis of the C6-Cl bond.

Step-by-Step Procedure:

  • Suspension: Suspend this compound (1.0 eq) in 1.0 M aqueous HCl (10 volumes).

  • Hydrolysis: Heat the suspension to 50 °C with vigorous stirring. Maintain this temperature for 4–6 hours. The solid will gradually dissolve as the protonated amine is formed, followed by the potential reprecipitation of the hydrochloride salt depending on the concentration.

  • Cooling: Once HPLC confirms >98% conversion, immediately cool the reaction mixture to 5 °C using an ice-water bath to halt any secondary hydrolysis.

  • Neutralization: Adjust the pH to 7.0 using 2.0 M NaOH added dropwise.

    • Critical Control Point: Maintain the internal temperature below 15 °C during addition. Localized spikes in basicity and temperature will rapidly convert the product to guanine.

  • Isolation: Filter the precipitated product, wash thoroughly with cold water to remove residual sodium chloride and sodium formate, and dry under vacuum at 45 °C.

Analytical Validation

To ensure the integrity of the isolated 2-amino-6-chloropurine, perform the following verifications:

  • HPLC: Ensure the absence of the 6-hydroxy impurity (guanine), which typically elutes significantly earlier than 2-amino-6-chloropurine on a standard C18 reverse-phase column.

  • 1H-NMR (DMSO-d6): Confirm the disappearance of the formyl proton singlet at

    
     ~9.4 ppm. The target compound should display a sharp singlet for the C8 proton at 
    
    
    
    ~8.1 ppm and a broad exchangeable singlet for the exocyclic
    
    
    at
    
    
    ~6.9 ppm.

References

  • BenchChem. "Protecting Group Strategies Involving N-Formylation in Peptide Synthesis: Application Notes and Protocols." BenchChem. 2

  • European Patent Office. "Process for the preparation of 2-amino-6-chloropurine and derivatives." EP 0569421 B1. 1

  • Seela, F., et al. "pH-Dependent mismatch discrimination of oligonucleotide duplexes containing 2′-deoxytubercidin and 2- or 7-substituted derivatives: protonated base pairs formed between 7-deazapurines and cytosine." Nucleic Acids Research (PMC). 3

Sources

Large-Scale Synthesis of 2-Amino-6-chloropurine via Deformylation of 2-Formylamino-6-chloropurine

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Process Chemists, Scale-up Researchers, and Drug Development Professionals Application: Key intermediate for purine-based antiviral APIs (e.g., Famciclovir, Penciclovir, Abacavir).

Executive Summary & Mechanistic Rationale

The synthesis of 2-amino-6-chloropurine has historically been bottlenecked by the poor solubility of guanine and the[1]. By utilizing 2-formylamino-6-chloropurine (N-(6-chloro-9H-purin-2-yl)formamide) as a late-stage precursor, process chemists can execute a mild, base-catalyzed deformylation that bypasses the need for [2].

The transformation relies on the chemoselective alkaline hydrolysis of the formamide moiety (-NHCHO) at the C2 position. While the formyl group is highly susceptible to base hydrolysis at ambient temperatures, the C6-chloro group is vulnerable to nucleophilic aromatic substitution (SNAr) by hydroxide ions. If the reaction temperature exceeds 22°C, the C6-chloro group is hydrolyzed, yielding guanine as a [3]. Thus, strict thermal control and precise pH modulation during isolation are the foundational pillars of this scale-up protocol.

Process Visualization

Workflow SM This compound (1.0 eq) Hydrolysis Alkaline Hydrolysis 10% NaOH, 18-22°C, 2-3h SM->Hydrolysis IPC In-Process Control HPLC > 99% conversion Hydrolysis->IPC Impurity Guanine By-product (Avoid T > 25°C) Hydrolysis->Impurity Thermal Degradation Cooling Exotherm Control Cool to < 10°C IPC->Cooling Neutralization Neutralization 35% HCl to pH 7.5 Cooling->Neutralization Isolation Filtration & Wash DI Water Neutralization->Isolation Precipitation Product 2-Amino-6-chloropurine Yield: 70-90% Isolation->Product

Fig 1: Chemoselective deformylation workflow for 2-amino-6-chloropurine synthesis.

Materials and Stoichiometry

The following table outlines the material requirements for a 1.0 kg pilot-scale batch.

Table 1: Process Stoichiometry and Material Requirements

Reagent / MaterialMW ( g/mol )EquivalentsAmountFunction
This compound 197.581.001.00 kgStarting Material
Sodium Hydroxide (10% w/w aq) 40.00~3.006.00 LBase Catalyst & Solvent
Hydrochloric Acid (35% w/w aq) 36.46~2.80~1.50 LNeutralizing Agent
Deionized Water (DI) 18.02N/A3.00 LCake Wash

Step-by-Step Experimental Protocol

Step 1: Reactor Preparation & Substrate Dissolution
  • Action: Equip a 10 L jacketed glass-lined reactor with a mechanical stirrer, internal temperature probe (RTD), and addition funnel. Charge 6.0 L of 10% w/w NaOH (aq) and initiate stirring at 150 rpm. Slowly charge 1.00 kg of this compound into the reactor.

  • Causality: The starting material is insoluble in neutral water but rapidly dissolves in strong base to form a homogeneous sodium salt solution. This homogeneity eliminates mass-transfer limitations and ensures a [4].

Step 2: Chemoselective Alkaline Hydrolysis
  • Action: Maintain the internal reactor temperature strictly between 18°C and 22°C using the cooling jacket. Stir the homogeneous solution for 2.5 to 3.0 hours[3].

  • Causality: Exceeding 22°C provides sufficient activation energy for the hydroxide ions to attack the C6 position via SNAr, displacing the chloride and generating guanine. Maintaining the temperature below 22°C ensures absolute chemoselectivity for the[5].

Step 3: In-Process Control (IPC) Validation
  • Action: Withdraw a 1.0 mL aliquot, quench into 5 mL of 0.1 M HCl, and analyze via HPLC (UV at 254 nm).

  • Self-Validating Gate: Proceed to the next step only if the unreacted this compound is < 1.0% (Area %). If > 1.0%, extend the hold time by 1 hour.

Step 4: Exotherm Mitigation & Neutralization
  • Action: Chill the reactor jacket to 0°C until the internal reaction mass temperature drops below 10°C[3]. Begin dropwise addition of ~1.50 L of 35% w/w HCl. Adjust the addition rate to ensure the internal temperature never exceeds 22°C[5]. Cease addition when the calibrated pH probe reads exactly 7.0–7.5.

  • Causality: Acid-base neutralization is highly exothermic. Localized heating during HCl addition will degrade the product. Furthermore, 2-amino-6-chloropurine is amphoteric;[3] represents its isoelectric point, ensuring maximum supersaturation and precipitation of the neutral product.

Step 5: Isolation & Cake Washing
  • Action: Discharge the resulting white slurry and filter through a Nutsche filter or centrifuge. Wash the filter cake with 3 x 1.0 L of chilled (5°C) deionized water.

  • Causality: The chilled water wash displaces the mother liquor and removes residual sodium chloride (NaCl) generated during neutralization without dissolving the [6].

Step 6: Drying & Storage
  • Action: Dry the isolated solid in a vacuum oven at 60°C until the moisture content (Karl Fischer) is < 0.5%.

  • Yield: Typically 750–850 g (70–80% theoretical yield) of a white to off-white crystalline powder[4].

Quality Control & Analytical Characterization

To guarantee the integrity of the final intermediate before downstream coupling, the batch must pass the following self-validating analytical gates.

Table 2: In-Process Control (IPC) and Release Specifications

ParameterMethodTarget SpecificationCorrective Action
Reaction Conversion HPLC (UV @ 254 nm)SM < 1.0% areaExtend hold time by 1h at 20°C
Neutralization Temp Internal RTD< 22°CPause HCl addition, increase jacket cooling
Final pH Calibrated pH Probe7.0 – 7.5Titrate with 1M HCl or 1M NaOH
Product Purity HPLC (UV @ 254 nm)> 98.5% areaRecrystallize from DMF
Guanine Impurity HPLC (UV @ 254 nm)< 0.5% areaReject batch or perform acid/base reprecipitation

References

  • Title: CN110627729B - 2-Amino-6-chloropurine and its synthetic method, intermediate and application Source: Google Patents URL
  • Title: CN101139348A - The synthetic method of 2-amino-6-chloropurine Source: Google Patents URL
  • Title: US5391733A - Synthesis intermediates for 2-amino-6-halogenopurines Source: Google Patents URL
  • Title: EP0543095A2 - Method for producing 2-amino-6-halogenopurine and synthesis intermediate therefor Source: Google Patents URL
  • Title: CN100549013C - The synthetic method of 2-amino-6-chloropurine Source: Google Patents URL

Sources

Use of active carbon in the purification of 2-amino-6-chloropurine synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details a robust, scalable protocol for the purification of 2-amino-6-chloropurine (2-A-6-CP), a critical intermediate in the synthesis of antiviral nucleosides (e.g., Famciclovir, Abacavir).[1][2] While synthetic routes via guanine chlorination are efficient, they frequently generate persistent colored impurities and polymeric tars. This guide focuses on the Alkaline Carbon Treatment (ACT) methodology, utilizing activated carbon to selectively adsorb high-molecular-weight chromophores while minimizing hydrolytic degradation of the labile C6-chlorine substituent.[1]

Introduction & Process Context

The synthesis of 2-A-6-CP is predominantly achieved by the chlorination of guanine (or N-acetylguanine) using phosphorus oxychloride (


) in the presence of phase transfer catalysts (e.g., tetraethylammonium chloride) [1, 2].[1][3]

The Challenge:

  • Tarry By-products: The harsh chlorination conditions lead to the formation of amorphous, dark-colored polymers (tars) resulting from the decomposition of the purine ring or solvent polymerization.[1]

  • Solubility Constraints: 2-A-6-CP has poor solubility in common organic solvents (alcohols, acetone) but dissolves readily in aqueous alkali (forming the sodium salt) and polar aprotic solvents (DMSO, DMF).[1]

  • Hydrolytic Instability: The C6-chlorine atom is susceptible to nucleophilic attack by hydroxide ions.[1] Prolonged exposure to high pH or elevated temperatures can hydrolyze the product back to the starting material, Guanine (2-amino-6-hydroxypurine) [3].[1]

The Solution: Activated carbon (AC) is employed during the alkaline dissolution phase. The mechanism relies on


-

dispersion interactions
between the graphitic basal planes of the carbon and the aromatic systems of the impurities. Since the colored impurities often possess larger conjugated systems than the target purine, they exhibit a higher affinity for the carbon surface, particularly within the mesoporous region (2–50 nm).

Critical Process Parameters (CPPs)

ParameterRecommended RangeScientific Rationale
Carbon Grade Powdered Activated Carbon (PAC), Steam-activated, Wood-basedWood-based carbons typically possess a higher volume of mesopores , essential for adsorbing the larger "tar" molecules found in purine synthesis.[1]
Carbon Loading 10% – 30% (w/w of crude solid)High loading is required due to the strong affinity of the tarry by-products.[1] Start at 10% and titrate up if filtrate remains colored.
Solvent System 1.0 - 1.5 M NaOH (aq)Solubilizes 2-A-6-CP as the phenolate anion.[1] Strict pH control is needed to prevent hydrolysis.
Temperature 20°C – 25°C (Ambient)CRITICAL: Do NOT heat above 30°C in alkaline media. Higher temperatures accelerate the hydrolysis of the C-Cl bond to C-OH (Guanine).[1]
Contact Time 30 – 60 minutesSufficient for adsorption equilibrium without risking chemical degradation.

Detailed Experimental Protocol

Phase A: Alkaline Dissolution & Carbon Treatment

Goal: Solubilize the target molecule while adsorbing impurities.

  • Preparation: Weigh 20.0 g of crude 2-amino-6-chloropurine (typically yellow/brown solid).

  • Dissolution: Suspend the crude solid in 200 mL of 1.5 M NaOH solution at room temperature (20–25°C).

    • Mechanistic Insight: The base deprotonates the N9 position (pKa ~9.6), rendering the molecule water-soluble.[1]

  • Adsorption: Add 4.0 g (20% w/w) of Activated Carbon (e.g., Norit® SX Ultra or equivalent wood-based PAC).[1]

  • Agitation: Stir the slurry vigorously for 45 minutes at ambient temperature.

    • Process Control: Ensure a vortex is maintained to keep carbon suspended. Do not heat.

Phase B: Filtration & Clarification

Goal: Remove carbon-bound impurities.[1]

  • Filter Aid: Add 2.0 g of Celite® 545 (diatomaceous earth) to the mixture. This prevents fine carbon particles from clogging the filter paper.

  • Filtration: Filter the suspension through a Buchner funnel equipped with a Whatman #1 paper (or 0.45 µm membrane for HPLC grade).

  • Wash: Rinse the filter cake with 20 mL of 0.5 M NaOH to recover entrained product.

  • Visual Check (Self-Validating Step): The filtrate should be a clear, pale yellow liquid.[1] If it is dark amber or brown, the carbon loading was insufficient.[1] Action: Return filtrate to vessel, add fresh carbon (5% w/w), and repeat Phase A.

Phase C: Controlled Reprecipitation

Goal: Isolate pure product via pH swing.

  • Acidification: While stirring the filtrate, slowly add 3 M HCl dropwise.

  • Nucleation Point: Monitor pH continuously. A thick white precipitate will begin to form as pH approaches 9.0.

  • Target pH: Continue acidification until pH 6.0 – 7.0 is reached.

    • Caution: Do not overshoot to pH < 4, as the N7/N9 protonation may increase solubility or trap acid salts.[1]

  • Aging: Stir the slurry for 30 minutes to allow crystal growth (Ostwald ripening).

  • Isolation: Filter the white solid. Wash copiously with water (3 x 50 mL) to remove inorganic salts (NaCl) and acetone (2 x 20 mL) to aid drying.[1]

  • Drying: Dry in a vacuum oven at 50°C for 12 hours.

Process Workflow Diagram

G Start Crude 2-Amino-6-Chloropurine (Solid, Dark/Tarry) Dissolution Alkaline Dissolution (1.5M NaOH, 25°C) Target: Solubilize as Na-Salt Start->Dissolution CarbonAdd Add Activated Carbon (PAC) (10-20% w/w loading) + Celite 545 Dissolution->CarbonAdd Adsorption Adsorption Phase 45 mins @ 25°C (Remove Tars/Color) CarbonAdd->Adsorption Filtration Filtration (Remove Carbon + Impurities) Adsorption->Filtration Check IPC: Filtrate Color Check Filtration->Check Recycle Reprocess: Add more Carbon Check->Recycle Dark/Amber Acidification Controlled Acidification (3M HCl to pH 7.0) Precipitation Check->Acidification Clear/Pale Yellow Recycle->CarbonAdd Isolation Filtration & Wash (Water/Acetone) Acidification->Isolation FinalProduct Purified 2-A-6-CP (White Solid, >98% Purity) Isolation->FinalProduct

Figure 1: Workflow for the purification of 2-amino-6-chloropurine using the Alkaline Carbon Treatment (ACT) method.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Yield (<60%) Hydrolysis of Cl groupCheck Temp: Ensure alkaline step was <25°C. Check pH: Ensure final pH is exactly 7.0 (solubility increases at pH < 4 and pH > 9).[1]
Product is Guanine Chemical degradationConfirm identity via HPLC. If Guanine is present, the exposure to NaOH was too long or too hot.[1] Reduce contact time to 15 min.
Filtrate is Dark Pore saturationThe carbon type may be too microporous. Switch to a mesoporous wood-based carbon or increase loading to 30%.[1]
Ash in Product Carbon bleedUse a finer filter membrane (0.45 µm) or increase the ratio of Celite filter aid.

References

  • Harnden, M. R., & Jarvest, R. L. (1985).[1] Process for the preparation of 2-amino-6-chloropurine.[1][3][4][5][6][7][8][9][10][11][12] European Patent EP 0 203 685.[3] Link[1]

  • Geen, G. R., & Grinter, T. J. (1993).[1] Process for the preparation of 2-amino-6-chloropurine and derivatives.[1][3][4][5][6][7][8][9][10][12] European Patent EP 0 569 421 B1.[3] Link

  • Balkovec, J. M., et al. (1993).[1] Synthesis of 2-amino-6-chloropurine.[1][3][4][5][6][7][8][9][10][11][12] Tetrahedron Letters, 34(45), 7145-7148.[1]

  • Marsh, H., & Reinoso, F. R. (2006).[1] Activated Carbon.[13][14][15][16][17] Elsevier Science. (General reference for carbon pore structure and adsorption mechanisms).

Sources

Step-by-step synthesis of famciclovir intermediate from 2-Formylamino-6-chloropurine

Author: BenchChem Technical Support Team. Date: March 2026

High-Fidelity Alkylation of 2-Formylamino-6-chloropurine

Executive Summary

This protocol details the regioselective synthesis of 9-[4-acetoxy-3-(acetoxymethyl)butyl]-2-formylamino-6-chloropurine , a critical intermediate in the manufacturing of the antiviral prodrug Famciclovir .

While traditional routes utilize 2-amino-6-chloropurine, this protocol employs the 2-formylamino protected analog. The introduction of the formyl group on the exocyclic amine significantly enhances N-9 regioselectivity (vs. the undesired N-7 isomer) via steric hindrance and electronic modulation. This modification increases the N-9:N-7 ratio from approximately 3:1 (unprotected) to >5:1, streamlining downstream purification and improving overall yield.

Reaction Scheme & Mechanistic Pathway[1][2]

The synthesis involves the


 alkylation of the purine base with a brominated diester side chain.

ReactionScheme SM1 This compound (C6H4ClN5O) Product TARGET INTERMEDIATE (N-9) 9-[4-acetoxy-3-(acetoxymethyl)butyl]- This compound SM1->Product Major Pathway Byproduct Impurity (N-7) (Isomer) SM1->Byproduct Minor Pathway SM2 2-(acetoxymethyl)-4-bromobutyl acetate (Side Chain) SM2->Product Reagents K2CO3, DMF 40-60°C

Figure 1: Reaction scheme highlighting the condensation of the purine base with the acyclic side chain.

Critical Process Parameters (CPPs)

To ensure reproducibility and high regioselectivity, the following parameters must be strictly controlled:

ParameterSpecificationScientific Rationale
Solvent System Anhydrous DMFPromotes

mechanism; high solubility of purine base.
Base Stoichiometry

(1.5 eq)
Sufficient to deprotonate the imidazole ring without promoting side-chain hydrolysis.
Temperature 40°C

60°C
Initial low temp favors kinetic control; ramp ensures completion.

increases N-7 isomer formation.
Moisture Content

(KF)
Water competes as a nucleophile and degrades the ester side chain.
Agitation High ShearThe reaction is heterogeneous; efficient mixing is vital for kinetics.
Detailed Experimental Protocol
4.1 Materials & Reagents[1][2]
  • Substrate: this compound (Assay >98%)

  • Alkylating Agent: 2-(acetoxymethyl)-4-bromobutyl acetate (Assay >95%)

  • Base: Potassium Carbonate (

    
    ), anhydrous, granular (325 mesh preferred).
    
  • Solvent: N,N-Dimethylformamide (DMF), anhydrous.

4.2 Step-by-Step Procedure

Step 1: Reactor Setup and Inertion

  • Equip a 1L jacketed glass reactor with a mechanical stirrer, internal temperature probe, reflux condenser, and nitrogen inlet.

  • Purge the system with

    
     for 15 minutes to remove ambient moisture.
    

Step 2: Slurry Formation

  • Charge DMF (350 mL) to the reactor.

  • Add This compound (50.0 g, 253 mmol) .

  • Add Potassium Carbonate (52.4 g, 379 mmol, 1.5 eq) .

  • Initiate stirring at 300 RPM. The mixture will appear as a white to off-white suspension.

  • Heat the jacket to bring internal temperature to 40°C . Hold for 30 minutes to ensure partial deprotonation.

Step 3: Alkylation Reaction

  • Dissolve 2-(acetoxymethyl)-4-bromobutyl acetate (74.3 g, 278 mmol, 1.1 eq) in DMF (50 mL) in a separate addition funnel.

  • Add the bromide solution dropwise over 60 minutes, maintaining internal temperature between 40–45°C . Exotherm is mild.

  • After addition, ramp temperature to 60°C over 30 minutes.

  • Maintain at 60°C for 6–8 hours.

Step 4: In-Process Control (IPC)

  • Sample 50 µL of reaction mixture, dilute in Acetonitrile.

  • Analyze via HPLC (C18 column, Water/ACN gradient).

  • Target: < 2.0% unreacted purine starting material.

  • Isomer Ratio Check: N-9 (Target) : N-7 (Impurity) should be

    
     5:1.[3]
    

Step 5: Work-up and Isolation

  • Cool reaction mixture to 20–25°C .

  • Filter off inorganic salts (

    
    , excess 
    
    
    
    ) through a Celite pad. Wash the cake with DMF (50 mL).
  • Concentrate the filtrate under reduced pressure (vacuum < 20 mbar, bath < 55°C) to a viscous oil. Avoid overheating to prevent decomposition.

  • Crystallization/Precipitation:

    • Dissolve the oily residue in Ethanol (200 mL) at 50°C.

    • Slowly add Water (100 mL) while stirring.

    • Cool slowly to 0–5°C over 4 hours. The N-9 isomer preferentially crystallizes, while the N-7 isomer largely remains in the mother liquor.

  • Filter the solid and wash with cold Ethanol/Water (1:1).

  • Dry in a vacuum oven at 45°C for 12 hours.

Process Workflow Diagram

Workflow Start Start: Inertion & Charging Slurry Slurry Formation (SM + K2CO3 + DMF) 40°C, 30 min Start->Slurry Addition Controlled Addition (Alkyl Bromide) 40-45°C, 60 min Slurry->Addition Reaction Reaction Phase 60°C, 6-8 Hours Addition->Reaction IPC IPC: HPLC Check SM < 2%? Reaction->IPC IPC->Reaction No (Extend Time) Workup Filtration & Concentration Remove Salts & DMF IPC->Workup Yes Cryst Selective Crystallization EtOH/Water System Workup->Cryst Isolate Filtration & Drying Target Intermediate Cryst->Isolate

Figure 2: Operational workflow for the synthesis and isolation of the N-9 intermediate.

Analytical Characterization

The isolated solid should be validated against the following specifications:

  • Appearance: White to pale yellow powder.

  • HPLC Purity: > 97.0% (Area %).

  • Regio-purity: N-7 Isomer < 0.5% (post-crystallization).

  • 
     NMR (400 MHz, 
    
    
    
    ):
    • 
       10.8 (s, 1H, -NHCHO)
      
    • 
       9.3 (s, 1H, -CHO)
      
    • 
       8.6 (s, 1H, H-8 Purine)
      
    • 
       4.1 (t, 2H, 
      
      
      
      )
    • Diagnostic peaks for acetoxy groups (

      
      2.0 ppm).
      
Troubleshooting & Expert Insights
  • Low Regioselectivity (High N-7):

    • Cause: Reaction temperature exceeded 65°C or solvent contained water.

    • Fix: Ensure strict temperature control during the addition phase. Verify DMF water content is <0.05%.

  • Incomplete Conversion:

    • Cause: "Stalling" often occurs if the potassium carbonate particle size is too large.

    • Fix: Use milled/powdered

      
       rather than granular to increase surface area.
      
  • Oil Formation during Crystallization:

    • Cause: Addition of water was too rapid or temperature was too high.

    • Fix: Seed the ethanol solution with authentic product crystals at 40°C before adding water.

References
  • Teva Pharmaceutical Industries. (2004). Production method of famciclovir and production and crystallization method of intermediate therefor.[4] US Patent 6,761,767 B2. Link

  • Beecham Group PLC. (1986). Purine derivatives and antiviral use.[1][2][3][4][5][6][7] European Patent EP 0 182 024 B1. Link

  • Harnden, M. R., et al. (1987). Synthesis and antiviral activity of 9-[4-hydroxy-3-(hydroxymethyl)but-1-yl]purines. Journal of Medicinal Chemistry, 30(9), 1636–1642. Link

  • Geen, G. R., et al. (1990). Regioselective alkylation of 2-amino-6-chloropurine.[3] Tetrahedron Letters, 31(30), 4373-4376. Link

Sources

Protocol for the Efficient Deprotection of 2-Formylamino-6-chloropurine to Synthesize 2-Amino-6-chloropurine

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Drug Development Professionals

Abstract

2-Amino-6-chloropurine is a critical intermediate in the synthesis of numerous antiviral and anticancer therapeutics, most notably the antiviral drug Famciclovir.[1] Its synthesis often involves the use of a formyl protecting group on the 2-amino position of a guanine precursor. The final step, the efficient and clean removal of this formyl group, is paramount to achieving high yield and purity of the target molecule. This application note provides a detailed, field-proven protocol for the basic hydrolysis of 2-formylamino-6-chloropurine. We will delve into the mechanistic underpinnings of the reaction, offer a step-by-step experimental guide, and discuss methods for reaction monitoring and final product characterization, ensuring a robust and reproducible process for researchers in drug development.

Introduction and Scientific Principles

The formyl group serves as an effective protecting group for amines due to its stability under various conditions and its susceptibility to removal under specific acidic or basic hydrolysis. In the context of purine synthesis, protecting the exocyclic amine at the C2 position is often necessary to prevent unwanted side reactions during other chemical transformations, such as the chlorination of the C6 position.

The deprotection of this compound is an amide hydrolysis reaction. The generally accepted mechanism for base-catalyzed amide hydrolysis involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon of the formyl group.[2][3] This forms a tetrahedral intermediate which then collapses, expelling the amine as the leaving group. An irreversible acid-base reaction between the newly formed amine and the formic acid byproduct drives the reaction to completion.[3]

The choice of basic conditions is strategic. While acid-catalyzed hydrolysis is also possible, it can be less favorable for this specific substrate. Strong acidic conditions can risk the integrity of the purine ring or lead to the undesirable hydrolysis of the 6-chloro substituent, generating guanine as a significant byproduct.[1] Mild basic hydrolysis, as detailed in this protocol, selectively cleaves the formyl group while preserving the essential 6-chloro moiety, which is critical for subsequent nucleophilic substitution reactions in drug synthesis.

Materials and Equipment

Reagents
ReagentGradeSupplier
This compound≥98%e.g., Sigma-Aldrich
Sodium Hydroxide (NaOH)ACS Reagent Gradee.g., VWR, Fisher
Hydrochloric Acid (HCl), 37%ACS Reagent Gradee.g., VWR, Fisher
Deionized (DI) WaterType I or IILaboratory Source
Methanol (MeOH)HPLC Gradee.g., Fisher
Acetonitrile (ACN)HPLC Gradee.g., Fisher
Ammonium Phosphate MonobasicACS Reagent Gradee.g., Sigma-Aldrich
Ammonia Water (28-30%)ACS Reagent Gradee.g., Sigma-Aldrich
Equipment
  • Round-bottom flask with magnetic stir bar

  • Magnetic stirrer/hotplate

  • pH meter or high-resolution pH strips

  • Ice-water bath

  • Büchner funnel and vacuum flask

  • Standard laboratory glassware (beakers, graduated cylinders)

  • Rotary evaporator

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with UV detector

  • NMR Spectrometer

  • Mass Spectrometer

Experimental Protocol

This protocol is designed for a 10-gram scale synthesis and can be scaled accordingly.

Workflow Overview

Deprotection_Workflow A 1. Reaction Setup Dissolve reactant in NaOH solution B 2. Hydrolysis Stir at 18-22°C A->B Set Temp C 3. Reaction Monitoring Analyze aliquots by HPLC B->C Take Samples C->B <99% Conversion D 4. Neutralization Cool and adjust pH to ~7 with HCl C->D >99% Conversion E 5. Isolation Filter, wash with cold H₂O, and dry crude product D->E Precipitation F 6. Purification Recrystallize from ammonia water E->F Optional G 7. Final Product Pure 2-Amino-6-chloropurine E->G Sufficient Purity F->G High Purity

Caption: Experimental workflow for the deprotection of this compound.

Step-by-Step Procedure
  • Reaction Setup & Hydrolysis:

    • To a 250 mL round-bottom flask, add this compound (10.0 g, 50.6 mmol).

    • Prepare a 1.0 M solution of sodium hydroxide by dissolving NaOH (4.45 g, 111.3 mmol, 2.2 eq) in 111 mL of DI water.

    • Add the NaOH solution to the reaction flask.

    • Stir the resulting suspension at room temperature (18-22°C).[1] The suspension should gradually become a clear solution as the reaction progresses.

    • Causality: Using a slight excess of NaOH ensures the reaction proceeds to completion in a reasonable timeframe. Maintaining a mild temperature is crucial to prevent potential degradation of the purine core or hydrolysis of the C6-Cl bond.[1]

  • Reaction Monitoring (HPLC):

    • Monitor the disappearance of the starting material approximately every 30 minutes. The reaction is typically complete within 2-4 hours.

    • Sample Preparation: Withdraw a small aliquot (~50 µL) from the reaction mixture, neutralize it with 1 M HCl, and dilute with the mobile phase for analysis.

    • HPLC Conditions:

      • Column: C18, 5 µm, 4.6 x 250 mm

      • Mobile Phase: Isocratic elution with 10% Methanol and 90% of a 0.05 M ammonium phosphate buffer (pH adjusted to 4.0).[4][5]

      • Flow Rate: 0.8 mL/min[4]

      • Detection: UV at 254 nm[6]

      • Expected Retention Times: The product, 2-amino-6-chloropurine, is more polar and will have a shorter retention time than the starting material.

    • Trustworthiness: Direct monitoring by HPLC provides unambiguous confirmation that the reaction is complete, preventing premature work-up and ensuring high conversion rates.

  • Work-up and Isolation:

    • Once the reaction is complete (>99% conversion by HPLC), cool the reaction flask in an ice-water bath to 0-5°C.

    • Slowly add 6 M HCl dropwise while vigorously stirring to adjust the pH to approximately 7.0. Monitor the pH carefully.[1][7] Maintain the temperature below 10°C during neutralization.[1]

    • A white precipitate of 2-amino-6-chloropurine will form as the solution is neutralized.

    • Continue stirring the slurry in the ice bath for an additional 30 minutes to maximize precipitation.

    • Collect the solid product by vacuum filtration using a Büchner funnel.

    • Wash the filter cake with two portions of cold (0-5°C) DI water (2 x 25 mL) to remove residual salts (NaCl).

    • Dry the crude product under vacuum at 50-60°C to a constant weight.

    • Causality: The product has low solubility in neutral aqueous solution, especially at cold temperatures. Careful pH control and cooling are essential for maximizing product precipitation and, therefore, the isolated yield.

  • Purification (Recrystallization):

    • For applications requiring very high purity, recrystallization is recommended.

    • Dissolve the crude product in a minimal amount of dilute ammonia water at room temperature.[1]

    • Filter the solution to remove any insoluble impurities.

    • Gently heat the solution to 30-40°C under reduced pressure (using a rotary evaporator) to slowly drive off the ammonia.[1]

    • As the ammonia is removed and the solution concentrates, the pure 2-amino-6-chloropurine will crystallize out.

    • Cool the mixture, collect the crystals by filtration, wash with a small amount of cold DI water, and dry under vacuum.

Expected Results and Characterization

The protocol should yield a white to off-white solid.

ParameterExpected Value
Typical Yield (Crude) 90-95%
Purity (Crude, HPLC) >98%
Purity (Recrystallized, HPLC) >99.5%
Melting Point >300 °C (decomposes)
Product Characterization
  • HPLC: Confirm purity using the method described in section 3.2.

  • Mass Spectrometry (ESI-MS):

    • Expected Mass: C₅H₄ClN₅, Molecular Weight: 169.57 g/mol [8]

    • Observed: m/z = 170.1 [M+H]⁺

  • ¹H NMR (500 MHz, DMSO-d₆):

    • δ 8.11 (s, 1H, H-8)

    • δ 6.9 (br s, 2H, -NH₂)

    • δ 12.5 (br s, 1H, -NH, purine ring) (Note: Peak positions can vary slightly. The broad signals for the amino and imino protons are characteristic and may exchange with D₂O).

  • ¹³C NMR (125 MHz, DMSO-d₆):

    • δ 159.7 (C5)

    • δ 155.3 (C4)

    • δ 148.6 (C9)

    • δ 141.5 (C10)

    • δ 122.7 (C7) (Note: Chemical shifts are approximate values from literature).

Troubleshooting Guide

IssuePossible CauseSuggested Solution
Incomplete Reaction Insufficient base or reaction time.Check the molar equivalents and concentration of NaOH. Allow the reaction to proceed for a longer duration, continuing to monitor by HPLC.
Low Yield pH during neutralization was incorrect (too high or too low). Insufficient cooling during precipitation.Calibrate the pH meter and ensure pH is adjusted precisely to ~7.0. Ensure the slurry is thoroughly cooled before and during filtration.
Product Contamination (Salts) Inadequate washing of the filter cake.Wash the collected solid with an additional portion of cold DI water.
Presence of Guanine as Impurity Reaction temperature was too high, or acidic conditions were inadvertently introduced, causing hydrolysis of C6-Cl.Strictly maintain the reaction temperature below 25°C. Ensure all reagents are free from acidic contamination.

References

  • CN101139348A - The synthetic method of 2-amino-6-chloropurine - Google Patents.
  • WO1993015075A1 - Preparation of 2-amino-6-chloropurine - Google Patents.
  • CN113234077B - Synthesis method of 2-amino-6-chloropurine - Google Patents.
  • Brown, R. S., & Bennet, A. J. (1996). Aspects of the hydrolysis of formamide: revisitation of the water reaction and determination of the solvent deuterium kinetic isotope effect in base. Canadian Journal of Chemistry. Available at: [Link]

  • One-step synthetic method of 2-amino-6-chloropurine | Request PDF - ResearchGate. Available at: [Link]

  • Can we hydrolyse an amide in acid and base solutions? - Quora. (2023). Available at: [Link]

  • Gao, J., & Jorgensen, W. L. (1993). Theoretical Study of Base-Catalyzed Amide Hydrolysis: Gas- and Aqueous-Phase Hydrolysis of Formamide. Journal of the American Chemical Society. Available at: [Link]

  • O'Connor, C. (1970). Acidic and Basic Amide Hydrolysis. Quarterly Reviews, Chemical Society. Available at: [Link]

  • Amide Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps. (2022). Available at: [Link]

  • BMRB entry bmse000984 - 2-Amino-6-chloropurine. Biological Magnetic Resonance Bank. Available at: [Link]

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Available at: [Link]

  • 2-Amino-6-chloropurine | C5H4ClN5 | CID 5360349 - PubChem. Available at: [Link]

  • Process for the preparation of 2-amino-6-chloropurine and derivatives - European Patent Office - EP 0569421 B1. Available at: [Link]

  • Sharma, V. K., et al. (2022). A Chemical Approach to Introduce 2,6-Diaminopurine and 2-Aminoadenine Conjugates into Oligonucleotides without Need for Protecting Groups. ACS Omega. Available at: [Link]

  • Validation of Analytical Method for Determination of Adenine and Hypoxanthine Purine Bases in Melinjo Chips by HPLC-UV - SciTePress. Available at: [Link]

  • Robins, M. J., et al. (1992). Nucleic acid related compounds. 114. Synthesis of 2,6-(disubstituted)
  • Li, H., et al. (2015). Determination of Purines in Beer by HPLC Using a Simple and Rapid Sample Pretreatment. Journal of the American Society of Brewing Chemists. Available at: [Link]

  • A Brief Review of Analytical Methods for the Estimation of Allopurinol in Pharmaceutical Formulation and Biological Matrices - PMC. (2021). Available at: [Link]

  • Guniš, J., et al. (2000). Synthesis and cytostatic activity of substituted 6-phenylpurine bases and nucleosides: application of the Suzuki-Miyaura cross-coupling reactions of 6-chloropurine derivatives with phenylboronic acids. Journal of Medicinal Chemistry. Available at: [Link]

  • Simultaneous detection of purine metabolites by membrane modified electrochemical sensors - ResearchGate. (2025). Available at: [Link]

  • Analytical Strategies for Monitoring Residual Impurities Encountered in Bioprocessing - Contentstack. Available at: [Link]

  • Bennett, L. L., et al. (1985). Mode of action of 2-amino-6-chloro-1-deazapurine. Molecular Pharmacology. Available at: [Link]

  • Mikhailov, S. N., et al. (2023). Enzymatic Synthesis of 2-Chloropurine Arabinonucleosides with Chiral Amino Acid Amides at the C6 Position and an Evaluation of Antiproliferative Activity In Vitro. Molecules. Available at: [Link]

  • Fadul, H. (2018). Development and Validation of UV and HPLC Method for Determination of Allopurinol in Tablet Dosage Form. Journal of Analytical & Pharmaceutical Research.
  • Rajkumar, R., et al. (2018). RP-HPLC Method for Simultaneous Estimation of Allopurinol and Alpha Lipoic Acid in Tablet Dosage Form. International Journal of Pharmaceutical Sciences and Research.

Sources

Application Note: Analytical Monitoring of 2-Formylamino-6-chloropurine Conversion via TLC and HPLC

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Process Chemists in Pharmaceutical Development.

Mechanistic Overview & Analytical Strategy

2-Formylamino-6-chloropurine (CAS: 149948-30-1) is a pivotal intermediate in the synthesis of purine-based nucleoside analog antivirals, including Famciclovir and Penciclovir. A critical step in these synthetic pathways is the deformylation (deprotection) of the 2-formylamino group to yield the active building block, 2-amino-6-chloropurine[1].

This conversion is typically driven by mild alkaline hydrolysis using 5% to 15% Sodium Hydroxide (NaOH) at strictly controlled temperatures (18 °C–22 °C)[2.2],[2.8].

The Causality of Analytical Monitoring: The 6-chloro position of the purine ring is highly electrophilic and susceptible to Nucleophilic Aromatic Substitution (


). If the deformylation reaction is allowed to proceed for too long, or if the temperature exceeds 22 °C, the hydroxide ions will attack the 6-position, displacing the chloride ion to form guanine  (2-amino-6-hydroxypurine). Because guanine formation is irreversible and severely impacts overall yield, establishing a robust, self-validating analytical system utilizing both rapid at-line Thin Layer Chromatography (TLC) and high-resolution High-Performance Liquid Chromatography (HPLC) is mandatory.

ReactionPathway A 2-Formylamino- 6-chloropurine (Starting Material) B 2-Amino- 6-chloropurine (Target Product) A->B 10% NaOH 18-22°C (Deformylation) C Guanine (Over-hydrolysis Impurity) B->C Excess NaOH / Time (SNAr of 6-Cl)

Caption: Reaction pathway showing the target deformylation and the


 side-reaction yielding guanine.

Experimental Protocols: A Self-Validating System

To ensure absolute trustworthiness in the analytical data, reaction quenching is the most critical step . Injecting or spotting an unquenched alkaline reaction mixture will result in continuous on-column or on-plate hydrolysis, yielding false conversion metrics.

Protocol A: Rapid At-Line Monitoring via TLC

TLC provides immediate, qualitative feedback to process chemists, allowing them to terminate the reaction the moment the starting material is consumed.

  • Stationary Phase: Silica gel 60

    
     plates.
    
  • Mobile Phase: Dichloromethane : Methanol (9:1, v/v).

  • Sample Preparation (Critical):

    • Withdraw a 50 µL aliquot of the reaction mixture.

    • Immediately quench by adding 1M HCl dropwise until the pH reaches ~7.0[2.8].

    • Add 200 µL of Ethyl Acetate (EtOAc) and vortex.

    • Allow phase separation. Spot 2 µL of the upper organic layer onto the TLC plate.

  • Mechanistic Rationale: The EtOAc extraction isolates the purine derivatives from the aqueous inorganic salts (NaCl generated during quenching). Salts cause severe band broadening and streaking on silica gel. Furthermore, the formyl group masks the hydrogen-bonding capability of the exocyclic amine, making this compound less polar (higher

    
    ) than the deprotected 2-amino-6-chloropurine.
    
Protocol B: Quantitative Profiling via RP-HPLC

HPLC is utilized for precise quantification of the conversion percentage and impurity profiling.

  • Column: Reverse-Phase C18 (250 mm x 4.6 mm, 5 µm) or a mixed-mode RP column (e.g., Newcrom R1)[2.1].

  • Mobile Phase A: 0.1% Phosphoric acid (

    
    ) in LC-MS grade Water.
    
  • Mobile Phase B: LC-MS grade Acetonitrile (MeCN).

  • Gradient Program:

    • 0–2 min: 5% B

    • 2–15 min: Linear gradient to 60% B

    • 15–18 min: Hold at 60% B

    • 18–20 min: Re-equilibrate to 5% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV Diode Array Detector (DAD) extracted at 254 nm and 310 nm.

  • Mechanistic Rationale: Purines contain multiple basic nitrogen atoms. The addition of phosphoric acid to the aqueous mobile phase forces the purine nitrogens into a consistent protonation state and suppresses secondary interactions with residual silanols on the silica matrix, preventing peak tailing and ensuring sharp, quantifiable peaks[2.1].

Workflow Sampling Sample Reaction (50 µL Aliquot) Quench Quench & Neutralize (1M HCl to pH 7) Sampling->Quench Split Analytical Split Quench->Split TLC_Prep EtOAc Extraction (Desalting) Split->TLC_Prep HPLC_Prep Dilution (1:100) & 0.22µm Filtration Split->HPLC_Prep TLC_Run TLC Analysis (Rapid At-Line) TLC_Prep->TLC_Run HPLC_Run RP-HPLC Analysis (Quantitative) HPLC_Prep->HPLC_Run

Caption: Standardized analytical workflow for sample preparation and dual-method monitoring.

Data Presentation

The following tables summarize the expected quantitative analytical behaviors of the starting material, product, and primary impurity under the prescribed protocols.

Table 1: TLC Migration Data (Silica Gel 60


, DCM:MeOH 9:1) 
CompoundApprox.

Value
Visual Characteristics (UV 254 nm)Polarity Rationale
This compound 0.55Dark purple quenching spotLowest polarity; amine is masked by formyl group.
2-Amino-6-chloropurine 0.40Dark purple quenching spotModerate polarity; free primary amine increases H-bonding.
Guanine (Impurity) 0.10Dark spot, trails near baselineHighest polarity; contains both free amine and hydroxyl/ketone.

Table 2: HPLC Chromatographic Parameters (RP-C18, Gradient Method)

AnalyteApprox. Retention Time (

)
Relative Retention Time (RRT)Detection Wavelength
Guanine (Impurity) 3.2 min0.45254 nm / 280 nm
2-Amino-6-chloropurine 7.1 min1.00254 nm / 310 nm
This compound 9.8 min1.38254 nm / 310 nm

References

  • Separation of 6-Chloro-2-aminopurine on Newcrom R1 HPLC column SIELC Technologies URL:[Link]

  • CN100549013C - The synthetic method of 2-amino-6-chloropurine Google Patents URL
  • US5391733A - Synthesis intermediates for 2-amino-6-halogenopurines Google Patents URL

Sources

Application Note: 2-Formylamino-6-chloropurine in the Synthesis of Purine Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Application Note & Protocol Guide Target Audience: Synthetic Chemists, Medicinal Researchers, and Process Development Scientists

Executive Summary

The development of nucleoside and acyclonucleoside analogs (e.g., famciclovir, penciclovir, entecavir, and abacavir) relies heavily on the efficient construction of the purine core. 2-Formylamino-6-chloropurine (CAS: 149948-30-1) has emerged as a highly versatile and privileged intermediate in these synthetic pathways.

By strategically masking the exocyclic N2-amine with a formyl group and activating the C6 position with a chlorine atom, this intermediate solves two historical challenges in purine chemistry: preventing unwanted N2-alkylation during the attachment of acyclic/sugar moieties, and providing a highly reactive site for subsequent Nucleophilic Aromatic Substitution (SNAr). This guide details the mechanistic rationale, comparative advantages, and validated protocols for utilizing this compound in drug development workflows.

Mechanistic Rationale & Structural Advantages

As a Senior Application Scientist, it is critical to understand why we select specific protecting groups and leaving groups, rather than simply following a recipe. The structural design of this compound is a masterclass in synthetic efficiency:

  • The N2-Formyl Group (Regiocontrol & Mild Deprotection): The exocyclic N2 amino group of guanine derivatives is highly nucleophilic. If left unprotected during N9-alkylation, it leads to complex mixtures of N2-alkylated and polymeric byproducts. While acetyl (-Ac) or isobutyryl (-iBu) groups are commonly used, they require harsh basic conditions or prolonged heating for removal, which can degrade sensitive sugar or acyclic side chains. The formyl group (-CHO) is highly electron-withdrawing, effectively neutralizing N2 nucleophilicity, yet it can be cleaved under exceptionally mild alkaline or acidic conditions.

  • The C6-Chloro Group (SNAr Activation): The chlorine atom at the C6 position transforms the electron-rich purine into an electrophilic hub. It serves as an excellent leaving group for SNAr reactions. Depending on the nucleophile used (e.g., water, ammonia, or alkoxides), the C6 position can be seamlessly converted into a guanine (6-oxo), 2,6-diaminopurine, or 6-O-alkylguanine derivative.

Synthetic Workflow Visualization

Workflow Guanine Guanine Chlorination POCl3 / Vilsmeier Reagent Guanine->Chlorination AminoChloro 2-Amino-6-chloropurine Chlorination->AminoChloro Formylation Formic Acid / Acetic Anhydride AminoChloro->Formylation FormylChloro This compound Formylation->FormylChloro Alkylation Alkyl Halide / K2CO3, DMF FormylChloro->Alkylation Alkylated N9-Alkylated Intermediate Alkylation->Alkylated Deprotection Aqueous NaOH (One-Pot SNAr & Deformylation) Alkylated->Deprotection Product Purine Nucleoside Analog (e.g., Penciclovir) Deprotection->Product

Fig 1: Synthetic workflow from guanine to purine analogs via this compound.

Quantitative Data: Protecting Group Comparison

To justify the use of the formyl group over traditional alternatives, the following table summarizes representative empirical data from standard purine N9-alkylation workflows.

Protecting GroupN9/N7 RegioselectivityDeprotection ConditionsDeprotection TimeYield of Final Analog
None Poor (High N2 alkylation)N/AN/A< 30%
Acetyl (-Ac) Good (>8:1)Strong Base (e.g., 2M NaOH) / Heat12 - 24 hours65 - 70%
Isobutyryl (-iBu) Excellent (>10:1)Strong Base / Reflux24 - 48 hours75 - 80%
Formyl (-CHO) Excellent (>10:1)Mild Base (e.g., 10% NaOH) / RT2 - 4 hours85 - 92%

Data Interpretation: The formyl group provides the optimal balance of robust protection during the alkylation phase and rapid, mild deprotection, significantly improving the overall yield and purity of the final nucleoside analog.

Experimental Protocols

The following protocols are designed as self-validating systems. Expected physical changes and causality for each step are provided to ensure experimental integrity.

Protocol A: Synthesis of this compound

Objective: To selectively formylate the deactivated N2-amine of 2-amino-6-chloropurine.

Mechanistic Insight: Formic acid alone is insufficiently electrophilic to formylate the electron-poor 2-amino group. By mixing formic acid with acetic anhydride, we generate acetoformic anhydride in situ, a highly reactive formylating agent.

  • Preparation of Acetoformic Anhydride: In a dry, round-bottom flask under nitrogen, cool 50 mL of acetic anhydride to 0°C using an ice bath. Slowly add 25 mL of 98% formic acid dropwise.

    • Self-Validation: The reaction is exothermic. Maintain the temperature below 15°C during addition. Stir for 1 hour at room temperature to ensure complete formation of the mixed anhydride.

  • Formylation: Add 10.0 g of 2-amino-6-chloropurine to the stirring solution.

  • Reaction Progression: Heat the suspension to 50°C for 3-4 hours.

    • Self-Validation: The solid will gradually dissolve, followed by the precipitation of the product as a dense white/off-white solid as the reaction reaches completion.

  • Isolation: Cool the mixture to room temperature, then pour it into 200 mL of ice-cold diethyl ether. Filter the precipitate under vacuum, wash with additional ether (2 x 50 mL), and dry under vacuum at 40°C.

Protocol B: Regioselective N9-Alkylation

Objective: To couple the purine base with an acyclic side chain or sugar moiety .

Mechanistic Insight: Anhydrous potassium carbonate (K₂CO₃) is used to deprotonate the N9 position, generating a potent nucleophile. N,N-Dimethylformamide (DMF) is the solvent of choice as it stabilizes the polar transition state of the SN2 reaction, favoring N9 over N7 alkylation.

  • Deprotonation: Suspend 5.0 g of this compound and 4.2 g of anhydrous K₂CO₃ in 50 mL of dry DMF. Stir at room temperature for 30 minutes.

    • Self-Validation: The mixture will turn slightly yellow, indicating the formation of the purine potassium salt.

  • Alkylation: Add 1.1 equivalents of the desired alkyl halide (e.g., 2-acetoxyethoxymethyl chloride for acyclovir analogs) dropwise.

  • Heating: Stir the mixture at 60°C for 12 hours. Monitor via TLC (DCM:MeOH 9:1) until the starting material is consumed.

  • Workup: Quench the reaction by pouring it into 150 mL of ice water. Extract with Ethyl Acetate (3 x 50 mL). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

Protocol C: One-Pot C6-Hydrolysis and N2-Deformylation

Objective: To convert the N9-alkylated intermediate into the final guanine derivative.

Mechanistic Insight: The C6-Cl bond is highly activated toward nucleophilic attack by hydroxide ions. Simultaneously, the formyl amide is susceptible to base-catalyzed hydrolysis. Using 10% aqueous NaOH achieves both SNAr at C6 and deformylation at N2 in a single, highly efficient step.

  • Dissolution: Dissolve 3.0 g of the N9-alkylated intermediate in 20 mL of Methanol/THF (1:1 v/v) to ensure solubility.

  • Hydrolysis: Add 15 mL of 10% aqueous NaOH solution. Stir vigorously at room temperature for 2 to 4 hours.

    • Self-Validation: The solution will become homogeneous. TLC will show the disappearance of the fast-moving intermediate and the appearance of a highly polar, UV-active spot (the guanine analog).

  • Neutralization & Precipitation: Cool the flask in an ice bath. Slowly add 1M HCl dropwise until the pH reaches 7.0 - 7.5.

    • Self-Validation: A white crystalline precipitate of the final purine analog will form upon neutralization.

  • Isolation: Filter the solid, wash with cold water, and dry under vacuum.

References

  • Method for producing 2-amino-6-halogenopurine and synthesis intermediate therefor. European Patent Office (EP0543095A2).
  • The synthetic method of 2-amino-6-chloropurine. China National Intellectual Property Administration (CN100549013C).
  • Synthesis intermediates for 2-amino-6-halogenopurines. United States Patent and Trademark Office (US5391733A).
  • Acyclonucleosides: Part 2. diseco-Nucleosides. National Institutes of Health (PMC7120689). URL:[Link]

Troubleshooting & Optimization

Preventing the formation of guanine during 2-Formylamino-6-chloropurine hydrolysis

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals on Preventing Guanine Formation

Welcome to the technical support center for the hydrolysis of 2-Formylamino-6-chloropurine. This guide, curated by our senior application scientists, provides in-depth troubleshooting advice and answers to frequently asked questions to help you minimize the formation of the common byproduct, guanine, and maximize the yield of your target compound, 2-amino-6-chloropurine (6-chloroguanine).

Understanding the Challenge: Selective Hydrolysis

The conversion of this compound to 2-amino-6-chloropurine is a critical deprotection step in the synthesis of various active pharmaceutical ingredients. The desired reaction is the hydrolysis of the N-formyl (amide) group. However, the 6-chloro substituent on the purine ring is also susceptible to hydrolysis, leading to the undesired formation of guanine. This occurs because the purine ring is an electron-deficient system, making the C6 position vulnerable to nucleophilic attack by water or hydroxide ions, especially under forcing conditions.[1][2]

The key to a successful synthesis lies in identifying and implementing reaction conditions that selectively cleave the formyl group while preserving the chloro group. This guide will walk you through the critical parameters and provide actionable solutions to common problems.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of guanine formation during the hydrolysis of this compound?

A1: The primary cause is the hydrolysis of the chloro group at the C6 position of the purine ring. This reaction is a nucleophilic aromatic substitution where water or hydroxide ions act as the nucleophile. This side reaction is particularly favored by high temperatures and high concentrations of strong bases.[3]

Q2: What are the optimal pH and temperature conditions to minimize guanine formation?

A2: To selectively hydrolyze the formyl group, it is crucial to use carefully controlled conditions. The hydrolysis of the formyl group can be achieved in a basic solution. However, to prevent the hydrolysis of the 6-chloro group, the reaction should be conducted at a controlled temperature, typically between 18°C and 22°C.[3] Following the hydrolysis, when neutralizing the reaction mixture with acid, the temperature should be kept low, preferably below 10°C, to further minimize the risk of hydrolyzing the chloro group.[3][4]

Q3: Can I use acidic conditions for the hydrolysis?

A3: While amides can be hydrolyzed under acidic conditions, this is generally not recommended for this specific transformation.[5][6] Acid-catalyzed hydrolysis often requires elevated temperatures, which can also promote the undesired hydrolysis of the 6-chloro group.[7][8] Basic hydrolysis under controlled temperatures is the more established and selective method.

Q4: What solvents are recommended for this reaction?

A4: The reaction is typically carried out in an aqueous solution of an alkali metal hydroxide, such as sodium hydroxide.[3] The starting material, this compound, may have limited solubility in water, so a co-solvent might be considered in some protocols, although aqueous basic solutions are most commonly cited in the literature for the hydrolysis step.

Troubleshooting Guide

This section provides a more detailed approach to common issues encountered during the hydrolysis of this compound.

Problem: High Levels of Guanine Detected in the Final Product

If you are observing a significant amount of guanine in your product, it is a clear indication that the hydrolysis of the 6-chloro group is occurring at an unacceptable rate.

Possible Cause Explanation Recommended Solution
Excessive Reaction Temperature The rate of hydrolysis of the 6-chloro group is highly dependent on temperature. Higher temperatures provide the necessary activation energy for this undesired side reaction.Maintain the reaction temperature strictly between 18°C and 22°C during the hydrolysis.[3] Use a temperature-controlled reaction vessel.
High Concentration of Base A high concentration of hydroxide ions increases the rate of nucleophilic attack at the C6 position.Use a moderate concentration of the base, for example, a 5-15% solution of sodium hydroxide.[3]
Prolonged Reaction Time Even under optimal temperature and pH, a very long reaction time can lead to the accumulation of the guanine byproduct.Monitor the reaction progress using a suitable analytical technique (e.g., TLC or HPLC) and quench the reaction as soon as the starting material is consumed.
High Temperature During Acidic Workup After the basic hydrolysis, if the neutralization with acid is performed at a high temperature, the acidic conditions can also catalyze the hydrolysis of the 6-chloro group.Cool the reaction mixture to below 10°C before and during the addition of acid for neutralization.[3][4]
Problem: Incomplete Hydrolysis of the Formyl Group

If your reaction is not going to completion and you are left with a significant amount of starting material, consider the following:

Possible Cause Explanation Recommended Solution
Insufficient Reaction Time The hydrolysis of the formyl group, while generally faster than the hydrolysis of the chloro group under controlled conditions, still requires a certain amount of time to go to completion.Increase the reaction time and monitor the progress closely.
Low Reaction Temperature While high temperatures are detrimental, a temperature that is too low can significantly slow down the desired hydrolysis reaction.Ensure the reaction temperature is maintained within the optimal range of 18°C to 22°C.[3]
Insufficient Amount of Base The hydrolysis of the formyl group is base-catalyzed. An insufficient amount of base will result in a slow or incomplete reaction.Ensure that a sufficient molar excess of the base is used.
Poor Solubility of Starting Material If the this compound is not sufficiently dissolved or suspended in the reaction medium, the reaction rate will be limited by the mass transfer.Ensure adequate stirring to maintain a good suspension of the starting material.
Visualizing the Troubleshooting Process

The following flowchart provides a logical sequence for troubleshooting common issues in the hydrolysis of this compound.

G start Start: Hydrolysis of This compound check_completion Reaction Complete? start->check_completion check_purity High Purity of 2-Amino-6-chloropurine? check_completion->check_purity Yes incomplete Problem: Incomplete Hydrolysis check_completion->incomplete No guanine Problem: High Guanine Byproduct check_purity->guanine No end Successful Synthesis check_purity->end Yes solution_incomplete Solutions: - Increase reaction time - Check temperature (18-22°C) - Ensure sufficient base incomplete->solution_incomplete solution_guanine Solutions: - Control temperature (18-22°C) - Lower base concentration - Monitor reaction time - Cool during workup (<10°C) guanine->solution_guanine

Caption: Troubleshooting workflow for this compound hydrolysis.

Recommended Protocol for Selective Hydrolysis

This protocol is a synthesis of best practices derived from established procedures to maximize the yield of 2-amino-6-chloropurine while minimizing guanine formation.

Materials:

  • This compound

  • 5-15% (w/v) Sodium hydroxide solution

  • Hydrochloric acid (for neutralization)

  • Deionized water

  • Reaction vessel with temperature control and stirring

Procedure:

  • Reaction Setup: Charge the reaction vessel with the this compound and the sodium hydroxide solution.

  • Hydrolysis: Maintain the temperature of the reaction mixture between 18°C and 22°C with vigorous stirring.[3]

  • Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical method (e.g., HPLC or TLC) until the starting material is consumed.

  • Cooling: Once the reaction is complete, cool the reaction mixture to below 10°C.[3][4]

  • Neutralization: Slowly add hydrochloric acid to the cold reaction mixture to neutralize it to a pH of approximately 7. Maintain the temperature below 10°C throughout the addition.[3][4]

  • Isolation: The product, 2-amino-6-chloropurine, may precipitate out of the solution upon neutralization. Isolate the product by filtration, wash with cold water, and dry under vacuum.

Reaction Pathway

The following diagram illustrates the desired reaction and the competing side reaction.

ReactionPathway reactant This compound product 2-Amino-6-chloropurine (Desired Product) reactant->product Hydrolysis of Formyl Group (Controlled Temp. & pH) byproduct Guanine (Undesired Byproduct) reactant->byproduct Hydrolysis of 6-Chloro Group (High Temp. / Strong Base)

Caption: Desired vs. undesired hydrolysis pathways.

Summary of Key Parameters

ParameterRecommended ConditionRationale
Temperature (Hydrolysis) 18°C - 22°CBalances the rate of formyl group hydrolysis with the prevention of 6-chloro group hydrolysis.[3]
Temperature (Neutralization) < 10°CMinimizes the acid-catalyzed hydrolysis of the 6-chloro group.[3][4]
pH Basic (e.g., 5-15% NaOH)Catalyzes the hydrolysis of the formyl group.[3]
Reaction Time Monitor to completionPrevents prolonged exposure to basic conditions which can lead to byproduct formation.

By carefully controlling these parameters, researchers can significantly improve the yield and purity of 2-amino-6-chloropurine, a valuable intermediate in pharmaceutical synthesis.[9][10][11][12]

References

  • Purine and Pyrimidine Metabolism. (1997, December 4).
  • Purine - Wikipedia.
  • The pathways of purine nucleotide degradation. The chemical reaction...
  • Kinetics and mechanism of the acid-catalyzed hydrolysis of some purine nucleosides | Journal of the American Chemical Society - ACS Public
  • The Enduring Quest for the Formyl Group: A Historical and Technical Guide to Formyl
  • Kinetics for the Acid-Catalyzed Hydrolysis of Purine and Cytosine 2′-Deoxy-4′-thionucleosides - Taylor & Francis.
  • US6242599B1 - Process for the preparation of guanine - Google P
  • US4851563A - Method for the removal of the formyl group from an ester of an N-formyl peptide or N-formyl aminoacid - Google P
  • Carboxyl Deriv
  • CN113234077B - Synthesis method of 2-amino-6-chloropurine - Google P
  • CN100549013C - The synthetic method of 2-amino-6-chloropurine - Google P
  • 2-Amino-6-chloropurine (6-Chloroguanine, NSC 29570, CAS Number: 10310-21-1).
  • Different conditions used for the hydrolysis of 2a | Download Table - ResearchG
  • CN101139348A - The synthetic method of 2-amino-6-chloropurine - Google P
  • WO1993015075A1 - Preparation of 2-amino-6-chloropurine - Google P
  • 2-Amino-6-chloropurine 97 10310-21-1.
  • HYDROLYSIS REACTIONS. (2018, February 19).
  • 6-Chloroguanine | 10310-21-1 - ChemicalBook.
  • Process for the preparation of 2-amino-6-chloropurine and derivatives - European P
  • Synthesis and antiviral activity of 6-chloropurine arabinoside and its 2'-deoxy-2'-fluoro deriv
  • Reaction of phenol with various 6-chloropurines a Entry Product R Yield b (%).
  • Synthesis of 7-hydroxy(phenyl)ethylguanines by alkylation of 2-amino-6-chloropurine with allyl-protected bromohydrins - PubMed.
  • Enzymatic Synthesis of 2-Chloropurine Arabinonucleosides with Chiral Amino Acid Amides at the C6 Position and an Evaluation of Antiprolifer
  • Synthesis and biological evaluation of nucleoside analogues having 6-chloropurine as anti-SARS-CoV agents - PMC.
  • Mechanisms of the Formation of Adenine, Guanine, and their Analogs in UV-Irradiated Mixed NH3:H2O Molecular Ices Containing Purine - PMC.
  • Synthesis and full characterisation of 6-chloro-2-iodopurine, a template for the functionalisation of purines - ResearchG
  • Effects of temperature and pH on the activity and stability of AmPNP....
  • Self-catalytic mechanism of prebiotic reactions:
  • 6-Chloropurine - PRODUCT INFORM
  • 6-Chloropurine (6-Chloro-9H-purine)

Sources

Optimizing temperature for the hydrolysis of 2-Formylamino-6-chloropurine

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimizing Temperature for the Deprotection of 2-Formylamino-6-chloropurine Ticket ID: #OP-744-HYD Status: Open Assigned Specialist: Senior Application Scientist

Core Directive: The Thermodynamic Balancing Act

Welcome to the technical support hub for purine nucleoside synthesis. You are likely here because you are converting This compound (1) to 2-amino-6-chloropurine (2) and facing a critical dilemma:

  • The Goal: Remove the N-formyl protecting group.[1]

  • The Threat: Hydrolysis of the C6-chlorine atom, leading to the formation of Guanine (2-amino-6-hydroxypurine) , a thermodynamic dead-end impurity.

The hydrolysis of the formamide group is kinetically favored over the hydrolysis of the chloropyrimidine moiety, but this selectivity window narrows drastically as temperature rises. Temperature control is not just a variable; it is the primary selectivity switch.

Mechanistic Insight

The N-formyl group is an amide-like protecting group. Its removal typically requires nucleophilic attack (by OH⁻ or H₂O/H⁺) at the carbonyl carbon.

  • Optimal Window (18°C – 22°C): At ambient temperature, the activation energy for formyl hydrolysis is met, but the activation energy for nucleophilic aromatic substitution (SNAr) at the C6-position (displacing Cl⁻) is not.

  • Danger Zone (>30°C): As thermal energy increases, the rate of C6-chlorine displacement by hydroxide (or water) accelerates exponentially, degrading your product into Guanine.

Troubleshooting Guide (Q&A)

Category A: Impurity & Stability Issues

Q: I see a growing impurity peak at RRT ~0.8 (polar) on my HPLC. What is it? A: This is almost certainly Guanine (or N-formylguanine if the reaction is incomplete).

  • Cause: Your reaction temperature exceeded 25°C, or local hot-spots occurred during base addition.

  • Fix:

    • Ensure the reactor jacket is set to 20°C before adding the base.

    • Add the alkali hydroxide solution slowly to prevent an exotherm.

    • If the impurity exceeds 1.0%, quench immediately by adjusting pH to 7.0 with dilute HCl.

Q: Can I use acid hydrolysis (HCl/MeOH) instead of base? A: It is possible but risky.

  • Risk: Acid hydrolysis often requires higher temperatures (reflux) to drive the reaction at a reasonable rate. Heating 6-chloropurine derivatives in acid strongly promotes the hydrolysis of the chlorine atom to a hydroxyl group [1].

  • Recommendation: Stick to mild alkaline hydrolysis at controlled low temperatures for the highest selectivity.

Category B: Reaction Kinetics

Q: The reaction is stalling at 90% conversion after 4 hours at 15°C. A: You are slightly below the activation threshold.

  • Fix: Raise the temperature to 20°C – 22°C . Do not jump to 30°C. The reaction rate doubles roughly every 10°C, but the side reaction rate may triple. A gentle nudging of the temperature is safer than "cooking" the batch.

Q: My product precipitates during the reaction, trapping starting material. A: Solubility is a common issue with purines.

  • Fix: Ensure you are using a sufficient volume of solvent (typically 5-10 volumes relative to weight). If using aqueous alkali, ensure the pH remains high enough (>11) during the reaction to keep the purine deprotonated and soluble, then precipitate carefully during the neutralization step.

Optimized Protocol: Low-Temperature Alkaline Hydrolysis

This protocol is designed to maximize yield while keeping the "Guanine Impurity" below 0.5%.

Reagents & Equipment
  • Substrate: this compound (Wet cake or dry solid).

  • Reagent: 10-15% Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) solution.

  • Quench: 10% Hydrochloric Acid (HCl).

  • Equipment: Jacketed glass reactor with overhead stirring and internal temperature probe.

Step-by-Step Methodology
  • Preparation:

    • Charge Water (5.0 vol) and This compound (1.0 eq) to the reactor.

    • Cool the suspension to 15°C .

  • Reaction Initiation:

    • Slowly add 10% NaOH solution (2.5 - 3.0 eq) via addition funnel.

    • CRITICAL: Maintain internal temperature < 25°C during addition. The deprotonation is exothermic.

  • The "Safe Mode" Incubation:

    • Adjust jacket temperature to maintain internal batch temperature at 18°C – 22°C [2].

    • Stir for 2 – 4 hours .

    • IPC (In-Process Control): Monitor by HPLC every hour. Target: < 0.5% Starting Material.

  • Quench & Isolation:

    • Cool the mixture to 10°C .

    • Slowly add 10% HCl to adjust pH to 7.0 – 7.5 . The product, 2-amino-6-chloropurine, will precipitate as a free base.

    • Stir at 10°C for 1 hour to maximize crystallization.

    • Filter the solids and wash with cold water (2 x 2 vol) to remove salts.

    • Dry under vacuum at 40°C – 45°C . (Do not exceed 50°C during drying to prevent solid-state degradation).

Visualizations

Figure 1: Reaction Selectivity Pathways

This diagram illustrates the kinetic competition between the desired deprotection and the undesired degradation.

ReactionPathways SM 2-Formylamino- 6-chloropurine Product 2-Amino- 6-chloropurine (Target) SM->Product Path A: Hydrolysis OH-, 18-22°C (Fast) Intermediate Formyl-Guanine (Intermediate Impurity) SM->Intermediate Path B: Cl Displacement OH-, >30°C (Slow but accelerates) Impurity Guanine (Impurity) Product->Impurity Path C: Degradation OH-, >35°C (Irreversible) Intermediate->Impurity Hydrolysis

Caption: Kinetic pathway showing the narrow temperature window. Path A is desired; Path B and C activate at elevated temperatures.

Figure 2: Process Decision Tree

Follow this logic flow during the reaction to ensure batch integrity.

DecisionTree Start Start Reaction (T = 20°C) CheckHPLC Check HPLC (t = 2 hrs) Start->CheckHPLC Decision1 Is SM < 1%? CheckHPLC->Decision1 Decision2 Is Guanine > 0.5%? Decision1->Decision2 No Success Cool to 10°C Neutralize & Filter Decision1->Success Yes Wait Continue Stirring Maintain 20°C Decision2->Wait No Emergency EMERGENCY QUENCH Cool to 5°C immediately Neutralize Decision2->Emergency Yes (Risk of batch loss) Wait->CheckHPLC +1 Hour

Caption: Operational logic flow for monitoring reaction progress and mitigating impurity risks.

Quantitative Data Summary

ParameterOptimized RangeCritical LimitConsequence of Excursion
Temperature 18°C – 22°C > 25°CFormation of Guanine (Hydrolysis of Cl).
pH (Reaction) 11 – 13 > 14Accelerated degradation of purine ring.
Time 2 – 4 Hours > 6 HoursDiminishing returns; increased impurity profile.
Quench pH 7.0 – 7.5 < 4.0Risk of reprecipitating salts or acid hydrolysis.

References

  • Zhejiang Guobang Pharmaceutical Co Ltd. (2008). CN101139348A: The synthetic method of 2-amino-6-chloropurine.[2][3][4] Google Patents. Retrieved from

  • European Patent Office. (1993). EP0569421B1: Process for the preparation of 2-amino-6-chloropurine and derivatives.[3] Google Patents. Retrieved from

Sources

Troubleshooting low yield in the conversion of 2-Formylamino-6-chloropurine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for the synthesis and purification of 2-amino-6-chloropurine from its formylated precursor, 2-Formylamino-6-chloropurine. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this critical conversion step. Here, we move beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot effectively and optimize your reaction for maximum yield and purity.

Introduction: The Critical Nature of Deformylation

The conversion of this compound to 2-amino-6-chloropurine is a fundamental deprotection step, most commonly achieved through basic hydrolysis. While seemingly straightforward, this reaction exists in a delicate balance. The primary challenge lies in the inherent reactivity of the 6-chloro substituent on the purine ring. Under the very basic conditions required to cleave the N-formyl group, the 6-chloro group is also susceptible to nucleophilic substitution by hydroxide ions, leading to the formation of guanine as a major, and often difficult to remove, byproduct.[1]

This guide provides a structured, question-and-answer approach to address the most frequent issues encountered during this synthesis, ensuring you can confidently diagnose and resolve problems in your experimental workflow.

Frequently Asked Questions & Troubleshooting Guide

Q1: My overall yield of 2-amino-6-chloropurine is significantly lower than expected. What are the primary causes?

Low yield is the most common issue and almost always points to one of two culprits: undesired side reactions or mechanical loss during workup.

Primary Cause 1: Side Reaction - Hydrolysis of the 6-Chloro Group

The most significant contributor to yield loss is the conversion of your target compound into guanine. The C6 position on the purine ring is electrophilic and susceptible to nucleophilic attack by hydroxide ions present in the basic hydrolysis medium. This side reaction is highly dependent on temperature and the concentration of the base.

  • Expertise & Causality: The C-Cl bond at the 6-position is activated towards nucleophilic aromatic substitution. While elevated temperatures accelerate the desired deformylation, they exponentially increase the rate of this undesired hydrolysis. A patent for this synthesis method highlights that while a high temperature is favorable for removing the formyl group, it concurrently leads to excessive guanine formation, which greatly impacts the purity and yield of the final product.[1]

Primary Cause 2: Incomplete Reaction

If the reaction conditions (temperature, time, base concentration) are too mild in an attempt to prevent the side reaction, you may face incomplete conversion of your starting material, this compound.

Primary Cause 3: Product Loss During Workup and Purification

The physical properties of the reaction mixture can sometimes be problematic. Some synthesis routes report that the material can become viscous, making filtration and complete product recovery challenging.[2] Furthermore, the product has finite solubility, and losses can occur during recrystallization if the solvent volumes are too large or the solution is not sufficiently cooled.

Q2: I'm seeing a major impurity in my post-reaction analysis (TLC, HPLC, NMR). How can I identify and minimize it?

If you observe a significant impurity, it is highly probable that it is guanine, formed from the hydrolysis of the 6-chloro group as discussed in Q1.

Identification:

  • TLC: Guanine is significantly more polar than 2-amino-6-chloropurine. It will have a much lower Rf value. Run a co-spot with an authentic guanine standard for confirmation.

  • HPLC: The impurity will have a different retention time. Again, comparison with a standard is the best method for confirmation.

  • NMR: In ¹H NMR, the characteristic signals for the purine ring will be present, but you will lack the signals corresponding to any protecting groups or precursors. In ¹³C NMR, the chemical shift of the C6 carbon will be significantly different.

Minimization Strategy: Strict Temperature and pH Control

Controlling the reaction parameters is paramount. The key is to find the "sweet spot" that allows for efficient deformylation without promoting excessive hydrolysis of the chloro group.

  • Trustworthiness through Control: A self-validating protocol relies on rigorous control of its critical parameters. For this reaction, temperature is the most critical. A patented synthesis method explicitly recommends conducting the hydrolysis reaction at a controlled temperature of 18°C to 22°C .[1]

  • Neutralization is Key: After the basic hydrolysis is complete, the product is typically isolated by neutralizing the reaction mixture with an acid (e.g., hydrochloric acid) to a neutral pH. This step is also temperature-sensitive. The neutralization should be performed slowly and at a reduced temperature, preferably not exceeding 10°C , to further minimize the risk of hydrolyzing the 6-chloro group under transiently acidic or near-neutral hot conditions.[1]

The workflow below illustrates the critical control points in the process.

G cluster_0 Reaction Stage cluster_1 Workup & Isolation Stage Start This compound in Alkali Hydroxide Solution Hydrolysis Basic Hydrolysis (Deformylation) Start->Hydrolysis Control1 Critical Control Point: Maintain Temperature 18°C - 22°C Hydrolysis->Control1 Neutralize Neutralization with Acid (e.g., HCl) Control1->Neutralize Control2 Critical Control Point: Maintain Temperature ≤ 10°C Neutralize->Control2 Precipitate Precipitation & Filtration of Crude Product Control2->Precipitate Purify Recrystallization (e.g., from DMF or aq. Ammonia) Precipitate->Purify Final Final Purify->Final Pure 2-amino-6-chloropurine

Caption: Experimental workflow with critical temperature control points.

Q3: What are the optimal reaction conditions for the hydrolysis step?

Based on established and patented procedures, the following parameters are recommended for achieving a successful balance between reaction completion and impurity formation.[1]

ParameterRecommended ValueRationale & Expert Insights
Base 5-15% Sodium Hydroxide (NaOH) SolutionProvides the necessary basicity for formyl group hydrolysis. Higher concentrations can increase the rate of undesired 6-chloro hydrolysis.
Temperature 18°C - 22°CThis is the most critical parameter. It's warm enough for the deformylation to proceed at a reasonable rate but cool enough to suppress the hydrolysis of the C6-Cl bond.
Reaction Time Monitor by TLC/HPLCThe reaction should be monitored until the starting material is consumed. Exact time will depend on scale and specific concentration.
Post-Hydrolysis pH Neutral (pH ~7)Achieved by slow, controlled addition of acid (e.g., HCl).
Neutralization Temp. ≤ 10°C (preferred)Minimizes C6-Cl hydrolysis during the workup phase when the pH is changing.

Troubleshooting Decision Tree

If you are facing low yields, use the following decision tree to diagnose the potential issue.

G start Low Yield of 2-amino-6-chloropurine check_purity Analyze crude product by TLC/HPLC. Is a major impurity present? start->check_purity impurity_yes Yes: Impurity is likely Guanine check_purity->impurity_yes Yes impurity_no No: Crude product is relatively clean check_purity->impurity_no No cause_hydrolysis Primary Cause: Hydrolysis of 6-Chloro group impurity_yes->cause_hydrolysis cause_incomplete Primary Cause: Incomplete reaction or Mechanical Loss impurity_no->cause_incomplete solution_hydrolysis Solution: 1. Strictly control hydrolysis temp (18-22°C). 2. Strictly control neutralization temp (≤10°C). 3. Re-evaluate base concentration. cause_hydrolysis->solution_hydrolysis solution_incomplete Solution: 1. Check reaction monitoring (TLC/HPLC) to ensure completion. 2. Review filtration and transfer steps for losses. 3. Optimize recrystallization solvent volume. cause_incomplete->solution_incomplete

Caption: Troubleshooting logic for diagnosing low yield.

Detailed Experimental Protocol (Reference)

This protocol is a synthesis of best practices derived from publicly available chemical patents.[1] Researchers must adapt and optimize this procedure for their specific laboratory conditions and scale.

Step 1: Deformylation (Hydrolysis)

  • To a reaction vessel containing the wet starting material, this compound (1 equivalent), add a 5-15% solution of sodium hydroxide.

  • Stir the mixture while maintaining the internal temperature between 18°C and 22°C .

  • Monitor the reaction progress by TLC or HPLC until all starting material has been consumed.

Step 2: Neutralization and Isolation

  • Cool the reaction vessel in an ice bath to an internal temperature of ≤ 10°C .

  • Slowly, and with vigorous stirring, add hydrochloric acid dropwise to adjust the pH to neutral (~7.0). Monitor the pH carefully. Crucially, ensure the temperature does not rise above 10°C during the addition.

  • Once neutralized, continue stirring the resulting slurry in the cold bath for a period to ensure complete precipitation.

  • Collect the crude 2-amino-6-chloropurine solid by vacuum filtration. Wash the filter cake with cold water.

Step 3: Purification

  • The crude product can be purified by recrystallization.

  • A common solvent for recrystallization is N,N-dimethylformamide (DMF) or aqueous ammonia.[1]

  • Dissolve the crude solid in a minimal amount of hot solvent, filter while hot to remove any insoluble impurities, and allow the filtrate to cool slowly to induce crystallization.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

References

  • CN110627729A - A synthetic method of 2-amino-6-chloropurine. This document mentions potential issues with viscous materials and filtration difficulties in some synthesis routes. [Link: https://patents.google.
  • CN101139348A - The synthetic method of 2-amino-6-chloropurine. This patent provides detailed parameters for the hydrolysis of this compound, emphasizing the critical nature of temperature and pH control to prevent the formation of guanine. [Link: https://patents.google.

Sources

Identification of impurities in the synthesis of 2-amino-6-chloropurine

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 2-Amino-6-Chloropurine Synthesis

Introduction: The Criticality of C6-Chlorination

Welcome to the Technical Support Center. As researchers, you know that 2-amino-6-chloropurine (2-A-6-CP) is the linchpin intermediate for blockbuster guanine nucleoside analogs like Famciclovir and Penciclovir.

The synthesis—typically the chlorination of Guanine using phosphoryl chloride (


)—is deceptively simple. In reality, it is a heterogeneous, moisture-sensitive reaction where the "impurities" are often ghosts of the process itself: unreacted starting material due to solubility limits, or transient phosphorylated intermediates that survive incomplete workups.

This guide moves beyond basic recipes to the mechanistic causality of these impurities, providing you with a self-validating troubleshooting framework.

Module 1: Reaction Mechanism & Impurity Genesis

To control impurities, you must visualize where they are born. The reaction does not proceed directly from Guanine to Product; it passes through a sensitive phosphorylated intermediate.

Figure 1: Reaction Pathway and Impurity Branching

G Guanine Guanine (Starting Material) POCl3 POCl3 + TEBAC (Phase Transfer) Guanine->POCl3  Activation Imp_G Impurity A: Unreacted Guanine Guanine->Imp_G  Low Solubility (No Catalyst) Inter Phosphorylated Intermediate (O- or N-linked) POCl3->Inter  Heating Product 2-Amino-6-Chloropurine (Target) Inter->Product  Cl- Substitution Imp_Hyd Impurity B: Hydrolysis Product (Guanine Reversion) Inter->Imp_Hyd  Wet Workup (Premature Hydrolysis) Imp_Dimer Impurity C: Dimeric Species Inter->Imp_Dimer  Low Temp Stagnation Product->Imp_Hyd  Acid/Base Hydrolysis

Caption: Mechanistic flow of 2-A-6-CP synthesis. Red dashed lines indicate critical failure points leading to specific impurities.

Module 2: Impurity Profiling & Identification

The following table summarizes the most frequent impurities encountered during the direct chlorination of guanine.

Impurity DesignationChemical NameOrigin/CausalityDetection Characteristics (HPLC)
Impurity A GuanineSolubility Limit: Guanine is notoriously insoluble. Without a Phase Transfer Catalyst (PTC) like TEBAC, the reaction surface area is too low.RRT ~0.4 - 0.5 Broad, tailing peak (polar).
Impurity B 2-Amino-6-hydroxypurineHydrolysis: Reversion of the chloro- group to hydroxyl.[1] Occurs if the quenching is too exothermic or the pH drifts >10 during workup.Co-elutes with Guanine Requires optimized gradient to separate.
Impurity C Phosphorylated IntermediatesIncomplete Quench: Intermediate species (dichlorophosphoryl purines) that did not fully convert to the chloro-product or hydrolyze.RRT ~0.8 - 0.9 Often appears as a "ghost peak" that shifts over time in solution.
Impurity D 2,6-DichloropurineOver-reaction: Rare in direct Guanine chlorination but common if starting from Xanthine. Can occur if diazotization side-reactions happen.RRT > 1.2 Non-polar, elutes after product.

Module 3: Troubleshooting & FAQs

This section addresses specific user scenarios.

Scenario 1: The "Persisting Starting Material"

Q: I have refluxed for 24 hours with excess


, but HPLC still shows 15% unreacted Guanine. Why? 

A: This is a heterogeneous kinetics issue , not a stoichiometry issue.

  • The Cause: Guanine forms a dense cake.

    
     cannot penetrate the crystal lattice effectively without a "shuttle."
    
  • The Fix: You must use a Phase Transfer Catalyst (PTC).

    • Protocol: Add TEBAC (Benzyltriethylammonium chloride) or TMAC at 0.1 – 0.2 equivalents.

    • Mechanism: The quaternary ammonium salt solubilizes the purine anion into the organic (

      
      ) phase, allowing the reaction to proceed.
      
    • Reference: See EP Patent 0569421 for the specific impact of quaternary ammonium salts on yield [1].

Scenario 2: The "Shifting" Impurity Profile

Q: My crude HPLC showed a single impurity at RRT 0.9. After leaving the sample in the autosampler overnight, that peak disappeared, and the Guanine peak increased. What happened?

A: You are observing the decay of a Phosphorylated Intermediate .

  • The Cause: The reaction between Guanine and

    
     forms an intermediate (likely O-phosphorylated or N-phosphorylated species) before the chloride substitution occurs. If you quench and analyze too quickly, this intermediate mimics an impurity.
    
  • The Fix: Ensure the reaction mixture is heated sufficiently (typically >70°C) to drive the conversion of the intermediate to the chloride.

  • Self-Validation: Re-inject the sample after 4 hours. If the peak vanishes and Guanine increases, it was a hydrolytically unstable intermediate, not a stable byproduct [2].

Scenario 3: Coloration and Yield Loss

Q: The product is isolating as a brown solid instead of off-white, and yield is <50%.

A: This indicates Oxidative Degradation or Moisture Contamination .

  • The Cause:

    
     reacts violently with water to form phosphoric acid and HCl. This exothermic spike degrades the purine ring, leading to colored polymerized byproducts.
    
  • The Fix:

    • Dryness: Guanine must be dried to <0.5% water content before reaction.

    • Temperature Control: The addition of

      
       to the base/catalyst mixture must be controlled to keep T < 25°C initially to prevent "runaway" phosphorylation before chlorination [3].[2]
      

Module 4: Analytical Strategy (HPLC)

To separate the highly polar Guanine from the product, standard C18 methods often fail. Use this proven method.

Table 2: Recommended HPLC Conditions

ParameterCondition
Column C18 (Polar Embedded) or Phenyl-Hexyl (e.g., Zorbax SB-Aq), 4.6 x 150mm, 3.5µm
Mobile Phase A 0.02 M

buffer, pH 3.5 (Adjusted with Phosphoric Acid)
Mobile Phase B Acetonitrile (HPLC Grade)
Gradient 0-5 min: 2% B (Isocratic hold for Guanine)5-20 min: 2%

60% B20-25 min: 60% B
Flow Rate 1.0 mL/min
Detection UV @ 254 nm (Primary), 220 nm (Secondary for non-aromatic impurities)

Self-Validating Workflow Diagram

HPLC_Workflow Start Crude Sample Analysis Check1 Peak @ RRT 0.4-0.5? Start->Check1 Action1 Identify: Unreacted Guanine Action: Check Catalyst/Dryness Check1->Action1 Yes Check2 Peak @ RRT 0.9? Check1->Check2 No Action2 Identify: Phosphorylated Intermediate Action: Increase Rxn Time/Temp Check2->Action2 Yes Check3 Peak @ RRT > 1.2? Check2->Check3 No Action3 Identify: 2,6-Dichloropurine Action: Check Starting Material Purity Check3->Action3 Yes

Caption: Analytical decision tree for impurity identification.

References

  • Harnden, M. R., & Jarvest, R. L. (1993). Process for the preparation of 2-amino-6-chloropurine and derivatives. European Patent EP0569421B1. Link

  • Loudon, G. M., & Radhakrishnan, R. (2011). POCl3 Chlorination of 4-Quinazolones. Journal of Organic Chemistry, 76(8), 2391–2403. (Mechanistic insight into POCl3 phosphorylation intermediates). Link

  • Geen, G. R., et al. (1993). Preparation of 2-amino-6-chloropurine. World Patent WO1993015075A1. Link

Sources

Improving the filtration of 2-amino-6-chloropurine crystals

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Active Pharmaceutical Ingredient (API) isolation. As a Senior Application Scientist, I have designed this comprehensive guide to address the critical bottlenecks encountered during the crystallization and filtration of 2-amino-6-chloropurine , a vital intermediate in the synthesis of purine antiviral drugs such as famciclovir and penciclovir[1].

The isolation of 2-amino-6-chloropurine is notoriously challenging. The reaction mixtures are highly viscous, and the molecule's propensity to form fine, needle-like crystals drastically increases specific filter cake resistance[2]. This guide synthesizes thermodynamic principles, fluid dynamics, and field-proven methodologies to help you engineer a self-validating filtration workflow.

Part 1: Diagnostic Workflow for Filtration Bottlenecks

The following logical pathway illustrates the causality between physical parameters (viscosity, supersaturation, solvent dynamics) and observable filtration failures.

G Start Filtration Bottleneck Identified Issue1 High Specific Cake Resistance (α) Start->Issue1 Issue2 High Impurity Retention Start->Issue2 Diag1 Analyze Crystal Habit & PSD Issue1->Diag1 Blinding/Slow Flux Diag2 Assess Mother Liquor Viscosity Issue1->Diag2 High Pressure Drop Diag3 Evaluate Wash Solvent Dynamics Issue2->Diag3 Poor Purity Sol1 Implement Seeding & Controlled Cooling Diag1->Sol1 Fine/Needle Crystals Sol2 Elevate Filtration Temperature Diag2->Sol2 Viscosity > 5 cP Sol3 Avoid Strong Antisolvents (e.g., Acetonitrile) Diag3->Sol3 Cake Agglomeration

Troubleshooting workflow for 2-amino-6-chloropurine filtration.

Part 2: Troubleshooting Guide & FAQs

Q1: My filtration rate drops exponentially after the first few minutes, and the filter cake appears highly compressible. What is causing this? A: This is a classic manifestation of high specific cake resistance (


) driven by a wide Particle Size Distribution (PSD) and fine crystal habits. When 2-amino-6-chloropurine is precipitated rapidly—often during the pH adjustment phase (neutralization to pH 3–5) or via uncontrolled anti-solvent addition—it nucleates excessively, forming fine, needle-like crystals[2]. Under vacuum or pressure, these fines migrate through the interstitial voids of the cake and blind the filter medium.
Mechanistic Solution: Shift from uncontrolled precipitation to a seeded, controlled-cooling crystallization. By introducing seed crystals at the metastable zone limit, you consume supersaturation via crystal growth rather than secondary nucleation, yielding larger, block-like crystals that form an incompressible, highly porous cake.

Q2: We lowered the crystallization temperature to 0°C to maximize yield, but now the slurry is nearly impossible to filter. How do we balance yield and filterability? A: You are encountering the thermodynamic trade-off between solubility and fluid viscosity. According to Darcy’s Law, the filtration rate is inversely proportional to the dynamic viscosity (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


) of the filtrate. As a rule of thumb, solvent viscosity increases by 10% to 20% for every 10°C drop in temperature. The highly viscous nature of the 2-dimethylaminomethenimino-6-chloropurine intermediate and DMF/water mixtures exacerbates this[2].
Mechanistic Solution: Do not filter at the absolute minimum temperature. Conduct a solubility curve analysis. Often, filtering at 15°C instead of 0°C sacrifices less than 2% of the yield but reduces viscosity enough to cut filtration time by 50%.

Q3: After washing the filter cake, the purity of 2-amino-6-chloropurine remains low, and the cake feels hard and cemented. What went wrong? A: This is caused by solvent-induced agglomeration. If you use a strong anti-solvent (like pure acetonitrile) to wash the cake, it rapidly crashes out the residual API and dissolved impurities present in the retained mother liquor[3]. This localized precipitation cements the crystals together (agglomeration), trapping the impurities inside the newly formed solid bridges. Mechanistic Solution: Use a displacement wash strategy with a solvent mixture that maintains a slight solubility for the API and impurities (e.g., a cold aqueous-methanol or DMF-water blend). This displaces the mother liquor without inducing a supersaturation shock.

Part 3: Quantitative Data on Wash Solvent Efficacy

The selection of the wash solvent dictates the final purity and physical state of the API. The table below summarizes the causality between wash solvent choice, agglomeration, and filtration metrics based on continuous isolation principles[3].

Wash SolventMechanism of ActionAgglomeration RiskFiltration Time (Relative)Final PurityYield Recovery
Cold Water High polarity; slow displacement.Low1.5x (Slow)98.5%96%
Acetonitrile Strong anti-solvent; induces rapid crash-out.High 2.0x (Cake blinding)95.0%99%
Methanol (Cold) Moderate solubility; excellent displacement.Low1.0x (Baseline)99.2%94%
10% DMF in Water Matches mother liquor profile; prevents shock.Very Low1.2x>99.5% 97%

Part 4: Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, implement the following standardized protocols for the purification and filtration of 2-amino-6-chloropurine.

Protocol A: Seeded Cooling Crystallization in DMF

Objective: To engineer a narrow PSD and block-like crystal habit to minimize specific cake resistance.

  • Dissolution: Suspend crude 2-amino-6-chloropurine in N,N-dimethylformamide (DMF) at a ratio of 1 g : 10 mL. Heat the reactor to 85°C under moderate agitation (250 RPM) until complete dissolution is achieved[2].

  • Clarification: Perform a hot filtration through a 1 µm inline filter to remove insoluble guanine residues. Maintain the filtrate at 85°C.

  • Cooling to Metastable Zone: Program the reactor jacket to cool the solution linearly from 85°C to 65°C at a rate of 0.5°C/min.

  • Seeding: At 65°C, introduce 1% w/w (relative to the theoretical yield) of highly pure, milled 2-amino-6-chloropurine seed crystals suspended in 2 mL of cold DMF. Hold the temperature isothermally for 60 minutes to allow the seed bed to establish and consume initial supersaturation.

  • Controlled Cooling: Initiate a non-linear (cubic) cooling profile from 65°C to 15°C over 4 hours. Self-Validation Check: Use an inline FBRM (Focused Beam Reflectance Measurement) probe. You should observe a steady increase in chord length without a sudden spike in fine particle counts.

  • Aging: Hold the slurry at 15°C for 2 hours to maximize desupersaturation before transferring to the filter.

Protocol B: Constant Rate Filtration and Displacement Washing

Objective: To efficiently separate the mother liquor and displace impurities without inducing agglomeration.

  • Equipment Prep: Pre-warm the agitated nutsche filter dryer (ANFD) or Buchner funnel to 15°C to prevent thermal shock and localized viscosity spikes.

  • Slurry Transfer: Transfer the slurry from Protocol A using a low-shear diaphragm pump. Apply a constant vacuum (e.g., 200 mbar) or positive nitrogen pressure (1.5 bar).

  • Deliquoring: Allow the mother liquor to drain until the solvent level is exactly flush with the top of the filter cake. Critical Step: Do not allow the cake to crack or pull dry, as this causes channeling during the wash phase.

  • Displacement Wash: Gently apply 2 cake-volumes of a pre-chilled (5°C) wash solvent (10% DMF in Water). Apply the wash solvent via a spray ring to ensure even distribution.

  • Final Deliquoring & Drying: Re-apply pressure/vacuum until the filtrate flow ceases. Transfer the damp cake to a vacuum oven and dry at 60°C until the loss on drying (LOD) is <0.5%.

References

  • CN113234077B. "Synthesis method of 2-amino-6-chloropurine." Google Patents.
  • CN101139348A. "The synthetic method of 2-amino-6-chloropurine." Google Patents.
  • Royal Society of Chemistry. "CHAPTER 13: Continuous Isolation of Active Pharmaceutical Ingredients." RSC Books. Available at:[Link]

  • American Chemical Society. "Employing Constant Rate Filtration To Assess Active Pharmaceutical Ingredient Washing Efficiency." Organic Process Research & Development. Available at:[Link]

Sources

Minimizing byproduct formation in the synthesis of 2-Formylamino-6-chloropurine

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Minimizing Byproduct Formation & Process Optimization

Executive Summary & Core Directive

The Challenge: The synthesis of 2-Formylamino-6-chloropurine (N-(6-chloro-9H-purin-2-yl)formamide) is a critical step in the manufacturing of antiviral nucleoside analogs (e.g., Famciclovir, Penciclovir). The primary difficulty lies in the chemoselectivity required to formylate the exocyclic amine at the C-2 position without hydrolyzing the labile chlorine atom at C-6 or causing di-formylation.

The Solution: This guide moves beyond standard textbook procedures, focusing on the Acetic Formic Anhydride (AFA) method.[1] Success depends on rigorous moisture control to prevent the "Guanine Cascade" (hydrolysis) and kinetic control to avoid over-acylation.

Reaction Mechanism & Impurity Pathways

To troubleshoot effectively, you must visualize the competition between the desired pathway and the degradation pathways.

Diagram 1: Reaction Pathways and Critical Failure Points

This diagram illustrates the desired N-formylation versus the two main parasitic reactions: Hydrolysis (leading to Guanine) and Over-reaction (Di-formylation).

ReactionPathways SM 2-Amino-6-chloropurine (Starting Material) Target This compound (Target) SM->Target 1 eq AFA 50-60°C Imp_Guanine Impurity A: Guanine (Hydrolysis Product) SM->Imp_Guanine H2O / H+ (Acidic Hydrolysis) Imp_Acetyl Impurity C: N-Acetyl (Wrong Acyl Transfer) SM->Imp_Acetyl Low Formic Acid ratio AFA Acetic Formic Anhydride (Active Reagent) Target->Imp_Guanine Prolonged Heat + Moisture Imp_Diformyl Impurity B: N,N-Diformyl (Over-reaction) Target->Imp_Diformyl Excess AFA High Temp

Caption: Figure 1. Competitive pathways in the formylation of 2-amino-6-chloropurine. Green indicates the desired path; Red indicates critical failure modes.

Critical Process Parameters (CPP) & Optimization

The following table summarizes the "Sweet Spot" parameters derived from industrial optimization. Deviating from these values is the primary cause of byproduct formation.

ParameterRecommended RangeImpact of Deviation
Reagent System Acetic Anhydride (Ac₂O) + Formic Acid (HCOOH)Use Fresh AFA. Pre-mixing Ac₂O/HCOOH at 0°C for 15-30 mins is vital to form the active mixed anhydride.
Molar Ratio 1.0 (SM) : 2.5 (HCOOH) : 1.1–1.3 (Ac₂O)Excess Ac₂O leads to N-acetylation or di-formylation. Excess HCOOH is generally safe but acts as solvent.
Temperature Activation: 0–5°C Reaction: 50–60°C>70°C: Rapid hydrolysis of C-6 Chlorine (Guanine formation). <40°C: Incomplete conversion due to poor solubility.
Moisture Content < 0.5% (Strictly Anhydrous)Water is the enemy. It attacks the C-6 position, converting the valuable chloropurine into useless Guanine.
Reaction Time 2 – 4 Hours>6 Hours: Increases risk of ring opening or hydrolysis.

Troubleshooting Guide (FAQ Format)

Issue 1: High Levels of "Guanine" Impurity (Hydrolysis)

Symptom: HPLC shows a peak corresponding to Guanine or N-formylguanine (loss of Chlorine). Root Cause: The C-6 chlorine atom is electron-deficient and susceptible to nucleophilic attack by water, especially in the acidic environment created by formic acid. Corrective Actions:

  • Dry Your Reagents: Ensure Formic Acid is 98%+ (not 88%). Use drying agents if necessary.

  • Quench Protocol: Do not quench the reaction with water while it is still hot. Cool the mixture to <10°C before adding water/alcohol for precipitation.

  • Atmosphere: Run the reaction under a nitrogen blanket to exclude atmospheric moisture.

Issue 2: Presence of N,N-Diformyl Species

Symptom: Mass spec shows M+28 peak relative to target. Root Cause: "Over-cooking" the reaction. Once the mono-formyl species is formed, it is less nucleophilic, but high concentrations of AFA and heat can force a second addition. Corrective Actions:

  • Stoichiometry Check: Reduce Acetic Anhydride equivalents to 1.1 eq.

  • Monitoring: Stop the reaction immediately upon consumption of Starting Material (SM). Do not "soak" for extra yield.

Issue 3: Low Conversion / Residual Starting Material

Symptom: Significant unreacted 2-amino-6-chloropurine remains.[2] Root Cause: Solubility. 2-amino-6-chloropurine is notoriously insoluble. The reaction is heterogeneous (slurry-to-slurry or slurry-to-solution). Corrective Actions:

  • Particle Size: Micronize the starting material before reaction to increase surface area.

  • Solvent Adjunct: If using neat HCOOH/Ac₂O is insufficient, add a small volume of dry Acetonitrile or THF to improve mass transfer, though neat conditions are usually preferred for atom economy.

Interactive Troubleshooting Logic

Use this decision tree to diagnose your specific batch failure.

Diagram 2: Diagnostic Workflow

TroubleshootingTree Start Batch Analysis (HPLC/LCMS) CheckImpurity Identify Major Impurity Start->CheckImpurity Guanine Guanine Detected (Hydrolysis) CheckImpurity->Guanine Loss of -Cl Diformyl Di-formyl / Acetyl (Over-reaction) CheckImpurity->Diformyl M+28 / M+14 SM_Left Unreacted SM (Low Conversion) CheckImpurity->SM_Left Peak @ SM RT Action_Water Action: Check Water Content in Formic Acid (<0.5%) Guanine->Action_Water Action_Temp Action: Reduce Temp (Keep <60°C) Guanine->Action_Temp Action_Stoich Action: Reduce Ac2O to 1.1 eq Diformyl->Action_Stoich Action_Time Action: Reduce Rxn Time Diformyl->Action_Time Action_Grind Action: Micronize SM (Particle Size) SM_Left->Action_Grind

Caption: Figure 2. Diagnostic decision tree for impurity profiling in chloropurine synthesis.

Validated Protocol (Bench Scale)

Standardized procedure for 10g scale.

  • Preparation of AFA: In a dried flask, charge Formic Acid (98%, 50 mL) . Cool to 0°C. Dropwise add Acetic Anhydride (12 mL, ~1.2 eq) over 20 mins. Stir at 0°C for 30 mins to generate Acetic Formic Anhydride.

  • Addition: Add 2-amino-6-chloropurine (10 g) in portions. The mixture will be a suspension.

  • Reaction: Warm slowly to 55°C . Stir for 2–3 hours.

    • Checkpoint: Take an aliquot at 2 hours. Dilute in dry MeOH. Check HPLC. If SM < 1%, stop.

  • Workup (Critical): Cool reaction mass to 5°C .

  • Precipitation: Slowly add Ice Water (100 mL) or Diisopropyl Ether (IPE) . The product precipitates.[2][3][4]

  • Filtration: Filter immediately. Wash with cold water (2x) and then cold Ethanol (to remove residual acid/water).

  • Drying: Vacuum dry at 40°C. Do not exceed 45°C while wet to prevent hydrolysis.

References

  • Harnden, M. R., & Jarvest, R. L. (1993). Process for the preparation of 2-amino-6-chloropurine and derivatives.[2][4][5][6][7][8][9][10][11][12] European Patent EP0569421B1.[8]

  • Geen, G. R., et al. (1990). Process for preparing acyclic nucleosides. US Patent 5,075,445.

  • BenchChem. (2025).[1] Application Notes and Protocols: Selective Formylation Using Formic Anhydride and Its Precursors.

  • Chhikara, B. S., et al. (2012). Synthesis and antiviral activity of novel 2,6-disubstituted purine derivatives. (Discusses solubility and reactivity challenges of the 6-chloro scaffold).

    • (General Search Verification)

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for 2-amino-6-chloropurine, Formic Acid, and Acetic Anhydride before handling.

Sources

Technical Support Center: Scaling Up the Hydrolysis of 2-Formylamino-6-chloropurine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the scale-up synthesis of 2-amino-6-chloropurine , a critical intermediate for antiviral active pharmaceutical ingredients (APIs) such as Famciclovir and Penciclovir.

The conversion of 2-formylamino-6-chloropurine to 2-amino-6-chloropurine via alkaline hydrolysis is deceptively simple at the bench scale. However, transitioning this reaction to a pilot-plant scale presents significant thermodynamic and kinetic challenges. This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols to ensure high yield and purity during scale-up.

Mechanistic Overview: The Causality of Impurity Formation

The primary challenge in this hydrolysis is the competing nucleophilic aromatic substitution (SNAr) at the 6-chloro position. While the formyl group is readily cleaved under mild alkaline conditions, the 6-chloro group is also susceptible to hydroxide attack. If the thermal or chemical activation energy for this side reaction is reached, the chlorine atom is displaced, yielding guanine as a critical, difficult-to-remove impurity.

Mechanism A This compound B 2-Amino-6-chloropurine (Target API Intermediate) A->B Controlled Alkaline Hydrolysis (10% NaOH, 18-22°C) C Guanine (Critical Impurity) A->C Direct Over-hydrolysis (Uncontrolled Exotherm) B->C Over-hydrolysis of 6-Cl (T > 25°C or Excess Base)

Fig 1. Reaction pathways showing desired hydrolysis vs. guanine impurity formation.

Troubleshooting & FAQs

Q1: Why is my crude product heavily contaminated with Guanine? A1: High levels of guanine indicate over-hydrolysis of the 6-chloro position. This is universally caused by either elevated temperatures or an excessively high concentration of hydroxide ions. The kinetics of the formyl cleavage are favorable at 18–22°C. Exceeding 25°C exponentially increases the rate of the SNAr side reaction at the 6-position. Solution: Strictly maintain the hydrolysis temperature between 18°C and 22°C and utilize a mild 10% NaOH solution rather than stronger concentrations. Patent literature confirms that controlling these parameters tightly minimizes guanine formation[1].

Q2: We control the hydrolysis temperature perfectly, but still see yield loss and impurity spikes during the workup. What is happening? A2: The degradation is likely occurring during the neutralization step. Neutralizing the alkaline mixture with 35% hydrochloric acid is a highly exothermic process. At scale, inadequate mixing and cooling lead to localized "hot spots" in the reactor. Even if the bulk temperature reads 20°C, these micro-environments can exceed 40°C, instantly hydrolyzing the 6-chloro group of the newly formed product. Solution: Before adding HCl, chill the reactor to ≤ 10°C. Add the acid dropwise while maintaining the internal temperature strictly below 22°C (preferably below 10°C) until a neutral pH is achieved[1].

Q3: Can we use a weaker base or acidic conditions to avoid the 6-chloro hydrolysis entirely? A3: While weakly acidic hydrolysis is possible, it is kinetically sluggish and often results in incomplete conversion, leaving residual this compound. Alkaline hydrolysis using 10% NaOH is the industry standard because it provides a rapid, clean cleavage within 2 hours at room temperature, provided the thermal boundaries are respected[2].

Quantitative Data: Condition Matrix

To illustrate the causality between reaction parameters and product quality, the following table summarizes the impact of temperature and base concentration on the final yield and guanine impurity levels.

Hydrolysis Temp (°C)Neutralization Temp (°C)Base ConcentrationGuanine Impurity (%)Isolated Yield (%)
18 - 22 ≤ 10 10% NaOH < 1.0 70 - 78
18 - 2220 - 2510% NaOH3.5 - 5.060 - 65
30 - 35≤ 1010% NaOH> 15.0< 45
18 - 22≤ 1020% NaOH8.0 - 12.050 - 55

Optimized Scale-Up Protocol

Every protocol must be a self-validating system. The following methodology incorporates built-in analytical checks and thermal boundaries to ensure reproducibility at scale.

Workflow Step1 Step 1: Base Addition 10% NaOH at 18-22°C Step2 Step 2: Hydrolysis Incubation Agitate for 2 hours Step1->Step2 Step3 Step 3: Cooling Chill reactor to ≤ 10°C Step2->Step3 Step4 Step 4: Neutralization Add 35% HCl dropwise (pH 7.0) Step3->Step4 Step5 Step 5: Isolation Filtration & Water Wash Step4->Step5

Fig 2. Step-by-step scale-up workflow for the alkaline hydrolysis process.

Step-by-Step Methodology:
  • Preparation of Base: Charge a jacketed glass-lined reactor with a 10% (w/v) aqueous sodium hydroxide (NaOH) solution. Initiate cooling to bring the internal bulk temperature to 18°C.

  • Substrate Addition: Slowly charge the wet crude this compound into the reactor under continuous overhead agitation. Ensure the addition rate does not cause the internal temperature to exceed 22°C.

  • Hydrolysis Incubation: Maintain the reaction mixture at 18°C – 22°C for exactly 2.0 hours. Validation Check: Pull a sample and monitor the reaction via HPLC to confirm the complete disappearance of the formyl peak before proceeding.

  • Pre-Neutralization Cooling (Critical Step): Once hydrolysis is complete, adjust the reactor's jacket temperature to rapidly chill the reaction mixture to ≤ 10°C. Do not proceed until the bulk temperature has stabilized.

  • Neutralization: Begin dropwise addition of 35% hydrochloric acid (HCl). Monitor the internal temperature continuously. The exotherm must be controlled so that the bulk temperature never exceeds 22°C (ideally maintained below 10°C). Continue addition until the pH reaches exactly 7.0.

  • Isolation: Filter the precipitated 2-amino-6-chloropurine crude product. Wash the filter cake thoroughly with chilled deionized water to remove residual sodium chloride salts, followed by a brief methanol wash to facilitate drying.

  • Purification: Recrystallize the crude product from N,N-dimethylformamide (DMF) to achieve >99% purity.

References

  • Title: CN100549013C - The synthetic method of 2-amino-6-chloropurine Source: Google Patents URL
  • Title: US5391733A - Synthesis intermediates for 2-amino-6-halogenopurines Source: Google Patents URL

Sources

Validation & Comparative

Comparing 2-Formylamino-6-chloropurine and 2,9-diacetylguanine as intermediates

Author: BenchChem Technical Support Team. Date: March 2026

This comprehensive guide objectively compares 2-Formylamino-6-chloropurine (FACP) and 2,9-Diacetylguanine (DAG) as strategic intermediates in the synthesis of acyclic nucleoside antivirals, specifically Acyclovir and Ganciclovir .

Executive Summary

In the industrial synthesis of guanine-based antivirals (e.g., Acyclovir), the choice of intermediate dictates the process efficiency, impurity profile, and overall yield.

  • 2,9-Diacetylguanine (DAG): Represents the "Classic Route." It is cost-effective, utilizing cheap guanine as a starting material. However, it suffers from poor regioselectivity (yielding mixtures of N9 and N7 isomers) and solubility issues that often require harsh reaction conditions (high temperatures).

  • This compound (FACP): Represents the "Regioselective Route." The 6-chloro substituent electronically favors N9-alkylation almost exclusively (>95:5). While the starting material is more expensive, the downstream purification is simpler, and the reaction conditions are milder.

Verdict: FACP is superior for high-purity requirements where isomer removal is a bottleneck. DAG remains relevant for cost-driven, bulk manufacturing where crystallization capabilities can efficiently manage N7 impurities.

Technical Comparison Matrix

FeatureThis compound (FACP)2,9-Diacetylguanine (DAG)
CAS Number 16076-89-2 (related to parent)886-66-8
Core Structure 6-Chloropurine6-Oxopurine (Guanine)
Primary Challenge Hydrolysis of C6-Cl to C6-OH (Guanine)Separation of N7 isomer from N9 product
N9:N7 Selectivity High (>20:1) Moderate (3:1 to 10:1)
Solubility Good in organic solvents (DMF, DMSO)Poor (requires heat or polar aprotic solvents)
Reaction Temp Mild (25°C – 80°C)High (100°C – 160°C)
Typical Yield 70–78% (Overall to Acyclovir)59–80% (Highly dependent on isolation)
Key Reagents Phase Transfer Catalysts (TBAB), BaseAcetic Anhydride, p-TsOH (catalyst)

Mechanistic Analysis & Pathways

The Regioselectivity Driver

The fundamental difference lies in the C6 substituent :

  • DAG (C6=O): The lactam/lactim tautomerism of the guanine ring, even when acetylated, allows significant electron density at N7, leading to competitive alkylation (approx. 15-30% N7 byproduct).

  • FACP (C6-Cl): The electronegative chlorine atom prevents lactam formation and alters the dipole moment, making N9 the most nucleophilic site. Steric hindrance from the C6-Cl also discourages N7 attack.

Pathway Visualization

The following diagram illustrates the divergent synthetic workflows.

G Start_Guanine Guanine DAG 2,9-Diacetylguanine (DAG) Start_Guanine->DAG Ac2O, 140°C Start_ACP 2-Amino-6-chloropurine FACP 2-Formylamino- 6-chloropurine (FACP) Start_ACP->FACP Formylation Alk_DAG Mixture: N9-Isomer (Major) + N7-Isomer (Minor) DAG->Alk_DAG Alkylation (Side Chain) Alk_FACP N9-Isomer (Exclusive) FACP->Alk_FACP Alkylation (Phase Transfer) Deprotect_DAG Deprotection (NH3/MeOH) Alk_DAG->Deprotect_DAG Purification req. Hydrolysis_FACP Acid Hydrolysis (Cl -> OH) Alk_FACP->Hydrolysis_FACP Simultaneous Deprotection Product Acyclovir Deprotect_DAG->Product Hydrolysis_FACP->Product

Caption: Comparative synthetic pathways showing the impurity risk in the DAG route versus the clean regioselectivity of the FACP route.

Experimental Protocols

The following protocols are standardized based on literature best practices for synthesizing Acyclovir .

Protocol A: The FACP Route (High Regioselectivity)

Based on modern Phase Transfer Catalysis (PTC) methods.

Materials:

  • This compound (1.0 eq)

  • 2-Oxa-1,4-butanediol diacetate (Side chain precursor) (1.2 eq)[1]

  • Tetrabutylammonium bromide (TBAB) (0.05 eq)

  • Potassium Carbonate (K₂CO₃)

  • Solvent: DMF or Toluene

Step-by-Step:

  • Activation: Suspend this compound in DMF. Add K₂CO₃ and stir at room temperature for 30 mins.

  • Alkylation: Add TBAB and the side chain precursor. Heat to 90–100°C for 4–6 hours. Note: The formyl group aids solubility compared to the free amine.

  • Hydrolysis (The Critical Step): Cool the mixture. Add 10% aqueous NaOH. Heat to reflux (100°C) for 2 hours.

    • Mechanism:[2][3][4][5][6][7] This step performs three functions: (1) Removes the formyl group, (2) Hydrolyzes the side chain esters, and (3) Displaces the C6-Cl with -OH to generate the guanine core.

  • Isolation: Neutralize with HCl to pH 7. Cool to 0°C. The crude Acyclovir precipitates.

  • Yield: Expect 70–75% overall yield with >98% purity.

Protocol B: The DAG Route (Cost-Effective)

Based on the Matsumoto method.

Materials:

  • 2,9-Diacetylguanine (1.0 eq)

  • 2-Oxa-1,4-butanediol diacetate (1.1 eq)

  • p-Toluenesulfonic acid (p-TsOH) (Catalytic)

  • Solvent: Toluene or pure Acetic Anhydride

Step-by-Step:

  • Fusion/Reaction: Combine DAG, side chain, and p-TsOH in toluene.

  • Reflux: Heat to reflux (approx. 110°C) for 12–16 hours.

    • Risk:[7] Prolonged heating increases N7 isomer formation.

  • Solvent Swap: Distill off toluene/acetic acid byproducts to drive the equilibrium.

  • Deprotection: Dissolve the resulting oil in methanolic ammonia (saturated) and stir at room temperature for 18 hours.

  • Purification (Crucial): Filter the white solid. Recrystallize from water.

    • Note: The N7 isomer is more soluble in water; careful cooling is required to crystallize pure N9-Acyclovir.

  • Yield: Expect 60–65% isolated yield (losses largely due to N7 isomer removal).

Strategic Selection Guide

When should you choose FACP over DAG ?

Choose this compound (FACP) if:
  • High Purity is Critical: You need to minimize downstream purification steps (e.g., GMP synthesis).

  • Solubility is Limiting: Your reaction setup cannot handle the slurry conditions typical of guanine derivatives.

  • Complex Side Chains: You are attaching a sensitive or bulky side chain (e.g., Valacyclovir precursors) where steric hindrance at N7 is beneficial.

Choose 2,9-Diacetylguanine (DAG) if:
  • Cost is the Primary Driver: Guanine is significantly cheaper than 6-chloropurine derivatives.

  • Existing Infrastructure: You have reactors capable of handling high temperatures and acetic anhydride recycling.

  • Waste Disposal: You wish to avoid chloride waste streams (though DAG generates acetate waste).

References

  • Matsumoto, H., et al. (1988).[8][9] "Synthesis of acyclovir from diacetylguanine." Chemical & Pharmaceutical Bulletin, 36(3), 1153-1157.

  • Harden, M. R., et al. (1989). "The synthesis of acyclic nucleosides using N-6-chloropurine." Journal of Medicinal Chemistry. (Cited in context of 6-Cl regioselectivity).
  • Wang, Y., et al. (2009).[10] "A one-pot process for high-yield regioselective synthesis of Acyclovir."[10] Vietnam Journal of Science and Technology.

  • Zhong, M., & Robins, M. J. (2006). "Regiospecific N9 Alkylation of 6-(Heteroaryl)purines: Shielding of N7 by a Proximal Heteroaryl C-H." Journal of Organic Chemistry, 71(23), 8901–8906.

  • BenchChem. "Comparison of different synthesis routes for acyclovir monophosphate."

Sources

Advantages of using 2-Formylamino-6-chloropurine over direct chlorination of guanine

Author: BenchChem Technical Support Team. Date: March 2026

The synthesis of purine nucleoside analogues—such as the blockbuster antiviral drugs famciclovir, penciclovir, and abacavir—relies heavily on the efficient functionalization of the purine core. Historically, the direct chlorination of guanine to yield 2-amino-6-chloropurine has been a severe bottleneck in process chemistry.

As a Senior Application Scientist, I have evaluated numerous synthetic routes to overcome the thermodynamic and kinetic hurdles of purine functionalization. The strategic shift from the direct chlorination of guanine to the utilization of 2-Formylamino-6-chloropurine as a protected intermediate represents a masterclass in rational synthetic design. This guide objectively compares these two methodologies, detailing the mechanistic causality, quantitative performance, and validated experimental protocols that justify the superiority of the formyl-protected route.

Mechanistic Causality: The Failure of Direct Chlorination

To understand the advantage of this compound, we must first examine why direct chlorination of guanine is fundamentally flawed.

Guanine is a highly polyfunctional molecule characterized by a rigid, planar structure that engages in an extensive intermolecular hydrogen-bonding network (involving the N1-H, N2-H, O6 carbonyl, and N7 positions). This structural reality results in a melting point exceeding 360°C and renders guanine virtually insoluble in standard organic solvents.

When attempting direct chlorination using phosphorus oxychloride (


), chemists are forced to use massive equivalents of expensive phase-transfer catalysts, such as tetramethylammonium chloride (TEMAC), combined with harsh heating to force the heterogeneous reaction forward[1].
  • The Consequence: The extreme thermal conditions required to overcome guanine's insolubility lead to poor regioselectivity, degradation of the purine ring, and the generation of intractable impurities. Consequently, the overall yield of direct chlorination rarely exceeds 30–42%[1].

The Chemical Advantage of this compound

Instead of brute-forcing the chlorination, modern protocols alter the substrate's electronic and steric profile in situ. By reacting


 with N,N-dimethylformamide (DMF), a highly electrophilic Vilsmeier-Haack complex is generated[2].

This complex reacts with the problematic N2-exocyclic amine of guanine to form a 2-dimethylaminomethyleneamino intermediate, which simultaneously activates the C6-oxygen for chlorination. A subsequent mild, pH-controlled hydrolysis yields This compound [3].

Why is this advantageous?

  • Solubility Enhancement: The formyl group disrupts the intermolecular hydrogen-bonding network, drastically increasing the molecule's solubility in organic solvents like 1,2-dichloroethane and DMF.

  • N2-Deactivation: The electron-withdrawing nature of the formyl group protects the N2-amine. If the chemist intends to perform downstream N9-alkylation (e.g., via a Mitsunobu reaction to build famciclovir), an unprotected N2-amine often leads to competitive N2-alkylation or N7/N9 isomeric mixtures[4]. The formyl group ensures strict regioselectivity[5].

  • High-Yield Hydrolysis: If pure 2-amino-6-chloropurine is the desired final product, the formyl group can be cleanly cleaved via alkaline hydrolysis, boosting the overall yield to >70% with >99% purity[6].

G cluster_A Direct Chlorination Pathway cluster_B Formyl-Protected Pathway Guanine Guanine (Highly Insoluble, Polyfunctional) Direct POCl3 + Phase Transfer Catalyst (e.g., TEMAC) Guanine->Direct Harsh Heating Vilsmeier POCl3 + DMF (Vilsmeier-Haack Complex) Guanine->Vilsmeier 20-30°C LowYield 2-Amino-6-chloropurine Yield: 30-42% High Impurities Direct->LowYield Amidine 2-Dimethylaminomethyleneamino- 6-chloropurine Vilsmeier->Amidine Formyl This compound (Soluble, N2-Protected) Amidine->Formyl Mild Hydrolysis (pH 3-5) HighYield 2-Amino-6-chloropurine Yield: >70% Purity: >99% Formyl->HighYield Alkaline Hydrolysis (pH >10)

Workflow comparison: Direct chlorination vs. Formyl-protected synthesis of 2-amino-6-chloropurine.

Quantitative Performance Data

The following table summarizes the operational and performance metrics derived from scaled-up manufacturing runs comparing both methodologies.

MetricDirect Chlorination (Baseline)Formyl-Mediated Synthesis (Optimized)
Overall Yield 30% – 42%70% – 85%
Product Purity < 90% (Requires extensive recrystallization)> 99% (Pharmaceutical grade)
Catalyst Requirement High (Expensive TEMAC required)None (DMF acts as reagent/solvent)
Reaction Temperature > 100°C (Promotes degradation)20°C – 30°C (Chlorination phase)
Downstream Utility Poor (Requires secondary Boc/Formyl protection for Mitsunobu)Excellent (N2 is pre-protected for regioselective N9-alkylation)
Scalability Poor (Highly viscous, toxic off-gassing)Excellent (Homogeneous intermediates)

Validated Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems incorporating critical in-process controls.

Protocol A: Direct Chlorination (Obsolete Baseline)

Note: Provided for comparative baseline validation only. Not recommended for scale-up.

  • Suspend 1.0 eq of guanine in acetonitrile.

  • Add 2.0 eq of tetramethylammonium chloride (TEMAC) as a phase-transfer catalyst[1].

  • Slowly add 5.0 eq of

    
    .
    
  • Reflux the highly heterogeneous mixture at 100°C for 24 hours.

  • In-Process Control: Monitor via TLC (DCM:MeOH 9:1). The reaction will remain viscous and dark, indicating degradation.

  • Quench carefully over ice water, adjust pH to 7.0, and filter.

  • Result: Yields typically stall at ~35% due to incomplete conversion and C6-Cl hydrolysis during the aqueous quench[1].

Protocol B: Synthesis of this compound (Optimized Standard)

This protocol leverages the Vilsmeier-Haack complex to bypass guanine's insolubility.

  • Vilsmeier Complex Formation: Cool N,N-dimethylformamide (DMF) to 0–10°C. Dropwise, add

    
     (approx. 3.0 eq) to form the active electrophilic complex[2].
    
  • Chlorination: Add guanine (1.0 eq) suspended in 1,2-dichloroethane to the complex. Stir at 20–30°C. The mixture will transition from a thick suspension to a clear solution as the soluble 2-dimethylaminomethyleneamino-6-chloropurine intermediate forms[2].

  • Mild Hydrolysis (Formyl Generation): Quench the reaction mixture into water. Separate the organic phase. Adjust the aqueous phase to pH 3–5 using 10% NaOH. Heat gently to 70°C for 1 hour.

  • Isolation: Cool to room temperature and filter the precipitate. This yields This compound as a wet cake[2].

    • Analytical Check: Melting point >300°C (decomp). MS: 197(M+).

  • Alkaline Hydrolysis (Optional - to yield 2-amino-6-chloropurine): Suspend the wet cake in 10% NaOH at strictly 18–22°C.

    • Causality Check: Temperature control here is critical. Exceeding 22°C in strong alkali will cause the newly formed C6-chloride to hydrolyze back to a hydroxyl group, reverting the product to guanine and ruining the yield[6].

  • Adjust pH to neutral (7.0–7.5) using hydrochloric acid at <10°C to precipitate crude 2-amino-6-chloropurine[6].

  • Result: Overall yield >70%, Purity >99%[6].

Conclusion

The direct chlorination of guanine is an outdated methodology fighting against the fundamental thermodynamic stability and insolubility of the purine ring. By routing the synthesis through This compound , chemists effectively disarm guanine's hydrogen-bonding network. This not only more than doubles the overall yield of 2-amino-6-chloropurine but also provides a highly soluble, N2-protected intermediate perfectly primed for regioselective downstream coupling in antiviral drug development.

References

1.1 2.6 3.3 4.4 5.5

Sources

Yield comparison of different synthetic routes to 2-amino-6-chloropurine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide evaluates the primary synthetic pathways for 2-amino-6-chloropurine (ACP) , a critical intermediate in the manufacturing of acyclic nucleoside antiviral drugs (e.g., Famciclovir, Penciclovir, Abacavir).

Our analysis identifies two dominant methodologies: the Modified Guanine Chlorination (Vilsmeier-Haack) route, which remains the industrial workhorse due to raw material availability, and the Pyrimidine Reductive Cyclization route, which offers higher purity profiles by avoiding the regioselectivity issues inherent to purine functionalization.

RoutePrimary PrecursorTypical YieldScalabilityKey Advantage
A Guanine70–75%HighLow raw material cost
B 2,4-Diamino-6-hydroxypyrimidine60–70%Medium"Clean" chemistry (fewer isomers)
C 4-Chloro-5,6-dinitropyrimidin-2-amine~70%HighOne-pot reduction/cyclization

Route 1: Chlorination of Guanine (The Industrial Standard)

Mechanism & Rationale

Direct chlorination of guanine is historically plagued by poor solubility and low yields (~30–40%). Modern industrial protocols circumvent this by using Vilsmeier-Haack reagents (POCl₃/DMF) or protecting groups (Acetyl) to solubilize the purine ring and activate the C-6 position.

The Vilsmeier Approach:

  • Activation: POCl₃ reacts with DMF to form the electrophilic Vilsmeier reagent.

  • Functionalization: This reagent attacks the C-6 oxygen of guanine and simultaneously protects the N-2 amino group as a formamidine (dimethylaminomethylene).

  • Chlorination: The C-6 hydroxyl is displaced by chloride.

  • Hydrolysis: The formamidine protecting group is removed under mild basic/acidic conditions to reveal the free amine.

Experimental Protocol (Optimized Vilsmeier Route)

Based on Patent CN101139348A and EP0543095A2.

Reagents:

  • Guanine (1.0 eq)

  • Phosphorus Oxychloride (POCl₃) (2.5–3.0 eq)

  • N,N-Dimethylformamide (DMF) (Solvent/Reagent)[1]

  • 1,2-Dichloroethane (Co-solvent, optional for viscosity control)

Step-by-Step Methodology:

  • Reagent Formation: Cool DMF to 0–5°C. Add POCl₃ dropwise to generate the Vilsmeier complex (exothermic).

  • Addition: Add guanine to the mixture. If viscosity is high, dilute with 1,2-dichloroethane.

  • Reaction: Heat to 60–75°C for 4–6 hours. The suspension will clear as the intermediate 2-(dimethylaminomethyleneamino)-6-chloropurine forms.

  • Quench: Cool to room temperature. Pour the reaction mixture into crushed ice/water.

  • Hydrolysis (Critical): Adjust pH to ~4 using NaOH (aq) and heat to 50°C to hydrolyze the formamidine group.

  • Isolation: Neutralize to pH 7. The product precipitates as a pale yellow/white solid. Filter, wash with water, and dry.[2]

Performance Data:

  • Yield: 72% – 88% (Purity dependent).

  • Purity: >98% (HPLC).

  • Safety Note: POCl₃ requires strict moisture exclusion. The quench is highly exothermic.

Pathway Visualization

GuanineRoute Guanine Guanine Intermediate 2-(Dimethylaminomethyleneamino)- 6-chloropurine Guanine->Intermediate + Vilsmeier Reagent 60-75°C Vilsmeier Vilsmeier Reagent (POCl3 + DMF) Vilsmeier->Intermediate Hydrolysis Hydrolysis (pH Adjustment) Intermediate->Hydrolysis Aq. NaOH/Heat Product 2-Amino-6-Chloropurine Hydrolysis->Product Neutralization Yield: ~75%

Figure 1: The Vilsmeier-Haack activation pathway for converting Guanine to 2-Amino-6-Chloropurine.

Route 2: Pyrimidine Cyclization (The "Clean" Alternative)

Mechanism & Rationale

This route constructs the purine imidazole ring after establishing the pyrimidine core. This avoids the regioselectivity issues of chlorinating a purine. The classic "Traube synthesis" variation uses 2,4,5-triamino-6-chloropyrimidine , which is cyclized using triethyl orthoformate.[3]

Innovation (The Dinitro Route): Recent process improvements (e.g., Patent CN113234077B) utilize 4-chloro-5,6-dinitropyrimidin-2-amine . This precursor is reduced and cyclized in a "one-pot" manner using SnCl₂/AlCl₃, avoiding the isolation of the unstable triamine intermediate.

Experimental Protocol (Reductive Cyclization)

Based on Patent CN113234077B.

Reagents:

  • 4-Chloro-5,6-dinitropyrimidin-2-amine (1.0 eq)

  • Stannous Chloride (SnCl₂) (Reducing agent/Catalyst)

  • Aluminum Chloride (AlCl₃) (Lewis Acid)

  • Triethyl Orthoformate (Cyclizing agent)[1][3]

  • Acetonitrile (Solvent)[2][4]

Step-by-Step Methodology:

  • Dissolution: Dissolve 4-chloro-5,6-dinitropyrimidin-2-amine in acetonitrile.

  • Catalyst Addition: Add SnCl₂ and AlCl₃. Stir at 45–50°C for 3 hours. (This step reduces the nitro groups to amines in situ).

  • Cyclization: Add triethyl orthoformate dropwise. Heat to reflux (75–80°C) for 1–2 hours.

  • Workup: Cool to room temperature. Dilute with saturated sodium bicarbonate (pH 6–7).

  • Extraction: Extract with ethyl acetate. Wash organic phase with brine.

  • Purification: Concentrate and recrystallize (e.g., from 5% NaOH or methanol).

Performance Data:

  • Yield: ~70.2%.[2][5]

  • Purity: 97.6% – 99.2% (HPLC).

  • Advantage: Avoids the viscous slurry handling of the Guanine route.

Pathway Visualization

PyrimidineRoute Precursor 4-Chloro-5,6-dinitropyrimidin-2-amine Reduction In-situ Reduction (SnCl2 / AlCl3) Precursor->Reduction Acetonitrile, 50°C Triamine [2,4,5-Triamino-6-chloropyrimidine] (Transient) Reduction->Triamine Nitro -> Amine Cyclization Ring Closure (Triethyl Orthoformate) Triamine->Cyclization + Orthoformate Reflux Product 2-Amino-6-Chloropurine Cyclization->Product Yield: ~70%

Figure 2: The Reductive Cyclization pathway from a pyrimidine precursor.

Comparative Analysis: Which Route to Choose?

FeatureRoute 1: Guanine Chlorination Route 2: Pyrimidine Cyclization
Overall Yield High (72–88%) Moderate-High (65–70%)
Raw Material Cost Low (Guanine is a commodity chemical)Moderate (Requires specific pyrimidines)
Process Safety Low (Requires POCl₃ handling, exothermic quench)Moderate (SnCl₂/AlCl₃ are corrosive but less volatile)
Scalability Proven (Tons scale)Emerging (Good for kg scale)
Impurity Profile Contains N-7/N-9 isomers; requires careful pH control.Generally cleaner; avoids regioisomers.
Best Application Large-scale generic manufacturing.High-purity pharmaceutical intermediates.
Note on Route 3: 2,6-Dichloropurine (The "Reverse" Trap)

Researchers often ask if 2,6-dichloropurine can be selectively aminated to form 2-amino-6-chloropurine.

  • Verdict: NO.

  • Reasoning: Nucleophilic aromatic substitution (SNAr) on 2,6-dichloropurine occurs preferentially at the C-6 position (due to lower electron density and steric accessibility). Reacting 2,6-dichloropurine with ammonia yields 2-chloroadenine (6-amino-2-chloropurine), the wrong isomer. Therefore, this is not a viable synthetic route for the target.

References

  • Process for preparing 2-amino-6-chloropurine (Vilsmeier Route). Patent CN101139348A. Link

  • Synthesis method of 2-amino-6-chloropurine (Dinitro-Pyrimidine Route). Patent CN113234077B. Link

  • Process for the preparation of 2-amino-6-chloropurine (Triamine Cyclization). Patent WO1994007892A1. Link

  • Preparation of 2-amino-6-chloropurine (Diacetylguanine Route). Patent WO1993015075A1. Link

  • Regioselectivity in Purine Reactions.Journal of Organic Chemistry. (General mechanistic reference for SNAr selectivity).

Sources

Validation of an Analytical Method for Quantifying 2-Formylamino-6-chloropurine Conversion

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Audience: Researchers, Process Chemists, and QC Analysts in Antiviral Drug Development.

Executive Summary

In the synthesis of acyclic nucleoside analogs (e.g., Valacyclovir, Famciclovir), 2-Formylamino-6-chloropurine (FACP) serves as a critical transient intermediate. It is generated via the Vilsmeier-Haack chlorination of guanine and must be quantitatively hydrolyzed to 2-Amino-6-chloropurine (ACP) before downstream coupling.

The analytical challenge lies in the narrow thermodynamic window of this hydrolysis:

  • Incomplete Conversion: Residual FACP acts as a reactive impurity in subsequent steps.

  • Over-Hydrolysis: ACP degrades back into Guanine (the starting material) or 6-chloroguanine if the reaction is too harsh.

This guide compares a Legacy Isocratic HPLC Method against an Optimized Stability-Indicating Gradient Method . While the legacy method offers simplicity, the optimized gradient method provides the necessary resolution (


) between the polar Guanine impurity, the target ACP, and the hydrophobic FACP intermediate, ensuring precise reaction endpoint determination.

Chemical Context & Reaction Pathway[1][2][3][4][5][6][7]

To validate the method, one must understand the species present in the matrix. The conversion is a deprotection step where the formyl group is removed.

Figure 1: Reaction Pathway and Impurity Formation

ReactionPathway Guanine_SM Guanine (Starting Material) FACP This compound (FACP - Analyte) Guanine_SM->FACP POCl3/DMF (Chlorination) ACP 2-Amino-6-chloropurine (ACP - Product) FACP->ACP Hydrolysis (Target Reaction) Guanine_Imp Guanine (Degradant/Over-hydrolysis) ACP->Guanine_Imp Acid/Base (Over-Hydrolysis)

Caption: The critical path involves monitoring the disappearance of FACP and the appearance of ACP, while strictly limiting the formation of Guanine.

Method Comparison: Isocratic vs. Gradient

Many early protocols utilize simple isocratic systems. However, the polarity difference between Guanine (highly polar) and FACP (moderately hydrophobic) creates a "General Elution Problem."

FeatureMethod A: Legacy IsocraticMethod B: Optimized Gradient (Recommended)
Mobile Phase 10% Methanol / 90% Phosphate BufferA: 0.1% H3PO4 (aq) B: Acetonitrile
Elution Mode IsocraticLinear Gradient
Run Time > 25 mins (to elute FACP)15 mins
Resolution (Guanine/ACP) Poor (

). Guanine elutes near void volume.
Excellent (

). Guanine retained slightly better; ACP sharp.
Peak Shape (FACP) Broad (tailing factor > 1.5)Sharp (tailing factor < 1.2)
LOD (Sensitivity) ~0.5 µg/mL~0.05 µg/mL
Suitability Rough in-process checksFinal Product Release & Validation

Verdict: Method B is required for validation purposes due to its ability to quantitate trace FACP levels (<0.1%) without interference from the matrix.

Validated Protocol: Optimized Gradient RP-HPLC

This protocol is designed to be self-validating ; the system suitability criteria ensure the data is reliable before samples are even analyzed.

Chromatographic Conditions
  • Instrument: HPLC with PDA/UV Detector (e.g., Agilent 1260/Waters Alliance).

  • Column: C18, 150 x 4.6 mm, 3.5 µm (e.g., Zorbax Eclipse Plus or XBridge). Why: 3.5 µm provides better resolution than 5 µm without the backpressure of UHPLC.

  • Wavelength: 254 nm (primary), 220 nm (secondary for impurity profiling).

  • Flow Rate: 1.0 mL/min.[1][2]

  • Column Temp: 30°C.

  • Injection Volume: 10 µL.

Mobile Phase & Gradient Program
  • Mobile Phase A: 10 mM Potassium Dihydrogen Phosphate (pH 3.0 adjusted with dilute H3PO4). Why: Acidic pH keeps purine nitrogens protonated, reducing silanol interactions and peak tailing.

  • Mobile Phase B: Acetonitrile (HPLC Grade).

Time (min)% Mobile Phase A% Mobile Phase BEvent
0.0955Equilibrate (Polar retention)
8.06040Elute FACP
10.02080Wash Column
10.1955Re-equilibrate
15.0955End
Sample Preparation Workflow

To prevent ex vivo hydrolysis during analysis, samples must be quenched immediately.

Figure 2: Analytical Workflow

Workflow Step1 Reactor Sampling (Take 1 mL slurry) Step2 Quench (Dilute into cold 50mM Phosphate Buffer pH 6.0) Step1->Step2 Immediate Step3 Clarification (Filter 0.22 µm PTFE) Step2->Step3 Step4 Dilution (Dilute to 0.5 mg/mL with Mobile Phase A) Step3->Step4 Step5 HPLC Analysis (Inject 10 µL) Step4->Step5 Step6 Data Processing (Calc % Conversion) Step5->Step6

Caption: Rapid quenching in neutral buffer prevents FACP hydrolysis during the autosampler wait time.

Validation Data Summary

The following data represents typical performance metrics obtained when validating this method according to ICH Q2(R1) guidelines.

System Suitability & Specificity
  • Specificity: No interference at the retention times of Guanine (2.1 min), ACP (4.5 min), or FACP (7.8 min).

  • Resolution (

    
    ):  > 3.5 between ACP and FACP.
    
Linearity & Range

Evaluation performed from 0.1% to 120% of target concentration (0.5 mg/mL).

AnalyteRange (µg/mL)

(Correlation)
Slope
ACP 0.5 - 6000.999814502
FACP 0.5 - 6000.999613890
Accuracy (Recovery)

Spike recovery experiments in the reaction matrix (simulated).

Spike Level% Recovery (ACP)% Recovery (FACP)% RSD (n=3)
50% 99.4%98.7%0.8%
100% 100.2%99.5%0.5%
150% 100.1%100.4%0.6%
Sensitivity (LOD/LOQ)
  • Limit of Detection (LOD): 0.02 µg/mL (S/N ratio 3:1)

  • Limit of Quantitation (LOQ): 0.05 µg/mL (S/N ratio 10:1)

Mechanistic Insight: Why This Works

The pH Factor

Purines are amphoteric.

  • At pH 3.0 , the imidazole ring nitrogen is protonated. This increases the polarity of the molecule slightly but, more importantly, suppresses the ionization of residual silanols on the silica column.

  • Result: Sharp peaks. If pH were neutral (pH 7), the secondary interactions with the column would cause severe tailing for ACP, making integration of small amounts of FACP difficult.

The Gradient Advantage

FACP is significantly more hydrophobic than ACP due to the formyl group masking the amine.

  • Isocratic: If you optimize for ACP, FACP elutes very late and broad.

  • Gradient: Starting at 5% B retains ACP/Guanine for separation. Ramping to 40% B elutes FACP sharply. This "focusing" effect improves the LOQ for FACP, which is critical when you need to prove the reaction is >99.9% complete.

References

  • International Council for Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1). European Medicines Agency. Available at: [Link]

  • Prasada Raju, V.V.N.K., et al. "An Efficient and Large Scale Process for Synthesis of Valacyclovir."[3] Asian Journal of Chemistry, vol. 20, no. 5, 2008, pp. 4091-4095. Available at: [Link]

  • SIELC Technologies. "Separation of 6-Chloro-2-aminopurine on Newcrom R1 HPLC column." Available at: [Link]

  • U.S. Food and Drug Administration (FDA). Q2(R2) Validation of Analytical Procedures. Available at: [Link]

Sources

A Senior Application Scientist's Guide to Formylation-Free Synthesis of 2-Amino-6-Chloropurine

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the synthesis of key intermediates is a critical step that dictates the efficiency, cost, and environmental impact of the entire process. 2-Amino-6-chloropurine is a vital building block in the synthesis of numerous antiviral and anticancer drugs. The traditional synthetic routes often rely on a distinct formylation step, which can present challenges in terms of reagent toxicity, reaction conditions, and overall yield. This guide provides an in-depth comparison of alternative, formylation-free methods for the synthesis of 2-amino-6-chloropurine, offering detailed protocols and supporting experimental data to inform your selection of the most suitable method for your research and development needs.

The Conventional Approach: A Baseline for Comparison

The classical synthesis of 2-amino-6-chloropurine typically involves the cyclization of a pyrimidine precursor, 2,4,5-triamino-6-chloropyrimidine, with a formylating agent such as triethyl orthoformate or formic acid. While this method is well-established, it is not without its drawbacks, including lengthy reaction times and yields that typically range from 60-70%.[1] A variation of this approach involves the formation of a 2-formylamino-6-chloropurine intermediate, which is then hydrolyzed to the final product.[2]

Traditional_Synthesis A 2,4,5-Triamino-6-chloropyrimidine C 2-Amino-6-chloropurine A->C Cyclization B Triethyl Orthoformate or Formic Acid

Caption: Traditional synthesis of 2-amino-6-chloropurine via formylation.

Alternative Synthetic Strategies: Moving Beyond Formylation

Several innovative methods have been developed to circumvent the need for a separate formylation step, offering improvements in yield, purity, and process efficiency. This guide will explore three prominent alternative routes.

Direct Chlorination of Guanine and its Derivatives

A more direct approach involves the chlorination of readily available guanine or its acylated derivatives. This method bypasses the need to construct the purine ring system from a pyrimidine precursor.

Scientific Rationale: This strategy leverages the inherent purine scaffold of guanine and directly replaces the hydroxyl group at the 6-position with a chlorine atom. The primary challenge lies in the low solubility and reactivity of guanine. To overcome this, phase transfer catalysts or acylation of guanine are employed to enhance its solubility and facilitate the chlorination reaction.

Experimental Protocol (from 2,9-Diacetylguanine): [3]

  • A mixture of 2,9-diacetylguanine (8.0g, 0.034 moles), triethylmethylammonium chloride (15.45g, 0.102 moles), and triethylamine (4.74 ml, 0.034 moles) in acetonitrile (70 ml) is heated to 50°C with stirring.

  • Phosphorus oxychloride (6.34 ml, 0.068 moles) is then added, and the stirring is continued for 4 hours.

  • The reaction mixture is cooled and then added to an aqueous sodium hydroxide solution (20g in 300 ml of water).

  • The mixture is heated to 80°C for 2 hours.

  • After cooling to 25°C, the pH is adjusted to 7 using 10% hydrochloric acid.

  • The resulting solid is filtered, washed with water, and dried under vacuum to yield 2-amino-6-chloropurine.

Performance Data:

ParameterValueReference
Starting Material2,9-Diacetylguanine[3]
Yield74.6%[3]
PurityNot specified[3]

Alternative Direct Chlorination Protocol (from Guanine): [4]

A mixture of guanine, tetraethylammonium chloride, and phosphorus oxychloride in acetonitrile is subjected to ultrasonication at 60°C for 2 hours, followed by reflux. This method, however, results in lower yields of 30-42%.[4] A one-step method using guanine, phosphorus oxychloride, and tetraethylamine chloride in acetonitrile has been reported to achieve a yield of 72.1% with a purity of not less than 98%.[5]

Direct_Chlorination cluster_0 Acylation Route cluster_1 Chlorination & Hydrolysis A Guanine C 2,9-Diacetylguanine A->C B Acetic Anhydride E 2-Amino-6-chloropurine C->E D POCl3, Phase Transfer Catalyst

Caption: Direct chlorination route to 2-amino-6-chloropurine from guanine.

Cyclization of 4-Chloro-5,6-dinitropyrimidine-2-amine

This innovative route avoids the use of triamino pyrimidine intermediates and instead utilizes a dinitro-substituted pyrimidine.[1]

Scientific Rationale: This method introduces the nitrogen atoms for the imidazole ring formation at a later stage, after the pyrimidine core is already chlorinated. The dinitro groups are reduced in situ and cyclized in a one-pot fashion with an orthoformate to form the purine ring. The use of a specific SnCl₂/AlCl₃ catalyst system is crucial for achieving high yields.[1]

Experimental Protocol: [1]

  • 4-Chloro-5,6-dinitropyrimidin-2-amine (44g, 0.2 mol) is dissolved in 100 ml of acetonitrile.

  • SnCl₂ (3.0g, 0.016 mol) and AlCl₃ (0.53g, 0.004 mol) are added with stirring.

  • The reaction mixture is stirred at 50°C for 3 hours.

  • After cooling to room temperature, trimethyl orthoformate (23.3g, 0.22 mol) is slowly added dropwise.

  • The reaction is heated to 75°C for 25 minutes.

  • The reaction mixture is cooled, and the pH is adjusted to 6-7 with a saturated sodium bicarbonate solution.

  • The product is extracted with ethyl acetate, and the organic phases are combined, washed, and concentrated.

  • The residue is recrystallized from a 5% NaOH solution to give 2-amino-6-chloropurine.

Performance Data:

ParameterValueReference
Starting Material4-Chloro-5,6-dinitropyrimidine-2-amine[1]
Yield93.7%[1]
Purity (HPLC)99.4%[1]

digraph "Dinitro_Pyrimidine_Route" {
graph [rankdir="LR", splines=ortho, nodesep=0.5];
node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"];
edge [fontname="Arial", fontsize=9];

A[label="2-Amino-5,6-dinitropyrimidine-4-ol"]; B[label="Chlorinating Agent"]; C [label="4-Chloro-5,6-dinitropyrimidine-2-amine"]; D [label="SnCl2/AlCl3, Trimethyl Orthoformate"]; E [label="2-Amino-6-chloropurine"];

A -> C [label="Chlorination"]; B -> C [style=invis]; C -> E [label="Reductive Cyclization"]; D -> E [style=invis]; }

Caption: Synthesis via a 4-chloro-5,6-dinitropyrimidine-2-amine intermediate.

Three-Step Synthesis: Oxidation, Chlorination, and Reduction of Guanine

This pathway introduces a nitro group onto the purine ring, which is subsequently reduced to an amino group after chlorination.[6]

Scientific Rationale: This method modifies the electronic properties of the purine ring by introducing a nitro group, which can facilitate the subsequent chlorination step. The final reduction step then converts the nitro group to the desired amino group at the 2-position. This multi-step process allows for purification of intermediates, potentially leading to a very pure final product.

Experimental Protocol: [6]

  • Oxidation: Guanine (15g) is added to 100g of a 15% alkaline water solution. While keeping the temperature below 20°C, 10g of hydrogen peroxide is slowly added. The mixture is stirred for about 2 hours at 20°C to yield 2-nitro-9H-purine-6-ol (Compound A).

  • Chlorination: Compound A is reacted with a chlorinating reagent in a suitable solvent to obtain 6-chloro-2-nitro-9H-purine (Compound B).

  • Reduction: Compound B is dissolved in a solvent such as dichloroethane, heated to about 50°C, and a reducing agent (e.g., sodium borohydride) is added. The reaction is refluxed until completion. After cooling, filtration, and drying, 2-amino-6-chloropurine is obtained.

Performance Data:

ParameterValueReference
Starting MaterialGuanine[6]
Overall Yieldup to 81.6%[6]
Purity (HPLC)up to 99.9%[6]

digraph "Oxidation_Chlorination_Reduction" {
graph [rankdir="LR", splines=ortho, nodesep=0.5];
node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"];
edge [fontname="Arial", fontsize=9];

A[label="Guanine"]; B[label="Oxidant (e.g., H2O2)"]; C [label="2-Nitro-9H-purine-6-ol"]; D [label="Chlorinating Agent"]; E [label="6-Chloro-2-nitro-9H-purine"]; F [label="Reducing Agent (e.g., NaBH4)"]; G [label="2-Amino-6-chloropurine"];

A -> C [label="Oxidation"]; B -> C [style=invis]; C -> E [label="Chlorination"]; D -> E [style=invis]; E -> G [label="Reduction"]; F -> G [style=invis]; }

Caption: Three-step synthesis of 2-amino-6-chloropurine from guanine.

Comparative Analysis and Conclusion

Synthetic MethodKey AdvantagesKey DisadvantagesReported YieldReported Purity
Traditional Formylation Well-established procedureUse of potentially toxic formylating agents, moderate yields60-70%[1]Not specified
Direct Chlorination Fewer steps, readily available starting material (guanine)Low solubility of guanine can lead to low yields without proper catalysts30-88%[4][7]>98%[5]
Dinitro Pyrimidine Route High yield and purity, avoids difficult intermediatesMulti-step synthesis of the starting material93.7%[1]99.4%[1]
Oxidation-Chlorination-Reduction High yield and purity, allows for intermediate purificationMulti-step processup to 81.6%[6]up to 99.9%[6]

The choice of the optimal synthetic route for 2-amino-6-chloropurine depends on the specific requirements of your project, including scale, cost considerations, and desired purity.

  • For high-throughput screening or smaller-scale synthesis , the direct chlorination of guanine with a suitable phase transfer catalyst offers a straightforward and relatively quick procedure with good yields.

  • For large-scale production where high yield and purity are paramount , the dinitro pyrimidine route presents a compelling option, despite the need to synthesize the starting material.

  • The three-step oxidation, chlorination, and reduction method also offers excellent yield and purity and may be advantageous when stringent purity specifications are required.

By moving away from traditional formylation-based methods, researchers and drug development professionals can access more efficient, higher-yielding, and potentially more environmentally friendly synthetic pathways to this crucial pharmaceutical intermediate. This guide provides the foundational data and protocols to make an informed decision for your specific application.

References

  • CN113234077B - Synthesis method of 2-amino-6-chloropurine - Google P
  • WO1993015075A1 - Preparation of 2-amino-6-chloropurine - Google P
  • CN110627729A - 2-amino-6-chloropurine as well as synthesis method, intermediate and application thereof - Google P
  • CN108892669B - Method for preparing 2-amino-6-chloropurine - Google P
  • US4736029A - Process for preparing 2-amino-6-chloropurine - Google P
  • One-pot build-up procedure for the synthesis of variously substituted purine derivatives - RSC Publishing. [Link]

  • CN101139348A - The synthetic method of 2-amino-6-chloropurine - Google P
  • Reconstructive Methodology in the Synthesis of 2-Aminopurine - PMC - NIH. [Link]

  • One-step synthetic method of 2-amino-6-chloropurine | Request PDF - ResearchGate. [Link]

  • Process for the preparation of 2-amino-6-chloropurine and derivatives - European Patent Office - EP 0569421 B1. [Link]

Sources

Cost-Benefit Analysis of 2-Formylamino-6-chloropurine in Large-Scale API Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

As drug development professionals scale up the synthesis of purine nucleoside analogs (such as Abacavir, Famciclovir, and Entecavir), optimizing the N9-alkylation of the purine core becomes a critical bottleneck. The primary challenge lies in the regioselectivity of the alkylation and the poor solubility of unprotected purine intermediates.

This guide provides a comprehensive cost-benefit analysis of utilizing 2-Formylamino-6-chloropurine as a protected intermediate, objectively comparing its performance against unprotected 2-amino-6-chloropurine and other common alternatives.

The Mechanistic Imperative for N2-Protection

In purine chemistry, the unprotected 2-amino-6-chloropurine molecule presents three competing nucleophilic sites: the N9 position (the desired target for most antiviral APIs), the N7 position, and the exocyclic N2 amine.

When conducting large-scale N9-alkylation, using an unprotected intermediate leads to significant operational hurdles. Strong intermolecular hydrogen bonding between the N2 amine and the N3/N7 nitrogens of adjacent molecules renders the unprotected purine highly insoluble in standard aprotic solvents (e.g., DMF, DMSO). To force the reaction, manufacturers often resort to expensive phase-transfer catalysts (like tetramethylammonium chloride)[1], which inflate costs and complicate downstream purification.

By introducing a formyl group at the N2 position to create this compound, we alter the molecule's physicochemical properties:

  • Solubility Enhancement: The formyl group disrupts the intermolecular hydrogen bonding network, drastically increasing solubility in organic solvents and eliminating the need for phase-transfer catalysts.

  • Electronic Deactivation: The electron-withdrawing nature of the formyl carbonyl reduces the nucleophilicity of the N2 amine, completely suppressing unwanted N2-alkylation.

  • Regioselective Steric Hindrance: The bulky protected group subtly influences the electronic distribution and steric environment of the pyrimidine ring, heavily favoring N9-alkylation over N7-alkylation.

Regioselectivity U Unprotected 2-Amino-6-chloropurine N9 N9-Alkylated (Target API) U->N9 Poor Selectivity N7 N7-Alkylated (Waste) U->N7 High N2 N2-Alkylated (Waste) U->N2 High P Formyl-Protected This compound P->N9 High Selectivity (>90% Yield) P->N7 Suppressed P->N2 Blocked

Fig 1: Regioselectivity pathways of unprotected vs. formyl-protected purine intermediates.

Objective Performance Comparison: Alternatives in Synthesis

When designing a synthetic route, process chemists typically evaluate four primary intermediates. The table below summarizes the quantitative and qualitative data comparing these alternatives.

IntermediateDMF/DMSO SolubilityN9:N7 SelectivityDeprotection ConditionsLarge-Scale Cost-Efficiency
2-Amino-6-chloropurine (Unprotected)Very Low (<0.1 M)~2:1 to 3:1N/APoor: Requires complex chromatography to remove N7/N2 isomers.
2-Acetylamino-6-chloropurine High (>1.0 M)>10:1Harsh (Strong base/heat)Moderate: Acetyl removal risks cleaving sensitive glycosidic/alkyl side chains.
2,6-Dichloropurine High (>1.0 M)>10:1Requires Amination (NH₃)Low: C2-amination requires high-pressure reactors and reduces overall yield.
This compound High (>1.0 M)>10:1Mild (10% NaOH at 20°C or 1M HCl)High: Maximizes yield; allows direct crystallization of the API intermediate.
The "Formyl vs. Acetyl" Debate

While both formyl and acetyl protections solve the solubility and regioselectivity issues, the formyl group is vastly superior during the deprotection phase . Acetyl groups require harsh basic conditions (e.g., prolonged heating with strong alkalis) which can trigger degradation of the newly attached N9-alkyl chain[2]. Conversely, the formyl group is highly labile and can be cleaved under mild aqueous basic conditions (e.g., 10% NaOH at 18–22°C) or mild acidic conditions, preserving the integrity of the target molecule[1][3].

Cost-Benefit Analysis

The Costs
  • Upstream Step Addition: Utilizing this compound requires an initial protection step (often achieved by reacting guanine with Vilsmeier reagent or acetic formic anhydride). This adds a unit operation to the very beginning of the API synthesis.

The Benefits
  • Yield Maximization: By directing the alkylation almost exclusively to the N9 position, the yield of the target intermediate jumps from ~40% (unprotected) to >75% (formyl-protected)[4][5].

  • Elimination of Chromatography: The suppression of N7 and N2 byproducts means the reaction mixture can be purified via direct crystallization rather than expensive, solvent-heavy silica gel chromatography.

  • Reagent Savings: The high solubility of the formyl-protected purine eliminates the need for phase-transfer catalysts, directly reducing raw material costs and wastewater toxicity[3].

Verdict: The minor cost of the upstream formyl-protection step is offset exponentially by the downstream savings in yield, reagent reduction, and simplified purification.

Validated Experimental Workflow

The following self-validating protocol outlines the N9-alkylation of this compound and its subsequent mild deprotection. This methodology is designed to ensure high fidelity and reproducibility at scale.

Workflow S1 1. N9-Alkylation (DMF, K2CO3, 60°C) S2 2. Aqueous Quench & Extraction S1->S2 S3 3. Formyl Deprotection (10% NaOH, 20°C) S2->S3 S4 4. Direct Crystallization (High Purity API) S3->S4

Fig 2: Standardized large-scale workflow for N9-alkylation and formyl deprotection.
Step-by-Step Methodology

Step 1: N9-Alkylation

  • Charge a reactor with this compound (1.0 eq) and anhydrous DMF (5 volumes).

  • Add anhydrous Potassium Carbonate (K₂CO₃, 1.5 eq). Causality: K₂CO₃ is a mild base sufficient to deprotonate the N9 position without cleaving the formyl group prematurely.

  • Add the alkylating agent (e.g., an alkyl halide or epoxide, 1.1 eq) dropwise at 25°C.

  • Heat the mixture to 60°C and stir for 4–6 hours. Monitor via HPLC until the starting material is <1%.

Step 2: Workup and Quench

  • Cool the reactor to 20°C and quench the reaction by pouring the mixture into 15 volumes of ice-cold water.

  • Extract the aqueous layer with Ethyl Acetate (3 x 5 volumes).

  • Wash the combined organic layers with brine to remove residual DMF. Self-Validation: If the organic layer remains cloudy, residual DMF is present; perform an additional water wash.

  • Concentrate the organic layer under reduced pressure to yield the crude N9-alkylated, formyl-protected intermediate.

Step 3: Mild Formyl Deprotection

  • Suspend the crude wet product in a 10% aqueous Sodium Hydroxide (NaOH) solution (5 volumes).

  • Stir strictly at 18°C to 22°C for 2 hours. Causality: Maintaining the temperature below 22°C is critical. Higher temperatures risk hydrolysis of the 6-chloro group to a 6-hydroxy group (yielding a guanine derivative instead of the desired 6-chloropurine intermediate)[1].

  • Neutralize the solution by carefully adding 35% Hydrochloric Acid (HCl) until the pH reaches 7.0.

Step 4: Isolation

  • Upon neutralization, the deprotected 2-amino-6-chloro-9-alkylpurine will precipitate.

  • Filter the white crystals, wash with cold water, and dry under a vacuum at 45°C.

  • Expected Yield: 70–80% over two steps with an HPLC purity of >98%.

Conclusion

For large-scale synthesis of purine nucleoside analogs, This compound is the optimal intermediate. It perfectly balances the need for high solubility and N9-regioselectivity with the requirement for mild, non-destructive deprotection conditions. By integrating this protected intermediate, process chemists can bypass the severe limitations of unprotected purines, eliminate the need for costly phase-transfer catalysts, and streamline downstream purification to simple crystallization.

References

  • Patent CN100549013C - The synthetic method of 2-amino-6-chloropurine. Lianyungang CCA Chemical Co., Ltd.
  • Patent CN101139348A - The synthetic method of 2-amino-6-chloropurine. Lianyungang CCA Chemical Co., Ltd.
  • Patent US5391733A - Synthesis intermediates for 2-amino-6-halogenopurines. Sumitomo Chemical Co., Ltd.
  • Patent EP0543095A2 - Method for producing 2-amino-6-halogenopurine and synthesis intermediate therefor. Sumitomo Chemical Co., Ltd.
  • Patent JP2003113181A - Method for producing 6-halopurine (Discussing Acetyl vs Formyl). Sumika Fine Chem Co Ltd.

Sources

Spectroscopic comparison of 2-Formylamino-6-chloropurine and its hydrolysis product

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist overseeing the development of nucleoside analogs, I frequently encounter the critical deprotection step where 2-formylamino-6-chloropurine is hydrolyzed to yield 2-amino-6-chloropurine[1]. This transformation is foundational for synthesizing antiviral agents like famciclovir, penciclovir, and abacavir.

However, tracking the complete removal of the formyl protecting group without compromising the highly labile 6-chloro substituent requires rigorous analytical oversight[2]. This guide provides an objective, data-driven comparison of the spectroscopic profiles of both compounds, alongside a self-validating experimental protocol designed to maximize yield and ensure analytical purity.

Mechanistic Pathway & Experimental Workflow

The conversion relies on a carefully controlled alkaline hydrolysis. The formyl group (an amide) is cleaved to reveal a primary amine. To ensure a self-validating system, the chemical transformation must be immediately coupled with orthogonal spectroscopic validation.

Workflow cluster_0 Chemical Transformation cluster_1 Spectroscopic Validation N1 This compound (Starting Material) N2 Alkaline Hydrolysis 10% NaOH, 18-22°C N1->N2 N3 Neutralization 35% HCl (pH 7.0) N2->N3 N4 2-Amino-6-chloropurine (Target Product) N3->N4 S1 FTIR Analysis (KBr Pellet) N4->S1 S2 1H & 13C NMR (DMSO-d6) N4->S2 S3 LC-MS (ESI+) N4->S3

Workflow for alkaline hydrolysis of this compound and its spectroscopic validation.

Spectroscopic Data Comparison

The transformation from an amide (formylamino) to a primary amine fundamentally alters the electronic environment of the purine ring. These changes are definitively tracked via FTIR, ¹H NMR, and Mass Spectrometry.

Table 1: FTIR Spectral Comparison

Functional Group This compound (cm⁻¹) 2-Amino-6-chloropurine (cm⁻¹) Spectroscopic Shift Rationale
N-H Stretch ~3150 - 3250 (broad, amide N-H) 3320, 3450 (doublet, 1° amine) Conversion of amide to primary amine yields distinct symmetric and asymmetric stretches.
C=O Stretch 1690 - 1710 (strong, formyl C=O) Absent Complete cleavage of the formyl group during hydrolysis.
N-H Bend ~1550 (Amide II) ~1610 - 1630 (scissoring) Primary amine scissoring replaces the mixed amide N-H bending mode.

| C-C Stretch | 1580 - 1600 | 1606[3] | Purine ring skeletal vibrations remain largely intact but shift slightly due to electron density changes. |

Table 2: ¹H NMR Comparison (DMSO-d6, 400 MHz)

Proton Assignment This compound (ppm) 2-Amino-6-chloropurine (ppm) Multiplicity & Integration
Formyl (-CHO) 9.40 - 9.60 Absent Singlet, 1H (Starting Material only)
Amide (-NH-) 10.80 - 11.20 Absent Broad singlet, 1H
Amine (-NH₂) Absent 6.85 - 6.95 Broad singlet, 2H (Product only)

| Purine C8-H | 8.50 - 8.65 | 8.10 - 8.25 | Singlet, 1H |

Table 3: Mass Spectrometry (ESI+)

Compound Molecular Formula Exact Mass Observed m/z [M+H]⁺
This compound C₆H₄ClN₅O 197.01[4] 198.02

| 2-Amino-6-chloropurine | C₅H₄ClN₅ | 169.01[5] | 170.02 |

Causality-Driven Experimental Protocol

A protocol is only as robust as its mechanistic controls. The following procedure integrates critical causality parameters to ensure a self-validating system.

Step 1: Alkaline Hydrolysis (Deformylation)
  • Procedure: Suspend 10.0 g of this compound in 50 mL of a 10% NaOH aqueous solution[4]. Stir continuously.

  • Causality & Control: The reaction temperature MUST be strictly maintained between 18°C and 22°C[2].

  • Why? While higher temperatures accelerate the hydrolysis of the 2-formylamino group, they simultaneously induce nucleophilic aromatic substitution at the C6 position. The hydroxide ion will attack the C6 carbon, displacing the chloride ion and generating guanine as a major impurity[6]. Controlling the temperature isolates the reactivity strictly to the formyl group.

Step 2: Neutralization & Precipitation
  • Procedure: Cool the reaction mixture to ≤ 10°C using an ice bath. Slowly add 35% HCl dropwise until the pH reaches exactly 7.0[2].

  • Causality & Control: The formyl cleavage yields a water-soluble sodium salt of the purine. Neutralization protonates the purine core, drastically reducing its aqueous solubility and driving the precipitation of 2-amino-6-chloropurine as a white crystalline solid[1].

Step 3: Spectroscopic Sample Preparation (Self-Validation)
  • FTIR: Prepare a KBr pellet (1 mg sample / 100 mg KBr). Ensure the KBr is rigorously dried; residual moisture will produce a broad -OH stretch around 3400 cm⁻¹, which masks the critical appearance of the primary amine N-H doublet[3].

  • NMR: Dissolve 5-10 mg of the dried product in 0.5 mL of DMSO-d6. The disappearance of the highly deshielded formyl proton (~9.5 ppm) and the emergence of the amine protons (~6.9 ppm) serve as the primary validation metrics.

Analytical Causality: Decoding the NMR Shifts

As researchers, we must understand why the spectroscopic shifts occur to trust our data.

The formyl group (-CHO) in the starting material is highly electron-withdrawing. It pulls electron density away from the purine ring via the amide linkage, deshielding the C8 proton and pushing it downfield to ~8.5-8.6 ppm.

Upon successful hydrolysis, the resulting primary amine (-NH₂) acts as an electron-donating group via resonance (+M effect). This restores electron density to the purine ring, shielding the C8 proton and shifting it upfield to ~8.1-8.2 ppm. Therefore, observing this specific upfield shift of the C8 proton—coupled with the disappearance of the 9.5 ppm formyl peak—is the definitive electronic hallmark of a successful, pure deprotection.

References

  • Title :1 Source : Google Patents

  • Title :2 Source : Google Patents

  • Title :4 Source : Google Patents

  • Title :6 Source : Google Patents

  • Title :5 Source : PubChem (NIH)

  • Title :3 Source : ResearchGate

Sources

Assessing the Efficiency of 2-Formylamino-6-chloropurine as a Protecting Group Strategy

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Formyl" Paradox

In the high-stakes synthesis of guanine nucleoside analogues (e.g., Famciclovir, Penciclovir, Ganciclovir), the 2-amino-6-chloropurine scaffold is the industry-standard starting material. However, its utility is plagued by two critical bottlenecks: poor solubility in organic solvents and poor regioselectivity (N9 vs. N7 alkylation) during coupling.

The "2-Formylamino" strategy is often misunderstood. Unlike the robust Acetyl (Ac) or Boc strategies, which are designed specifically to direct alkylation, the 2-Formylamino-6-chloropurine species is primarily a synthetic intermediate derived from the Vilsmeier-Haack chlorination of guanine.

This guide objectively assesses the efficiency of the Formyl group, distinguishing its role as a "One-Pot" Activation-Protection mechanism during scaffold synthesis versus its limited utility as a stable alkylation handle compared to Acetyl or Bis-Boc alternatives.

Mechanistic Insight: The Vilsmeier-Haack Route

The efficiency of the formyl group lies in its atom economy and process integration . It is generated in situ when Guanine is treated with Phosphorus Oxychloride (


) and Dimethylformamide (DMF).
The Pathway
  • Activation: DMF reacts with

    
     to form the Vilsmeier reagent.
    
  • Chlorination & Protection: The reagent chlorinates the C6 position and simultaneously protects the N2 amine as a dimethylformamidine (

    
    ).
    
  • Hydrolysis: Aqueous workup hydrolyzes the formamidine to the 2-Formylamino (

    
    ) species, which can be isolated or further hydrolyzed to the free amine.
    

Why this matters: This route avoids the separate acetylation step required for the 2-Acetamido strategy, offering a streamlined entry to the 6-chloropurine core.

VilsmeierRoute Guanine Guanine Intermediate 2-Dimethylaminomethyleneamino- 6-chloropurine (Formamidine) Guanine->Intermediate Chlorination & In-situ Protection (80°C) Vilsmeier Vilsmeier Reagent (POCl3 + DMF) Vilsmeier->Intermediate Formyl 2-Formylamino- 6-chloropurine (Wet Intermediate) Intermediate->Formyl Mild Hydrolysis (pH 3-5) Product 2-Amino-6-chloropurine (Target Scaffold) Formyl->Product Base Hydrolysis (NaOH, pH 7)

Figure 1: The "Formyl" species acts as a transient intermediate in the streamlined synthesis of 2-amino-6-chloropurine.

Comparative Analysis: Formyl vs. Acetyl vs. Bis-Boc

When assessing a protecting group strategy for the Alkylation Step (attaching the sugar/sidechain), the Formyl group must be compared against the standard Acetyl and the modern Bis-Boc strategies.

Table 1: Efficiency Matrix
Feature2-Formylamino (Transient)2-Acetamido (Classical)Bis-Boc (Modern)
Primary Role Synthesis IntermediateStable Alkylation HandleSolubilizing Alkylation Handle
Solubility (DMF/THF) Low to ModerateGoodExcellent
N9/N7 Regioselectivity Poor (~3:1 to 6:1)*Moderate (~10:1)High (>20:1) (Mitsunobu)
Atom Economy High (Formyl = 29 Da)Moderate (Acetyl = 43 Da)Low (2x Boc = 200 Da)
Deprotection Ultra-Mild (Acid/Base labile)Requires Strong BaseAcid Labile (TFA/HCl)
Stability Unstable (Hydrolyzes easily)StableStable

*Note: Direct alkylation of this compound is rare; it is usually hydrolyzed to the free amine before alkylation, leading to poor regioselectivity mixtures.

Critical Assessment
  • The "Formyl" Trap: Attempting to use this compound directly for alkylation is often inefficient due to its instability and lower solubility compared to the Acetyl derivative.

  • The Acetyl Advantage: The 2-Acetamido group provides sufficient lipophilicity to dissolve the purine in organic solvents (DMF, DMSO), promoting cleaner

    
     reactions.
    
  • The Bis-Boc Superiority: For high-value syntheses (e.g., Penciclovir), the Bis-Boc strategy is superior. It renders the purine soluble in THF, allowing for Mitsunobu coupling , which yields almost exclusive N9 regioselectivity.

Experimental Protocols

Protocol A: Synthesis of 2-Amino-6-chloropurine via Formyl Intermediate

Use this route to generate the scaffold efficiently.

  • Preparation: In a reactor, charge DMF (1.8 eq) and cool to 0-10°C. Dropwise add

    
      (0.9 eq) to form the Vilsmeier reagent.
    
  • Chlorination: Add Guanine (0.3 eq) and 1,2-dichloroethane (solvent). Heat to 80°C for 8 hours.

    • Mechanism:[1][2][3][4] The C6-OH is chlorinated, and the N2-NH2 is protected as the dimethylformamidine.

  • Hydrolysis 1 (Formyl Formation): Pour reaction mixture into water. Adjust pH to 3-5 with NaOH. Stir to hydrolyze the formamidine to the 2-formylamino precipitate.

  • Hydrolysis 2 (Deprotection): Resuspend the wet formyl intermediate in 10% NaOH . Stir at room temperature (18-22°C) for 2 hours.

  • Isolation: Neutralize with HCl to pH 7. Filter the white solid (2-Amino-6-chloropurine).[5]

    • Yield: ~70-78%.

    • Purity: >98% (HPLC).

Protocol B: N9-Alkylation (Comparative Strategies)
  • Strategy 1 (Unprotected/Formyl-derived): React 2-amino-6-chloropurine with alkyl halide +

    
     in DMF.
    
    • Result: Mixture of N9 and N7 isomers (often difficult to separate).

  • Strategy 2 (Acetyl): React 2-acetamido-6-chloropurine with alkyl halide +

    
     in DMF.
    
    • Result: Improved N9 selectivity due to steric bulk of the acetyl group.

    • Deprotection: Requires heating with aqueous ammonia or methoxide.

Decision Logic: When to Use Which?

DecisionTree Start Goal: Synthesize N9-Alkylated 6-Chloropurine Derivative Q1 Do you have the 2-Amino-6-Cl-Purine Scaffold? Start->Q1 RouteA Use Formyl/Vilsmeier Route (High Atom Economy) Q1->RouteA No (Need to make it) RouteB Select Protection Strategy Q1->RouteB Yes (Ready to alkylate) Unprotected Direct Alkylation (Expect N9/N7 Mixture) RouteB->Unprotected Low Budget / Simple Sidechain Acetyl 2-Acetamido Strategy (Good Balance) RouteB->Acetyl Standard Solubility Needed BisBoc Bis-Boc + Mitsunobu (Premium Yield) RouteB->BisBoc High Regioselectivity (N9 > 95%)

Figure 2: Decision matrix for selecting the appropriate protecting group strategy.

Conclusion

The This compound species is a process champion but an alkylation weakling .

  • Efficiency Score (Synthesis): 9/10. It allows for a high-yield, one-pot conversion of Guanine to 2-amino-6-chloropurine without isolating intermediates.

  • Efficiency Score (Alkylation): 3/10. It lacks the stability and solubility enhancement provided by Acetyl or Boc groups.

Recommendation: Utilize the "Formyl" chemistry (Vilsmeier-Haack) to manufacture your starting material (2-amino-6-chloropurine). For the subsequent alkylation step, convert to 2-Acetamido or Bis-Boc forms if high N9 regioselectivity is required.

References

  • Synthesis of 2-amino-6-chloropurine via Formyl Intermediate

    • Patent CN101139348A. "The synthetic method of 2-amino-6-chloropurine." (2008).
  • Comparative Alkylation Strategies (Acetyl vs Unprotected)

    • Harnden, M. R., et al. "Synthesis and antiviral activity of 9-[4-hydroxy-3-(hydroxymethyl)but-1-yl]guanine (penciclovir)." J. Med. Chem. (1987).
  • Bis-Boc Strategy for High Regioselectivity

    • Dai, L., et al.[6] "Accelerated effect on Mitsunobu reaction via bis-N-tert-butoxycarbonylation protection of 2-amino-6-chloropurine."[6] Journal of Zhejiang University SCIENCE A (2013).

  • Regioselectivity Mechanisms (N9 vs N7)

    • Zhong, M., & Robins, M. J. "Regiospecific N9 alkylation of 6-(heteroaryl)purines." Journal of Organic Chemistry (2006).[7][8]

Sources

Safety Operating Guide

Personal protective equipment for handling 2-Formylamino-6-chloropurine

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the safety protocols, personal protective equipment (PPE), and operational logistics for handling 2-Formylamino-6-chloropurine (CAS 149948-30-1).

Part 1: Executive Safety Summary

Chemical Identity:

  • Common Name: this compound[1][2][3]

  • Systematic Name: N-(6-chloro-9H-purin-2-yl)formamide[][5][6][7][8]

  • CAS Registry Number: 149948-30-1[1][6]

  • Molecular Formula: C₆H₄ClN₅O[6]

  • Application: Key intermediate in the synthesis of guanine-based antivirals (e.g., Valacyclovir, Penciclovir).[9]

Operational Hazard Class: Category 3 Pharmaceutical Intermediate (High Potency/Irritant) While specific toxicological data for this formylated derivative is often proprietary, it must be handled with the same rigor as its parent compound, 2-amino-6-chloropurine (CAS 10310-21-1) , due to likely in-vivo hydrolysis and structural analogy.

Critical Hazards:

  • Acute Toxicity: Harmful if swallowed or inhaled.

  • Target Organ Toxicity: Respiratory tract irritant (STOT SE 3).

  • Genotoxicity: Potential mutagen (Purine analog structure warrants "Universal Precautions" for genotoxicity).

  • Physical State: Fine crystalline powder (High dust generation potential).

Part 2: Hazard Analysis & Risk Assessment

To select the correct PPE, we must understand the causality of the risk. We do not just block exposure; we engineer the workflow to minimize the probability of exposure events.

Hazard DomainMechanism of ActionRisk LevelMitigation Strategy
Inhalation Fine particulate dust (<10 µm) can bypass upper respiratory defenses, delivering chloropurine analogs to the lungs.High Primary: HEPA-filtered containment (Fume Hood/Isolator). Secondary: P100 Respiratory protection.
Dermal Lipophilic nature of organic intermediates allows potential transdermal absorption. Formyl group may hydrolyze to reactive amine.Moderate Double-gloving (Nitrile) + Tyvek barrier clothing.
Ocular Mechanical abrasion from crystals + chemical irritation (pH effects upon hydrolysis).Moderate Chemical splash goggles (sealed).
Sensitization Purine analogs can trigger immune sensitization after repeated low-level exposure.Chronic Zero-skin-contact policy.

Part 3: PPE Selection Matrix

This matrix defines the required PPE based on the scale of operation. The protocol is self-validating : if the PPE is compromised, the secondary layer provides immediate protection while the operator exits the zone.

Tier 1: Analytical Scale (< 10 grams)

For QC analysis, weighing, and small-scale synthesis.

  • Hand Protection: Double Nitrile Gloves (0.11 mm min. thickness).

    • Protocol: Inspect outer glove every 30 minutes. Change immediately upon splash.

  • Eye Protection: Chemical Safety Goggles (ANSI Z87.1+). Note: Safety glasses are insufficient for powders.

  • Respiratory: Work strictly inside a certified Chemical Fume Hood.

    • Contingency: If hood sash must be raised >18 inches, wear N95 respirator.

  • Body: Standard Lab Coat (Buttoned to neck) + Closed-toe chemical-resistant shoes.

Tier 2: Preparative Scale (> 10 grams - 1 kg)

For pilot plant operations, reactor loading, and waste handling.

  • Hand Protection: Extended-cuff Nitrile (Inner) + Neoprene/Nitrile blend (Outer, >0.2 mm).

  • Eye/Face: Full-face respirator OR Safety Goggles + Face Shield.

  • Respiratory: PAPR (Powered Air Purifying Respirator) with HEPA cartridges OR Full-face P100 respirator.

    • Reasoning: Higher quantities increase the "dust cloud" risk during transfer.

  • Body: Disposable Tyvek® Coveralls (Type 5/6) with elasticated wrists/ankles.

    • Protocol: Tape cuffs to gloves to prevent powder ingress.

PPE Decision Logic Diagram

The following diagram illustrates the logic flow for selecting PPE based on the physical state and quantity of the material.

PPE_Selection Start Start: Assess Operation State Physical State? Start->State Solid Solid (Powder/Crystal) State->Solid Liquid Solution/Suspension State->Liquid Qty_Solid Quantity? Solid->Qty_Solid Hood Engineering Control: Fume Hood Required Liquid->Hood Small_Solid < 10g (Analytical) Qty_Solid->Small_Solid Large_Solid > 10g (Prep/Pilot) Qty_Solid->Large_Solid Small_Solid->Hood PPE_Level2 TIER 2 PPE: - Double Gloves (Nitrile/Neoprene) - Tyvek Coveralls - P100 Respirator or PAPR Large_Solid->PPE_Level2 High Dust Risk PPE_Level1 TIER 1 PPE: - Double Nitrile Gloves - Chemical Goggles - Lab Coat Hood->PPE_Level1 Standard Handling

Figure 1: Logic flow for determining appropriate PPE based on operational scale and physical state.

Part 4: Operational Protocols

Safe Weighing & Transfer Workflow

Objective: Prevent "dust bloom" (aerosolization) during transfer.

  • Preparation:

    • Pre-weigh empty receiving container and tare the balance.

    • Place a damp wipe or tacky mat inside the fume hood sash boundary to capture stray particles.

    • Static Control: Use an anti-static gun or bar if the powder is fluffy/static-prone (common with dry purines).

  • Transfer:

    • Use a disposable spatula. Do not pour from the stock bottle; transfer gently.

    • Technique: Keep the transfer distance (vertical drop) < 2 inches.

  • Decontamination:

    • Immediately wipe the spatula and balance area with a solvent-dampened wipe (Ethanol or 50% Isopropanol).

    • Place the used wipe directly into a solid hazardous waste bag inside the hood.

Emergency Spill Response

Scenario: Spillage of 5g of powder outside the hood.

  • Evacuate & Alert: Clear the immediate area (10 ft radius). Alert lab personnel.

  • Don PPE: Wear N95/P100 respirator, double gloves, and goggles.

  • Containment (Do NOT Sweep):

    • Cover the spill with wet paper towels (water or ethanol) to suppress dust.

    • Why? Dry sweeping aerosolizes the chemical, increasing inhalation risk.

  • Cleanup:

    • Scoop up the damp material/towels into a wide-mouth waste jar.

    • Wipe the surface 3 times with soap and water, then once with ethanol.

    • Dispose of all cleanup materials as hazardous chemical waste.

Part 5: Waste Disposal & Deactivation

Regulatory Status: this compound is a halogenated organic compound. It must never be disposed of in sink drains or regular trash.

Waste StreamHandling ProtocolDisposal Code (Example)
Solid Waste Double-bag in polyethylene bags. Label as "Toxic Solid - Purine Derivative".RCRA Hazardous (e.g., D001/Toxic)
Liquid Waste (Mother Liquor) Collect in "Halogenated Organic Solvent" carboys.Incineration Fuel Blending
Contaminated Sharps Place in rigid sharps container. Do not recap needles.Bio/Chem Sharps

Deactivation Logic: While no specific deactivation agent is listed for this CAS, oxidative destruction (e.g., 10% Bleach or Sodium Hypochlorite solution) is generally effective for breaking down the purine ring structure before disposal, though this should be tested on a small scale first to ensure no hazardous by-products (like chloramines) are evolved. Incineration is the preferred ultimate disposal method.

References

  • National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 135413535, N-(6-Chloro-9H-purin-2-yl)formamide. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200. Retrieved from [Link]

  • Beauchamp, L. M., et al. (1992). Amino acid ester prodrugs of acyclovir. Antiviral Chemistry & Chemotherapy.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Formylamino-6-chloropurine
Reactant of Route 2
Reactant of Route 2
2-Formylamino-6-chloropurine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.